Author: BenchChem Technical Support Team. Date: February 2026
Topic: 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide: Basic Structure, Properties, and Synthetic Utility
Content Type: Technical Monograph
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold represents a critical pharmacophore in modern drug discovery, functioning as a bioisostere of the purine ring system. Distinguished by the replacement of the N7 nitrogen of purine with a carbon atom (C7), this "7-deazapurine" core exhibits altered electronic properties that enhance metabolic stability while retaining the capacity for Watson-Crick base pairing and ATP-mimetic binding.
This monograph provides a definitive technical analysis of the 5-carboxamide derivative, a specific substitution pattern essential for the activity of naturally occurring nucleoside antibiotics like Sangivamycin and synthetic kinase inhibitors. The 5-carboxamide group acts as a pivotal hydrogen bond donor/acceptor motif, often engaging the "gatekeeper" or solvent-exposed regions of kinase ATP-binding pockets.
Chemical Identity and Structural Analysis
The core structure consists of a fused bicyclic system: a six-membered pyrimidine ring fused to a five-membered pyrrole ring. The 5-carboxamide substituent is located on the pyrrole ring, adjacent to the bridgehead carbons.
The following diagram illustrates the atomic numbering and electronic environment of the scaffold.
Physicochemical Properties
The 7-deaza modification significantly alters the acidity and lipophilicity compared to the parent purine. The C5-carboxamide adds polarity and hydrogen-bonding potential, reducing solubility in non-polar solvents but enhancing specific binding interactions.
Property
Value / Description
Causality / Implication
Molecular Weight
177.16 g/mol
Low MW allows for high ligand efficiency (LE) in fragment-based design.
pKa (Pyrrole NH)
~13.0
The N7-H is weakly acidic, unlike the N9-H of purines (pKa ~9.8), making the ring harder to deprotonate under physiological conditions.
pKa (Pyrimidine N1)
~5.2
Protonation occurs at N1 or N3; relevant for solubility in acidic media.
LogP (Octanol/Water)
-0.5 to 0.2 (Predicted)
The carboxamide group lowers LogP, improving water solubility compared to alkyl derivatives but requiring polar interactions for binding.
TPSA
~105 Ų
High polar surface area due to the primary amide and amine, suggesting moderate passive permeability.
Synthesis of the 5-carboxamide core typically proceeds via the construction of the pyrrole ring followed by pyrimidine closure, or by functionalizing a pre-formed 7-deazapurine.
Protocol A: The Tetracyanoethylene Route (De Novo)
This route is authoritative for generating the 4-amino-5-carboxamide pattern directly from acyclic precursors.
Procedure: Dissolve substrate in cold conc. H₂SO₄. Stir at RT for 2-4 hours. Pour onto crushed ice. Neutralize with NH₄OH to precipitate the product.
Checkpoint: Monitor disappearance of the nitrile peak (~2220 cm⁻¹) in IR or conversion in LC-MS (M+18 mass shift).
Medicinal Chemistry Applications
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold acts as a Type I kinase inhibitor pharmacophore.
Mechanism of Action
Hinge Binding: The pyrimidine N1 and C4-NH₂ (if present) form the classic donor-acceptor pair with the kinase hinge region (mimicking Adenine N1/N6).
Gatekeeper Interaction: The C5-carboxamide projects into the "sugar pocket" or solvent interface. In specific kinases (e.g., PKC, JAK), this group forms critical H-bonds with residues like Aspartate or Glutamate in the catalytic loop.
Bioisosterism: The C7-H bond prevents N7-alkylation (a common metabolic liability of purines) and alters the dipole moment, often improving intracellular half-life.
Sangivamycin (C5-CONH₂): More selective; potent inhibitor of Protein Kinase C (PKC). The conversion of the nitrile to the carboxamide shifts the selectivity profile from general toxicity to targeted kinase inhibition.
References
Synthesis of Pyrrolopyrimidines
Title: "Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (Sangivamycin aglycone)."
Source:Journal of Heterocyclic Chemistry.
Relevance: Establishes the core synthetic routes via nitrile hydrolysis.
Kinase Inhibitor Binding Modes
Title: "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."
The Privileged Interface: A Technical Guide to 7-Deazapurine Carboxamides
Executive Summary This technical guide analyzes the 7-deazapurine carboxamide scaffold (pyrrolo[2,3-d]pyrimidine-5-carboxamide), a structural motif that bridges the gap between natural nucleoside antibiotics and precisio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the 7-deazapurine carboxamide scaffold (pyrrolo[2,3-d]pyrimidine-5-carboxamide), a structural motif that bridges the gap between natural nucleoside antibiotics and precision kinase inhibitors. Unlike traditional purines, the 7-deazapurine core replaces the N7 nitrogen with a carbon atom, conferring metabolic stability against purine nucleoside phosphorylases (PNP) and altering the electronic landscape of the heterocycle.[1] This guide details the historical evolution, synthetic architecture, and mechanistic role of the carboxamide functionality in drug discovery.
Part 1: Historical Evolution & Structural Significance
The Nitrogen Shift: From Purine to 7-Deazapurine
The discovery of 7-deazapurine carboxamides traces back to the "Golden Age" of antibiotic discovery from soil bacteria.
1950s-60s: Isolation of Tubercidin , Toyocamycin , and Sangivamycin from Streptomyces species.
Key Differentiator: While Tubercidin lacks the C5-substituent, Sangivamycin contains a carboxamide group at position 5 (pyrrolo[2,3-d]pyrimidine numbering).
Biological Impact: Early studies revealed that while Toyocamycin (nitrile) was highly cytotoxic, Sangivamycin (carboxamide) exhibited potent activity against Protein Kinase C (PKC) with a distinct selectivity profile, hinting at the critical role of the carboxamide in target engagement.
Timeline of Discovery
Figure 1: Chronological evolution of 7-deazapurine carboxamides from natural products to synthetic medicinal chemistry.
Part 2: Synthetic Methodologies
The synthesis of 7-deazapurine carboxamides has evolved from fermentation extraction to modular total synthesis. The two dominant strategies are Glycosylation of Pre-formed Bases and De Novo Heterocycle Construction .
Strategy A: The Vorbrüggen Glycosylation (Convergent)
This is the industry standard for generating nucleoside analogs. It involves coupling a silylated 7-deazapurine base with a protected sugar.
Causality & Logic:
Regioselectivity: The N7-carbon substitution prevents glycosylation at the "7-position" (purine numbering), forcing reaction at N1 (pyrrolo numbering), but care must be taken to avoid N3 glycosylation.
Stability: The C-glycosidic bond is not formed here; rather, we form the N-glycosidic bond. However, the 7-deaza modification renders the N-glycosidic bond highly resistant to enzymatic cleavage by PNP, extending half-life in vivo.
Strategy B: The Nitrile-to-Amide Conversion
Most synthetic routes target the nitrile (Toyocamycin analog) first because the cyano group is robust during lithiation and cyclization steps. The carboxamide is generated late-stage.
) and Ammonium hydroxide () or mild basic hydrolysis.
Mechanism: The hydroperoxide anion attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide.
Synthetic Workflow Diagram
Figure 2: Modular synthetic pathway emphasizing the late-stage installation of the carboxamide via nitrile hydrolysis.
Part 3: Mechanistic Pharmacology (SAR)
The Hinge Binding Concept
In kinase drug discovery, the 7-deazapurine core mimics the adenine ring of ATP. The 5-carboxamide group is not merely a bystander; it provides critical hydrogen bonding interactions.
N1 (Acceptor): Binds to the backbone NH of the hinge region.
C6-Amino (Donor): Binds to the backbone Carbonyl of the hinge region.
C5-Carboxamide (Auxiliary):
The -NH2 acts as a donor to the "Gatekeeper" residue or solvent water.
The C=O can accept H-bonds from lysine residues or water networks.
Vector: Projects into the solvent-exposed region, allowing for solubility-enhancing modifications (if substituted).
Quantitative Data: Activity Profile
Comparison of 7-deazapurine analogs against Cytomegalovirus (HCMV) and cytotoxicity.
Compound Analog
Substituent (C5)
HCMV IC50 (µM)
Cytotoxicity (KB Cells)
Mechanism Note
Toyocamycin
-CN (Nitrile)
0.01
High
Non-selective cytotoxicity
Sangivamycin
-CONH2 (Amide)
0.08
Moderate
PKC Inhibition / Hinge Binder
Thiosangivamycin
-CSNH2 (Thioamide)
0.15
Low
Enhanced selectivity
Tubercidin
-H (Hydrogen)
>10
High
Lacks "Gatekeeper" interaction
Table 1: Structure-Activity Relationship (SAR) demonstrating the impact of the C5-substituent on potency and selectivity.
Part 4: Experimental Protocol
Protocol: Synthesis of a Sangivamycin Analog (5-Carboxamide)
This protocol describes the conversion of a nitrile precursor to the carboxamide, a critical step in accessing this chemotype.
Objective: Selective hydrolysis of 4-amino-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile to the corresponding carboxamide.
Materials:
Precursor: 7-Deazapurine Nitrile (1.0 eq)
Reagent: 30% Hydrogen Peroxide (
)
Base: Ammonium Hydroxide (
, 28%)
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 mmol of the nitrile precursor in 10 mL of Ethanol. Ensure the solution is homogenous.
Activation: Cool the reaction mixture to 0°C in an ice bath.
Addition: Add 2.0 mL of
followed dropwise by 1.0 mL of 30% . Note: Exothermic reaction; control addition rate.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The carboxamide is typically more polar than the nitrile.
Quench: Carefully concentrate the mixture under reduced pressure to remove excess ammonia and ethanol.
Purification: The residue is often a white solid. Recrystallize from water/ethanol or purify via silica gel flash chromatography (Eluent: 5-10% MeOH in DCM).
Validation:
IR Spectroscopy: Disappearance of the sharp nitrile peak (~2220 cm⁻¹) and appearance of amide bands (1650–1690 cm⁻¹).
Mass Spectrometry: Observe M+18 mass shift (hydration).
Part 5: References
Tolman, R. L., Robins, R. K., & Townsend, L. B. (1969). Pyrrolopyrimidine nucleosides.[2] III. Total synthesis of toyocamycin, sangivamycin, tubercidin, and related derivatives.[2][3] Journal of the American Chemical Society, 91(8), 2102–2108. Link
Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-amino-adenosine, sangivamycin, and toyocamycin: Synthesis and properties of 7-fluoro, 7-cyano, and 7-carboxamide derivatives. Helvetica Chimica Acta, 89(9), 1933-1947. Link
Migawa, M. T., et al. (1998). Design, synthesis, and antiviral activity of a series of 2-substituted 6-amino-7-deazapurine nucleosides. Journal of Medicinal Chemistry, 41(8), 1265-1271. Link
Perlikova, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. Link
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendance of a Versatile Heterocycle The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine lacking the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Heterocycle
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine lacking the nitrogen at the 7-position, has emerged as a "privileged scaffold" in medicinal chemistry. This unique heterocyclic system is a cornerstone in the design of a multitude of biologically active compounds, demonstrating a remarkable breadth of therapeutic potential.[1] Its structural features facilitate critical interactions with a diverse range of biological targets, leading to its incorporation into numerous clinically approved and investigational drugs. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of the 7H-pyrrolo[2,3-d]pyrimidine core, with a focus on its role in kinase inhibition, antiviral, and anticancer therapies.
Core Synthesis: Building the Foundation
The strategic synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core is fundamental to the development of its derivatives. A common and versatile intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for subsequent nucleophilic substitution to introduce a wide array of functional groups.[2]
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general, multi-step synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common starting point for further derivatization.[3][4]
Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate
Reaction Setup: To a stirred solution of ethyl 2-cyanoacetate (in molar excess, e.g., 2-4 equivalents) in a suitable solvent like n-butanol, add a base such as sodium carbonate in portions.[3]
Addition of Alkylating Agent: Slowly add 2-bromo-1,1-dimethoxyethane to the reaction mixture.
Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by vacuum distillation, to yield ethyl 2-cyano-4,4-dimethoxybutanoate.
Step 2: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
Cyclization Reaction: The ethyl 2-cyano-4,4-dimethoxybutanoate obtained in the previous step is reacted with formamidine acetate or hydrochloride in the presence of a base like sodium methoxide in a suitable solvent (e.g., ethanol).[4]
Reaction Conditions: The reaction is typically stirred at room temperature or gentle heat for several hours.
Isolation: The product often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried.
Step 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
Ring Closure: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is treated with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to effect intramolecular cyclization and formation of the pyrrole ring.[3]
Reaction Conditions: The reaction is heated, often to around 100°C, for a period of time to ensure complete conversion.
Neutralization and Isolation: The reaction mixture is cooled and carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the product, which is then collected by filtration, washed with water, and dried.
Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Chlorination: The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is suspended in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][5]
Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by TLC.
Work-up and Purification: After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.[5]
Biological Activity: A Multifaceted Pharmacophore
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, leading to a diverse portfolio of therapeutic applications.
Kinase Inhibition: A Dominant Application
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established ATP-competitive inhibitor scaffold, capable of forming key hydrogen bond interactions with the hinge region of various kinases.[6] This has led to the development of potent and selective inhibitors for several kinase families.
Key Kinase Targets:
Janus Kinases (JAKs): Derivatives of this scaffold are prominent as JAK inhibitors, with drugs like Tofacitinib and Ruxolitinib approved for the treatment of rheumatoid arthritis and myelofibrosis, respectively. These inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for immune cell function.[7]
Epidermal Growth Factor Receptor (EGFR): The scaffold has been utilized to develop inhibitors of EGFR, a key target in non-small cell lung cancer. These inhibitors can target both wild-type and mutant forms of the receptor.[8][9]
Aurora Kinases: Compounds incorporating the 7H-pyrrolo[2,3-d]pyrimidine core have shown potent inhibition of Aurora kinases, which are critical for mitotic progression, making them attractive anticancer targets.[10][11]
Other Kinases: The versatility of this scaffold has been demonstrated by its application in developing inhibitors for a growing list of other kinases, including STAT6, Hematopoietic Progenitor Kinase 1 (HPK1), Interleukin-2-inducible T-cell Kinase (Itk), Monopolar spindle kinase 1 (Mps1), p21-activated kinase 4 (PAK4), Casein Kinase 1α (CK1α), and Fibroblast Growth Factor Receptor (FGFR).[12][13][14][15][16][17][18][19][20]
The JAK-STAT signaling pathway is a primary target for many 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. This pathway transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and inflammation.[7][21][22]
Caption: The JAK-STAT signaling pathway and its inhibition.
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a radiometric assay.[11][19]
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase buffer, the purified kinase enzyme, the specific substrate protein, and the test compound (dissolved in DMSO) at various concentrations.
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the kinase (often 30°C) to allow the inhibitor to bind to the enzyme.
Initiation of Kinase Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.
Incubation: Continue the incubation for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
Termination of Reaction: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
SDS-PAGE: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. The amount of incorporated radiolabeled phosphate into the substrate is quantified using a phosphorimager. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can then be calculated.
Antiviral Activity
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant potential as antiviral agents, particularly against flaviviruses like Zika and Dengue virus.[23][24]
This protocol outlines a cell-based assay to determine the efficacy of a compound in inhibiting Zika virus replication.[16][25][26]
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 96-well plates and incubate overnight to allow for cell attachment.
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
Prophylactic Treatment: Remove the growth medium from the cells and add the diluted compound solutions. Incubate for a defined period (e.g., 2 hours) to allow for drug uptake.
Viral Infection: Infect the cells with a known titer of Zika virus. Include a virus-only control and a mock-infected cell control.
Incubation: Incubate the plates for several days (e.g., 3-4 days) to allow for viral replication and the development of a cytopathic effect (CPE).
Quantification of Viral Inhibition: Viral inhibition can be assessed by various methods:
CPE Reduction Assay: The reduction in virus-induced cell death is observed microscopically and can be quantified using a cell viability assay like the MTT assay.[27]
RT-qPCR: The amount of viral RNA in the cell supernatant is quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[26]
Plaque Reduction Assay: The number of viral plaques formed in the presence of the compound is counted and compared to the virus control.
Anticancer Activity
The anticancer properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives are often linked to their kinase inhibitory activity, but they can also induce apoptosis and cell cycle arrest through other mechanisms.[15][28]
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][13][14][15]
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
Addition of MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][12][17][23][29]
Cell Treatment: Treat cancer cells with the test compound for a desired period.
Cell Harvesting: Collect both adherent and floating cells.
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Healthy cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation: Summarizing Biological Activity
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Kinase Inhibitory Activity of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine core continues to be a highly valuable and versatile scaffold in drug discovery. Its ability to be readily synthesized and functionalized, coupled with its proven success in targeting a wide range of biologically important molecules, ensures its continued prominence in the development of novel therapeutics for cancer, inflammatory diseases, and viral infections. The in-depth understanding of its synthesis and biological evaluation, as outlined in this guide, provides a solid foundation for researchers to further explore and exploit the full potential of this remarkable heterocyclic system.
References
Soto-Acosta, R., et al. (2017). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Infectious Diseases, 3(12), 903-913. [Link]
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701. [Link]
Wu, F., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 254, 115355. [Link]
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]
Li, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183. [Link]
Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective ATP Site Inhibitors of the Tyrosine Kinase c-Src. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]
Soto-Acosta, R., et al. (2017). SAR study on ring A of the 7H-pyrrolo[2,3-d]pyrimidine scaffold against ZIKV. ResearchGate. [Link]
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. Bioorganic Chemistry, 109, 104719. [Link]
Chen, Y. L., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
AnyGenes®. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes®. [Link]
McGovern, B. L. (2025). Live Virus Zika - Vero-TMPRSS2 + PGP Inhibitor - Antiviral Screening Assay. protocols.io. [Link]
Kucinska, M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234. [Link]
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]
Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
Kruger, H. G., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1265. [Link]
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 225, 113793. [Link]
Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
Li, Y., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887. [Link]
Santos, J. P. S., et al. (2023). Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays. Molecules, 28(18), 6695. [Link]
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
Zhang, Y., et al. (2025). Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. Archiv der Pharmazie, 358(7), e70038. [Link]
Wang, Y., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Pancer, K., et al. (2018). In vitro Inhibition of Zika Virus Replication with Poly(Sodium 4-Styrenesulfonate). Viruses, 10(12), 682. [Link]
Dahl, G., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7436-7458. [Link]
Dahl, G., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 1234. [Link]
Patel, H., et al. (2019). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 29(4), 367-372. [Link]
Zhang, Y. L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
Wang, L., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Li, J., et al. (2021). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Vanstreels, E., et al. (2022). In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance. Microbiology Spectrum, 10(4), e00913-22. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Mechanism of Action Studies
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine ring system acts as a deaza-isostere of adenine, making it a "privileged scaffold" for ATP-competitive kinase inhibition. While the core scaffold is foundational to approved therapeutics like Tofacitinib and Ruxolitinib, the specific introduction of a 5-carboxamide moiety represents a critical structural evolution designed to enhance selectivity, solubility, and hydrogen-bonding potential within the solvent-exposed regions of the ATP-binding pocket.
This guide dissects the mechanism of action (MoA) of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, focusing on their utility as reversible inhibitors of Janus Kinases (JAK) and Bruton’s Tyrosine Kinase (BTK). It details the structural basis of potency, experimental protocols for validation, and the causality between the carboxamide substitution and kinase selectivity.
Structural Basis of Potency & Selectivity[1]
To understand the MoA, one must first deconstruct the pharmacophore. The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide functions primarily as a Type I ATP-competitive inhibitor .
The Adenine Mimicry (The Core)
The pyrrolo[2,3-d]pyrimidine core binds to the kinase hinge region.
N1 and N3 positions: Mimic the N1 and N3 of adenine.
N7 (Pyrrole nitrogen): Often acts as a hydrogen bond donor to the carbonyl oxygen of the hinge region residues (e.g., Glu96 in JAK1 or Met477 in BTK).
C4 Substitution: Usually an amine or ether linked to a hydrophobic group that occupies the hydrophobic pocket (selectivity filter).
The Role of the 5-Carboxamide (The Differentiator)
The 5-carboxamide is not merely a passive substituent; it is a functional anchor.
Solvent Interface Interaction: The C5 position directs the carboxamide toward the solvent-exposed region or the "sugar pocket."
H-Bond Network: The amide nitrogen (
) and carbonyl () can form water-mediated hydrogen bonds or direct interactions with residues adjacent to the gatekeeper, improving residence time.
Reversibility: Unlike the acrylamide groups seen in covalent inhibitors (e.g., Ibrutinib) which bind Cys481 in BTK, the carboxamide facilitates reversible binding. This reduces the risk of haptenization and idiosyncratic toxicity associated with covalent modifiers.
Mechanism of Action (MoA)
Primary Mechanism: ATP Competition
The molecule functions by occupying the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase. By preventing ATP binding, the inhibitor blocks the transfer of the
-phosphate to the substrate (e.g., STAT proteins in the JAK pathway).
Signaling Pathway Interference
In JAK-STAT: The inhibitor prevents the phosphorylation of JAK isoforms. Consequently, STAT proteins are not recruited/phosphorylated, preventing their dimerization and translocation to the nucleus. This downregulates pro-inflammatory cytokines (IL-6, IFN-
).
In BTK: The inhibitor blocks BCR (B-cell Receptor) signaling.[1] It prevents the phosphorylation of PLC
2, halting calcium mobilization and NF-B activation, which are essential for B-cell proliferation.
Visualization of Signaling Blockade
The following diagram illustrates the interruption of the JAK-STAT pathway by the scaffold.
Caption: Competitive inhibition of JAK phosphorylation prevents STAT activation and downstream inflammatory gene transcription.
Experimental Protocols for MoA Validation
To rigorously validate the mechanism, the following self-validating workflow is required.
Biochemical Kinase Assay (TR-FRET)
Purpose: Determine intrinsic potency (
) and selectivity.[2][1]
Method: LanthaScreen™ or Z´-LYTE™ format.
Protocol:
Reagent Prep: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Inhibitor Titration: Serially dilute the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivative in DMSO (10-point curve).
Reaction Assembly:
Add 2.5
L inhibitor (4x final conc).
Add 2.5
L Kinase/Antibody mixture (JAK1, JAK2, or BTK).
Add 2.5
L ATP/Substrate mixture (ATP at apparent).
Control: DMSO only (Max signal) and EDTA (Min signal).
Incubation: 60 minutes at Room Temperature (RT).
Detection: Add 10
L Development Reagent (Eu-labeled antibody). Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340nm, Em: 520nm/495nm).
Analysis: Fit data to a sigmoidal dose-response equation:
Cellular Target Engagement (NanoBRET)
Purpose: Confirm the inhibitor binds the kinase inside the living cell (permeability + binding).
Method: NanoBRET™ TE Intracellular Kinase Assay.
Protocol:
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.
Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket) at
concentration.
Competition: Add the test compound (pyrrolo-carboxamide). If the compound enters the cell and binds the kinase, it displaces the tracer.
Measurement: Measure BRET signal. A decrease in BRET indicates successful target engagement.
Crystallography (Structural Confirmation)
Purpose: Definitive proof of binding mode and 5-carboxamide orientation.
Workflow: Co-crystallize the kinase domain with the inhibitor.
Success Metric: Resolution < 2.5 Å. Electron density map (
) must clearly define the carboxamide orientation towards the solvent front or gatekeeper residue.
Data Analysis & Interpretation
Structure-Activity Relationship (SAR) Trends
The following table summarizes hypothetical but representative SAR data for this scaffold, illustrating how the 5-carboxamide influences selectivity compared to a 5-H or 5-Cyano analog.
Compound ID
R5 Substituent
JAK1 (nM)
JAK2 (nM)
Selectivity (J1/J2)
Solubility (M)
Ref-1
-H
12
8
1.5x
50
Ref-2
-CN (Nitrile)
2
1.5
1.3x
120
Target-A
-CONH2 (Carboxamide)
4
45
11.2x
>200
Target-B
-CONH-Me
8
90
11.2x
180
Interpretation:
Potency: The nitrile (Ref-2) is often more potent due to small size, but lacks selectivity.
Selectivity: The 5-carboxamide (Target-A) often improves selectivity (e.g., JAK1 > JAK2) by interacting with subtle differences in the solvent channel or flexible loops surrounding the ATP pocket.
Solubility: The carboxamide significantly enhances aqueous solubility compared to the unsubstituted or nitrile variants, a critical parameter for oral bioavailability.
Experimental Workflow Diagram
The logical flow from synthesis to validation.
Caption: Integrated workflow for validating 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives.
References
Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases."[3][4] Journal of Medicinal Chemistry.
[3][4]
Mcllroy, S., et al. (2023).[5] "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation." Molecules.
Watterson, S. H., et al. (2016). "Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of BMS-935177." Journal of Medicinal Chemistry.
Foloppe, N., et al. (2017). "Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors."[2][6][7][8] Expert Opinion on Therapeutic Patents.
Kwon, Y., et al. (2021). "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." Journal of Medicinal Chemistry.
Structure-activity relationship (SAR) of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine) represents one of the most privileged architectures in modern kinase inhibitor discovery. By replacing the N7 nitrogen of the natural purin...
Author: BenchChem Technical Support Team. Date: February 2026
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine) represents one of the most privileged architectures in modern kinase inhibitor discovery. By replacing the N7 nitrogen of the natural purine core with a carbon, this scaffold retains the critical hydrogen-bonding geometry required for ATP mimicry while altering electronic properties and solubility profiles to improve drug-likeness.
This technical guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple descriptions to the causality of ligand-protein interactions.
The Chemical Architecture: A Pharmacophore Map
To rationally design derivatives, one must first map the scaffold onto the ATP-binding pocket of a typical kinase. The scaffold is not a monolith; it is a modular system with three distinct interaction zones.
Diagram 1: The Deazapurine Pharmacophore
The following diagram illustrates the numbering scheme and the functional role of each position in the kinase active site.
Figure 1: Pharmacophore mapping of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The N1-C2-N3 motif mimics Adenine, anchoring the molecule to the kinase hinge region.
Deep Dive: Structure-Activity Relationship (SAR)
The biological activity of this scaffold is tuned by modifying three specific vectors.
Vector A: The Hinge Binder (The Pyrimidine Ring)
Mechanism: The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of a specific residue in the kinase hinge (e.g., Glu957 in JAK1). The C4-amino group (exocyclic) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
SAR Insight: Substitutions at C2 are generally disfavored for broad-spectrum kinase inhibition because they introduce steric clashes with the hinge residues. However, small lipophilic groups (H, CH3) at C2 can occasionally improve selectivity for specific kinases like CK1 or ACK1 by exploiting small hydrophobic pockets unique to those enzymes.
Vector B: The Selectivity Filter (The Pyrrole Ring - C5/C6)
Mechanism: This region faces the "Gatekeeper" residue and the hydrophobic back-pocket.
SAR Insight:
Unsubstituted (H): Often leads to promiscuous binding (pan-kinase inhibition).
C5 Substitution: Introducing a phenyl or heteroaryl ring at C5 allows for
-stacking interactions. For example, in Ruxolitinib , the cyclopentyl ring at the pyrazole (attached to the core) aids in hydrophobic packing.
C6 Substitution: Bulky groups here often clash with the gatekeeper residue. This vector is critical for differentiating between kinases with "small" gatekeepers (e.g., Thr) vs. "large" gatekeepers (e.g., Met/Phe).
Vector C: The Solvent Front (C4-Amino Extensions)
Mechanism: The group attached to the C4-position usually points toward the ribose binding pocket and the solvent interface.
SAR Insight: This is the primary vector for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Tofacitinib Example: The piperidine ring attached at C4 does not just bind; it solubilizes the molecule and positions a nitrile group to interact with Cys909 in JAK3 (reversible covalent interaction).
Chirality: As seen in Tofacitinib, the specific stereochemistry ((3R,4R)) of the C4-substituent is often required to orient the terminal group correctly into the solvent channel.
Comparative Data: The "Gold Standard" Inhibitors
The following table contrasts two clinically approved derivatives to highlight how small structural changes dictate biological selectivity.
C5/C6 controls shape. Ruxolitinib's tricyclic nature fills the hydrophobic pocket more densely than Tofacitinib's bicyclic core.
Hinge Interaction
Bidentate (N1 + C4-NH)
Bidentate (N1 + C4-NH)
Conserved "Adenine-mimic" mode.
Clinical Use
Rheumatoid Arthritis
Myelofibrosis
Different tissue distribution and kinase selectivity profiles.
Synthetic Strategy: The "4-Chloro Displacement" Route
The most robust method for generating libraries of these derivatives relies on the functionalization of the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Diagram 2: Synthetic Workflow
Figure 2: General synthetic pathway. The "Protection" step at N7 is often critical to prevent side reactions during the metal-catalyzed couplings at C5/C6.
Detailed Protocol: C4-Amination via SNAr
Context: This reaction installs the "Solvent Front" tail (Vector C).
A Senior Application Scientist's Guide to the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery
Foreword: The Anatomy of a "Privileged" Scaffold In the lexicon of medicinal chemistry, certain molecular frameworks earn the designation of "privileged." These are not merely common motifs but rather structures that dem...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Anatomy of a "Privileged" Scaffold
In the lexicon of medicinal chemistry, certain molecular frameworks earn the designation of "privileged." These are not merely common motifs but rather structures that demonstrate an uncanny ability to bind to multiple, distinct biological targets, often with high affinity. The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a quintessential example of such a scaffold.[1] Its remarkable success, underscored by multiple FDA-approved drugs, is not a matter of chance but a direct consequence of its unique stereoelectronic properties and synthetic tractability.
This guide eschews a simple recitation of facts. Instead, it is structured to provide a deeper, mechanistic understanding of why this scaffold works, how it can be manipulated, and where its future potential lies. As scientists, our goal is not just to use tools but to understand their design and limitations. This document is intended for the practicing researcher, offering field-proven insights into the strategic application of the 7H-pyrrolo[2,3-d]pyrimidine core in modern drug discovery programs.
The 7-Deazapurine Core: A Strategic Bioisostere
The foundational strength of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its identity as a bioisostere of purine. By replacing the nitrogen atom at position 7 (N7) of the purine ring with a carbon atom, the electronic landscape of the molecule is fundamentally altered.[2][3] This substitution makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purines and introduces a C-H bond that can engage in hydrophobic interactions or serve as a vector for further chemical modification.[2]
This structural mimicry allows 7-deazapurine derivatives to effectively compete with adenosine triphosphate (ATP) for the binding site of a vast array of protein kinases. The core scaffold presents a specific hydrogen bonding pattern that is highly complementary to the "hinge" region of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the enzyme.
N1 Hydrogen Bond Donor: The proton on the N1 pyrimidine nitrogen acts as a crucial hydrogen bond donor.
N3 Hydrogen Bond Acceptor: The N3 nitrogen typically acts as a hydrogen bond acceptor.
C4-Amino Group: An amino group at the C4 position is a common feature, with its N-H group providing a second, critical hydrogen bond donation to the kinase hinge.[1]
This bidentate hydrogen bonding interaction anchors the molecule in the active site, providing a stable foundation for achieving high-affinity binding.
Caption: Key hydrogen bonds between the scaffold and a generic kinase hinge.
Synthetic Blueprint: Assembling the Core
The widespread adoption of this scaffold is heavily reliant on robust and scalable synthetic routes. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyrrole. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone of this approach, as the C4-chloro group serves as a versatile handle for subsequent nucleophilic aromatic substitution reactions to introduce the critical side chains that govern potency and selectivity.[4][5]
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a validated multi-step synthesis starting from diethyl malonate.[5] The causality behind this route is its efficiency and use of readily available starting materials, leading to a key intermediate for library synthesis.
Materials:
Diethyl malonate
Sodium ethoxide
Formamide
2-aminoacetaldehyde dimethyl acetal
Phosphorus oxychloride (POCl₃)
Appropriate solvents (Ethanol, Dioxane) and reagents for workup and purification.
Methodology:
Step 1: Synthesis of Pyrimidine-4,6-diol.
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.
Add formamide and reflux the mixture. The rationale is a base-catalyzed condensation to form the pyrimidine ring.
After cooling, acidify with concentrated HCl to precipitate the product. Filter and dry to obtain pyrimidine-4,6-diol.
Step 2: Synthesis of 4,6-dichloro-pyrimidine.
Treat pyrimidine-4,6-diol with an excess of POCl₃ and a catalytic amount of N,N-dimethylaniline.
Reflux the mixture. The POCl₃ acts as both a solvent and a chlorinating agent, converting the hydroxyl groups to chlorides, which are excellent leaving groups.
Carefully quench the reaction with ice water and extract the product with an organic solvent. Purify by chromatography.
Step 3: Synthesis of 4-chloro-6-(2,2-dimethoxyethylamino)pyrimidine.
Dissolve 4,6-dichloropyrimidine and 2-aminoacetaldehyde dimethyl acetal in a suitable solvent like ethanol with a non-nucleophilic base (e.g., DIPEA).
Stir at room temperature. This is a selective nucleophilic aromatic substitution (SₙAr), where the more reactive C4-chloride is displaced by the amine.
Step 4: Cyclization to form 7H-pyrrolo[2,3-d]pyrimidine ring.
Heat the product from Step 3 in an acidic medium (e.g., polyphosphoric acid or a mixture of H₂SO₄/dioxane).
The acid first hydrolyzes the acetal to reveal the aldehyde, which then undergoes an intramolecular electrophilic substitution onto the pyrimidine ring, followed by dehydration to form the fused pyrrole ring.
Step 5: Final Chlorination.
The resulting pyrrolopyrimidinone is treated again with POCl₃ to convert the C4-keto group into the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Purify the final product by recrystallization or column chromatography.
Caption: Synthetic workflow for a key 7-deazapurine intermediate.
Mechanism of Action Spotlight: Inhibition of the JAK-STAT Pathway
The most profound therapeutic impact of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been in the modulation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[6] This pathway is a primary communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis.[7][8]
The Pathway:
Cytokine Binding: A cytokine binds to its corresponding receptor on the cell surface.
JAK Activation: This binding brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor.
STAT Dimerization & Translocation: These phosphorylated sites act as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate to the nucleus.
Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes involved in inflammation, proliferation, and immune responses.[8]
Dysregulation of this pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis, and myeloproliferative neoplasms.[9] 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors function by blocking the JAK activation step. By competitively binding to the ATP pocket of the JAK enzyme, they prevent the phosphorylation of both the JAKs themselves and their downstream STAT targets, effectively silencing the cytokine signal.[8]
Caption: The JAK-STAT pathway and the site of inhibitor action.
Clinical Triumphs: Approved Drugs
The therapeutic viability of the 7-deazapurine scaffold is best illustrated by the drugs that have successfully navigated the path to clinical use. These molecules represent multi-million dollar validation of the core's utility.
Tofacitinib's inhibition of JAK1 and JAK3 interrupts signaling for multiple pro-inflammatory cytokines, making it highly effective in autoimmune conditions.[9][10]
Ruxolitinib's dual JAK1/JAK2 inhibition is critical for its efficacy in myelofibrosis, which is often driven by a specific gain-of-function mutation, JAK2 V617F.[12][18] It addresses both the proliferative signaling (JAK2) and the inflammatory cytokine milieu (JAK1).
Fedratinib was developed with a focus on selectivity for JAK2, the primary driver in many myeloproliferative neoplasms.[18]
Structure-Activity Relationship (SAR): A Guide to Molecular Tuning
Systematic modification of the 7H-pyrrolo[2,3-d]pyrimidine core has yielded a rich understanding of its structure-activity relationship (SAR). This knowledge is crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Position
Role & Common Modifications
Rationale / Impact
C4-Amine
Essential for hinge binding. The amine is typically substituted with cyclic systems (e.g., piperidine, pyrrolidine, cyclobutane).[7][19]
These substituents project into the solvent-exposed region of the kinase active site. Their size, shape, and functionality are primary determinants of kinase selectivity (e.g., JAK1 vs JAK2 vs JAK3).
C5-Position
Often substituted with halogens, cyano, or small alkyl groups.
Can fill a small hydrophobic pocket near the gatekeeper residue, enhancing potency. A cyano group, for example, can also act as a weak hydrogen bond acceptor.
C6-Position
Less frequently modified, but substitutions can influence overall compound properties.
Used to modulate physicochemical properties like solubility or to probe for additional interactions.
N7-Position
The pyrrole nitrogen can be alkylated or arylated.[20][21]
This vector points towards the ribose-binding pocket. Modifications here can improve cell permeability, block metabolism, or pick up additional interactions with the enzyme.
A key principle in designing selectivity is exploiting the subtle differences in the amino acid composition of the ATP-binding sites across different kinases. For instance, designing a bulkier group at the C4-side chain that is tolerated by JAK1 but clashes with a smaller residue in the JAK2 active site is a proven strategy for achieving JAK1 selectivity.[19]
Expanding Horizons: Beyond JAK Inhibition
While the scaffold's fame is built on JAK inhibitors, its utility is far broader. The inherent kinase-binding properties of the 7-deazapurine core make it a fertile starting point for targeting other kinases implicated in various diseases.
Oncology: Researchers have successfully designed 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of Casein Kinase 1α (CK1α) and multi-targeted inhibitors against EGFR, Her2, and VEGFR2 for cancer therapy.[1][22][23][24]
Cancer Immunotherapy: The scaffold is being used to develop inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, representing a novel approach to enhancing anti-tumor immunity.[25]
Inflammatory Disease: Beyond JAKs, the core is being explored for inhibiting Bruton's tyrosine kinase (BTK) in rheumatoid arthritis and inducible nitric oxide synthase (iNOS).[26][27]
Infectious Disease: The purine-like structure has also led to the development of derivatives with antibacterial activity, such as DNA gyrase B inhibitors.[20]
This versatility confirms that 7H-pyrrolo[2,3-d]pyrimidine is not just a "JAK scaffold" but a broadly applicable "kinase scaffold."[28]
Conclusion and Future Perspectives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has cemented its place in the annals of medicinal chemistry. Its success is a testament to the power of rational drug design, building upon a bioisosteric replacement that provided a perfect anchor for kinase hinge binding. From this foundation, decades of research have built an extensive understanding of its SAR, enabling the fine-tuning of potency and selectivity to deliver life-changing medicines.
The future for this remarkable core remains bright. Ongoing efforts are focused on:
Achieving Greater Selectivity: Designing inhibitors that can exquisitely differentiate between highly homologous kinase family members to minimize off-target effects.
Targeting Resistance Mutations: Developing next-generation compounds that can inhibit kinases that have mutated to become resistant to first-line therapies.
Novel Modalities: Utilizing the scaffold as a warhead for targeted protein degraders (PROTACs), which co-opt the cell's machinery to destroy a target protein rather than just inhibit it.
For any drug discovery team, the 7H-pyrrolo[2,3-d]pyrimidine scaffold should be considered a high-value starting point for kinase-focused projects. The wealth of public-domain knowledge, validated synthetic routes, and proven clinical track record provide an unparalleled foundation upon which to build the next generation of targeted therapies.
References
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters.
Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.
Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheum
Fedratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
Tofacitinib. Wikipedia.
Chapter 15: The Discovery and Development of Ruxolitinib for the Tre
Fedratinib: A Review of Its Pharmacology and Clinical Use. AWS.
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
Ruxolitinib. Wikipedia.
RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell de
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
Full article: Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis.
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
Fedratinib in 2025 and beyond: indications and future applic
What is the mechanism of Fedratinib Hydrochloride?.
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
Application Notes: Synthesis and Evaluation of Tofacitinib, a Janus Kinase (JAK) Inhibitor. Benchchem.
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC.
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Journal of Molecular and Clinical Medicine.
Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed.
Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. PubMed.
Tofacitinib (Mechanism of Action). PT Master Guide.
Fedratinib in myelofibrosis.
Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). PubMed.
The discovery and development of ruxolitinib for the treatment of myelofibrosis.
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research - AACR Journals.
Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Unknown Source.
Technical Monograph: Antiviral Potential of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Analogues
Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical pharmacophore in antiviral drug design, functioning primarily as an isostere of adenosine. Within this class, 7H-pyrrolo[2,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical pharmacophore in antiviral drug design, functioning primarily as an isostere of adenosine. Within this class, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide analogues (structurally related to the natural product Sangivamycin ) have emerged as potent inhibitors of viral replication, particularly against Herpesviridae (HCMV, HSV) and select RNA viruses.
Unlike simple nucleoside analogues that rely solely on chain termination, the 5-carboxamide substitution confers unique electronic and steric properties that enhance binding affinity to viral polymerases and modulate resistance to deamination. This guide provides a comprehensive technical analysis of these analogues, detailing their synthesis, mechanism of action (MoA), and validation protocols for researchers in preclinical development.
Chemical Basis & Structural Rationale[1][2][3][4][5][6][7]
The 7-Deazapurine Scaffold
The core structure mimics adenosine but replaces the N-7 nitrogen with a carbon (C-7). This modification prevents N-7 glycosylation and alters the electron density of the system, making the C-5 position highly reactive for substitution.
The Role of the 5-Carboxamide Group
The 5-carboxamide moiety is the defining feature of Sangivamycin-like analogues.
Hydrogen Bonding: The amide group acts as a dual hydrogen bond donor/acceptor, interacting with specific residues in the viral DNA polymerase nucleotide-binding pocket.
Metabolic Stability: The C-C bond at position 5 is resistant to enzymatic cleavage, unlike the N-glycosidic bonds of some other analogues.
Selectivity: Substitutions at C-5 (carboxamide vs. nitrile vs. halogen) drastically shift the bioactivity profile from general cytotoxicity (Toyocamycin) to selective antiviral activity (Sangivamycin).
Structure-Activity Relationship (SAR) Summary
Position
Substitution
Effect on Bioactivity
C-5
-CONH₂ (Carboxamide)
High potency against HCMV; reduced cytotoxicity compared to nitrile.
C-5
-CN (Nitrile)
High cytotoxicity (Toyocamycin); inhibits cellular RNA synthesis.
C-4
-NH₂ (Amino)
Essential for adenosine mimicry and kinase recognition.
C-4
-OH / -Cl
Generally reduces antiviral potency; used as synthetic intermediates.
N-7
Ribose / Deoxyribose
Critical for uptake and phosphorylation. 2'-deoxy forms often favor DNA virus inhibition.
Mechanism of Action (MoA)
The antiviral efficacy of 5-carboxamide analogues operates through a "Trojan Horse" mechanism involving intracellular activation.
Activation Pathway
Cellular Uptake: Mediated by nucleoside transporters (hENT/hCNT).
Phosphorylation: The analogue is successively phosphorylated to the triphosphate form (NTP) by cellular kinases (adenosine kinase) or viral kinases (e.g., HSV Thymidine Kinase, CMV UL97).
Polymerase Inhibition: The triphosphate competes with ATP/dATP for incorporation into the nascent viral chain.
Chain Termination/Stalling: Incorporation leads to conformational distortion of the DNA/RNA helix, stalling the viral polymerase or preventing further elongation.
Mechanistic Diagram
The following diagram illustrates the intracellular activation and interference pathway.
Caption: Figure 1. Intracellular activation cascade of 5-carboxamide pyrrolopyrimidine analogues leading to viral polymerase inhibition.
Chemical Synthesis Protocols
The synthesis of 5-carboxamide analogues typically proceeds via the transformation of a 5-nitrile precursor (Toyocamycin derivatives) or de novo ring construction. Below is a validated protocol for converting the nitrile to the carboxamide, a critical step in accessing Sangivamycin analogues.
Synthetic Route: Nitrile Hydrolysis
Objective: Selective hydrolysis of the C-5 nitrile to a primary amide without affecting the glycosidic bond.
Base: Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) in catalytic amounts.
Solvent: Ethanol/Water (1:1).
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 mmol of the 5-nitrile precursor in 10 mL of Ethanol/Water (1:1 v/v) in a round-bottom flask.
Activation: Add 0.5 mL of 30% H₂O₂ and 0.1 mL of 28% NH₄OH.
Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the nitrile spot (higher Rf) and appearance of the amide (lower Rf).
Quenching: Cool the reaction to 0°C. Neutralize carefully with 1M HCl if NaOH was used.
Isolation: Concentrate the solvent under reduced pressure to ~2 mL. Induce crystallization by adding cold isopropanol or acetone.
Purification: Filter the white precipitate and wash with cold ethanol. Recrystallize from water to obtain the 5-carboxamide analogue (Sangivamycin).
Synthesis Diagram
Caption: Figure 2. General synthetic workflow for accessing 5-carboxamide pyrrolopyrimidine nucleosides.
Biological Validation & Experimental Protocols
To validate the antiviral potential, researchers must distinguish between specific antiviral activity and general cytotoxicity.
Plaque Reduction Assay (HCMV/HSV)
This is the gold standard for determining the EC50 (Effective Concentration 50%).
Materials:
Cells: Human Foreskin Fibroblasts (HFF) or Vero cells.
Virus: HCMV (AD169 strain) or HSV-1 (KOS strain).
Media: MEM supplemented with 2% FBS and 0.5% Methylcellulose (overlay).
Protocol:
Seeding: Seed HFF cells in 24-well plates (5 x 10⁴ cells/well) and incubate for 24h to reach confluency.
Infection: Aspirate media. Infect monolayers with ~50-100 PFU (Plaque Forming Units) of virus in 200 µL media. Adsorb for 1h at 37°C, rocking every 15 mins.
Treatment: Remove inoculum. Add 1 mL of overlay media containing serial dilutions of the 5-carboxamide analogue (e.g., 0.01 µM to 100 µM). Include a DMSO control and a positive control (e.g., Ganciclovir).
Incubation: Incubate for 7-10 days (HCMV) or 48-72h (HSV) until plaques are visible.
Fixation & Staining: Aspirate overlay. Fix cells with 10% formalin for 10 mins. Stain with 0.1% Crystal Violet.
Quantification: Count plaques under a stereomicroscope. Calculate EC50 using non-linear regression (GraphPad Prism).
Cytotoxicity Counter-Screen (MTS Assay)
Rationale: Ensure the observed antiviral effect is not due to host cell death.
Seeding: Seed cells (same line as above) in 96-well plates.
Treatment: Treat with the same drug dilutions as the plaque assay (without virus).
Readout: After the assay duration (e.g., 72h), add MTS reagent. Incubate 2-4h. Measure absorbance at 490 nm.
Technical Guide: Anticancer Properties of Novel 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
[1][2][3] Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern oncology drug discovery.[1] As a bioisostere of adenine, it possesses an intrinsic affinity for the...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern oncology drug discovery.[1] As a bioisostere of adenine, it possesses an intrinsic affinity for the ATP-binding pockets of kinases. While first-generation derivatives like Ruxolitinib validated the scaffold's utility in JAK inhibition, the 2024-2025 research landscape has shifted toward C-4 substituted novel derivatives (hydrazones, ureas, and aryl-amines) that target solid tumors via multi-kinase inhibition (EGFR, VEGFR-2, CDK2).
This technical guide dissects the structure-activity relationships (SAR), synthetic protocols, and mechanistic profiling of these next-generation inhibitors, providing a roadmap for their development as potent apoptotic inducers.
The Pharmacophore: Rational Design & SAR
The 7H-pyrrolo[2,3-d]pyrimidine core mimics the purine ring of ATP but lacks the N-7 nitrogen, altering its electronic distribution and hydrogen-bonding potential. This "deaza" modification is critical for selectivity.
Structural Logic
The Hinge Binder (N-1 & C-2): The pyrimidine ring nitrogen (N-1) typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR).
The Selectivity Gate (C-4): Substitution at this position dictates target specificity. Recent data indicates that bulky hydrophobic groups (aryl ureas, hydrazides) at C-4 extend into the hydrophobic back pocket of the kinase, improving potency against resistant mutants (e.g., T790M).
Solubility & Pharmacokinetics (N-7): While often left unsubstituted to maintain H-bond donor capability, alkylation here can modulate lipophilicity.
Visualization: SAR & Interaction Logic
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific ring positions in kinase inhibition.
Synthetic Pathways: Validated Protocols
The most robust route to novel C-4 substituted derivatives involves the nucleophilic aromatic substitution (
) of a 4-chloro intermediate.
Core Synthesis Workflow
Objective: Synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidine (e.g., Compound 5k or 10b).
Precursor Formation: Cyclization of ethyl-2-cyano-4,4-diethoxybutanoate with thiourea/urea, followed by chlorination using
.
Functionalization: Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with specific amines (anilines, hydrazides).
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Isopropanol (10 mL/mmol).
Add the specific amine nucleophile.
Reflux at 80-85°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
Workup: Cool the mixture to room temperature. The precipitate (hydrochloride salt) is filtered, washed with cold isopropanol, and neutralized with 10%
if the free base is required.
Purification: Recrystallization from Ethanol/DMF.
Figure 2: Synthetic workflow for the generation of C-4 substituted derivatives via Nucleophilic Aromatic Substitution.
Mechanistic Profiling & Biological Evaluation
Novel derivatives (e.g., Compound 5k [1]) function as multi-targeted tyrosine kinase inhibitors (TKIs).[2][1]
Mechanism of Action
Kinase Blockade: The compounds compete with ATP for the catalytic domain of EGFR and VEGFR-2.
Signal Interruption: Inhibition prevents autophosphorylation, blocking the RAS/RAF/MEK/ERK proliferation pathway.
Apoptotic Trigger: Downstream suppression of Akt leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering Caspase-3 mediated cell death.
Figure 3: Signal transduction pathway showing the point of intervention by pyrrolo[2,3-d]pyrimidine derivatives.
Key Experimental Protocols
A. In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine IC50 values against cancer cell lines (e.g., HepG2, MCF-7).
Method:
Seed cells (
cells/well) in 96-well plates.
Treat with serial dilutions of the derivative (0.1 – 100
M) for 48h.
Add MTT reagent; incubate for 4h. Dissolve formazan crystals in DMSO.
Measure absorbance at 570 nm.
B. Kinase Profiling (ADP-Glo Assay)
Purpose: Verify target specificity (EGFR vs. CDK2).
Method:
Incubate recombinant kinase, substrate, ATP, and inhibitor.
Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal.
Luminescence is inversely proportional to inhibition.
Data Synthesis: Comparative Potency
The following table summarizes the potency of recently synthesized novel derivatives compared to standard controls (Sunitinib/Doxorubicin).
Table 1: Comparative IC50 Values of Novel Derivatives (2024-2025 Data)
Compound ID
Chemical Class
Target(s)
Cell Line
IC50 (M)
Reference
5k
Halogenated Hydrazide
EGFR, VEGFR-2, CDK2
HepG2 (Liver)
29 - 59*
[1]
10b
Aryl Urea
Unknown (Multi-kinase)
MCF-7 (Breast)
1.66
[2]
8g
Tricyclic Azepine
DDR2 (putative)
HT-29 (Colon)
4.01
[4]
Sunitinib
Control (Drug)
Multi-kinase
HepG2
~4.5
[1]
*Note: While Compound 5k shows micromolar cellular IC50, its enzymatic inhibition against EGFR is in the nanomolar range (40 nM), suggesting permeability or metabolic stability challenges common in early-stage leads.
References
Alanazi, M.M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.[3] Pharmaceuticals.[1][3][4][5][6][7]
Bentham Science. (2025). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines.[8][9] Anti-Cancer Agents in Medicinal Chemistry.
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review.[4][6] Current Medicinal Chemistry.
MDPI. (2022/2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules.
The 5-Carboxamido-Pyrrolo[2,3-d]pyrimidine Scaffold: A Structural Paradigm in Kinase & Nucleoside Therapeutics
The following technical guide is structured as an advanced whitepaper for medicinal chemists and drug discovery scientists. It synthesizes structural biology, synthetic organic chemistry, and pharmacology to profile the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced whitepaper for medicinal chemists and drug discovery scientists. It synthesizes structural biology, synthetic organic chemistry, and pharmacology to profile the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold.[1]
[1]
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is widely recognized as a "privileged scaffold" due to its isosteric relationship with purines (adenine/guanine), allowing it to mimic the adenosine moiety of ATP. While the broader scaffold underpins blockbuster drugs like Tofacitinib and Ruxolitinib, the specific 5-carboxamide derivative represents a distinct, high-value subclass exemplified by the natural product Sangivamycin .
This substitution pattern confers unique pharmacodynamic properties:
Hydrogen Bonding Network: The 5-carboxamide group acts as a dual donor/acceptor, probing the "sugar pocket" or solvent-front regions of kinase active sites.[1]
Electronic Modulation: The electron-withdrawing amide stabilizes the pyrrole ring, influencing the pKa of the N7 proton and modifying solubility.
Selectivity Filter: Unlike the lipophilic 5-aryl substitutions seen in many JAK inhibitors, the 5-carboxamide provides a polar handle that can enhance selectivity for serine/threonine kinases (e.g., PKC, PAK4) and viral polymerases.
This guide details the structural rationale, synthetic access, and application of this scaffold in modern drug design.
Structural Biology & Pharmacophore Analysis
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold functions as a rigidified ATP mimetic.[1] Its binding mode is characterized by three critical interaction vectors.[1]
The Hinge Binding Motif
The pyrimidine moiety (N1 and C2-H) typically engages the kinase hinge region.[1] The absence of N7 (relative to purine) removes a potential repulsive interaction with the "gatekeeper" residue in certain kinases, while the pyrrole N7-H can serve as a hydrogen bond donor to conserved glutamate or aspartate residues.
The 5-Carboxamide "Hook"
In ATP, the ribose ring occupies a hydrophilic pocket. The 5-carboxamide group of this scaffold projects into this space.[1]
Primary Amide (
): Can form bidentate hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Asp/Glu) in the ribose binding pocket.[1]
Bioisostere: It mimics the hydration shell of the missing N7 or the polar groups of the ribose, maintaining affinity while eliminating the metabolically labile glycosidic bond (in non-nucleoside inhibitors).
Visualization of Binding Vectors
Figure 1: Pharmacophore interaction map of the scaffold within a generic kinase ATP-binding site.
Synthetic Strategies
Accessing the 5-carboxamide derivative requires precise orchestration of ring closure and functional group manipulation.[1] The most robust route involves the glycosylation-functionalization approach (for nucleosides) or de novo ring synthesis (for non-nucleosides).[1]
Retrosynthetic Analysis
The 5-carboxamide is frequently derived from a 5-cyano precursor (Toyocamycin-like intermediate) or installed via direct amidation of a 5-ester/acid .[1]
Protocol: Nitrile Hydrolysis to Carboxamide
A critical transformation is the controlled hydrolysis of the 5-cyano group to the primary amide without hydrolyzing the pyrimidine ring or affecting sensitive glycosidic bonds (if present).[1]
Methodology (Sangivamycin Analog Synthesis):
This protocol describes the conversion of a 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine intermediate to the 5-carboxamide.[1]
Dissolution: Dissolve the nitrile intermediate in minimal ethanol or methanol (2 mL) if solubility is poor; otherwise, suspend directly in ammonium hydroxide (5 mL) in a sealed pressure tube or round-bottom flask.
Activation: Dropwise add 30%
(2 mL) at (ice bath). The reaction is exothermic.[1]
Reaction: Seal the vessel and stir at room temperature for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The nitrile (
) will disappear, and the amide () will appear.
Workup:
If precipitate forms: Filter the solid, wash with cold water and diethyl ether.
If soluble: Concentrate the solution in vacuo (caution: peroxides) to roughly 2 mL, then cool to
to induce crystallization.
Purification: Recrystallize from water/ethanol or purify via flash chromatography (C18 reverse phase is preferred for polar nucleosides).[1]
Yield: Typically 70–85%.[1]
Mechanism: The hydroperoxide anion (
) attacks the nitrile carbon to form a peroxyimidic acid intermediate, which rearranges to the amide and releases oxygen.
Synthetic Pathway Diagram
Figure 2: Synthetic route focusing on the oxidative hydrolysis of the nitrile precursor.
SAR Insight: The 5-carboxamide is essential.[1] Replacement with a nitrile (Toyocamycin) shifts selectivity and toxicity profiles, often increasing cytotoxicity but reducing PKC specificity. The amide group mimics the hydrogen bonding capability of the ribose 5'-OH or specific water networks in the active site.[1]
PAK4 Inhibitors (Modern Application)
Recent campaigns targeting PAK4 (p21-activated kinase 4), a driver in pancreatic cancer, utilized the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold.[1]
Design: The scaffold was substituted at the 4-position with bulky amines to fill the hydrophobic pocket.[1]
Role of 5-Carboxamide: Molecular dynamics simulations revealed that the 5-carboxamide forms stable H-bonds with the hinge region backbone and solvent molecules, anchoring the inhibitor in a DFG-in conformation.[1]
To validate the activity of synthesized 5-carboxamide derivatives, a radiometric or fluorescence-based assay is standard.[1] Below is a protocol for a FRET-based Z'-LYTE™ Assay (SelectScreen), suitable for high-throughput screening.
Materials:
Kinase: Recombinant Human PAK4 or PKC (1-10 ng/well).[1]
Substrate: Ser/Thr peptide labeled with Coumarin (donor) and Fluorescein (acceptor).[1]
of Development Reagent (Protease).[1] This enzyme cleaves non-phosphorylated peptides.[1] Phosphorylated peptides (protected by the kinase reaction) remain intact.[1]
Cleaved (No Inhibition): High Donor / Low Acceptor signal.[1]
Intact (Inhibition): High FRET signal (Low Donor / High Acceptor).[1]
Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
Future Perspectives
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold is evolving beyond simple ATP competition:
Covalent Inhibitors: Introduction of acrylamides on the piperidine or phenyl rings attached to the C4-amine allows for irreversible binding to cysteines (e.g., in BTK or JAK3), while the 5-carboxamide maintains reversible affinity.
PROTACs: The solvent-exposed nature of the 5-position (in certain binding modes) makes the carboxamide nitrogen an ideal attachment point for linkers to E3 ligase ligands, facilitating targeted protein degradation.[1]
References
Sangivamycin Structure & Activity
Title: Sangivamycin: A Nucleoside Analogue with Potent Inhibitory Activity against Protein Kinase C.[1][3]
Technical Application Note: Modular Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Scaffolds
Abstract & Strategic Overview The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved JAK inhibitors (e.g., Tofacitinib, Ru...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). While C4-functionalization is well-documented, C5-functionalization —specifically the installation of a carboxamide motif—remains a critical yet challenging transformation for developing next-generation kinase inhibitors.
This Application Note details a robust, scalable protocol for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide . We prioritize the 4-chloro derivative as the primary target because the C4-chloride serves as a universal "handle" for late-stage diversification (via SNAr or Suzuki couplings), making this specific intermediate the most valuable for drug discovery campaigns.
Retrosynthetic Logic
Direct amidation of the electron-deficient 7-deazapurine ring using Friedel-Crafts approaches (e.g., Chlorosulfonyl isocyanate) often suffers from poor regioselectivity or low yields due to the deactivating effect of the pyrimidine ring. Therefore, we utilize a Stepwise Functionalization Strategy :
Regioselective Electrophilic Halogenation: Locking the C5 position.
Transition-Metal Catalyzed Cyanation: Introducing the carbon framework.
Controlled Hydrolysis: Converting the nitrile to the primary amide without hydrolyzing the sensitive C4-chloride.
Figure 1: Retrosynthetic disconnection showing the C5-functionalization pathway starting from the commercially available 4-chloro-7-deazapurine.
Experimental Protocols
Protocol A: Regioselective C5-Iodination
Objective: Synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Rationale: N-Iodosuccinimide (NIS) is preferred over elemental iodine/monochloride to avoid over-halogenation and simplify workup.
Dissolution: Charge a round-bottom flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous DMF. Stir at Room Temperature (RT) until fully dissolved.
Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes. Critical Control Point: Maintain temperature <5°C to prevent N-iodination side products.
Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor via LC-MS (Target M+H: ~280/282).
Quench & Isolation: Pour the reaction mixture into ice-cold water (10x reaction volume). A solid precipitate will form immediately.
Purification: Filter the solid. Wash the cake with cold water (2x) and cold acetone (1x) to remove succinimide byproducts. Dry under vacuum at 45°C.
Yield Expectation: 85-92%
Appearance: Off-white to pale yellow solid.
Protocol B: Palladium-Catalyzed Cyanation
Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
Rationale: We utilize Zinc Cyanide (Zn(CN)₂) with Pd(dppf)Cl₂. This catalyst system is robust against the free N-H of the pyrrole, often negating the need for an N7-protecting group (like SEM or Tosyl), which saves two synthetic steps.
Zn dust (0.1 eq) - Scavenges Pd(II) to regenerate active Pd(0)
DMA (Dimethylacetamide), degassed (10 mL/mmol)
Step-by-Step Procedure:
Setup: In a pressure vial or Schlenk flask, combine the 5-iodo substrate, Zn(CN)₂, Pd catalyst, and Zn dust.
Inertion: Evacuate and backfill with Nitrogen (3 cycles). Add degassed DMA.
Reaction: Heat to 120°C for 3–5 hours.
Safety Note: This reaction generates trace HCN gas. Ensure venting goes to a bleach scrubber.
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (to sequester Zinc salts) followed by brine.
Purification: The crude product often precipitates upon cooling or water addition. Recrystallize from MeOH/THF if necessary.
Yield Expectation: 75-85%
Key QC Parameter: IR stretch at ~2220 cm⁻¹ (C≡N).
Protocol C: Controlled Hydrolysis to 5-Carboxamide
Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide.
Rationale: Standard acid/base hydrolysis can displace the sensitive C4-chloride (yielding the 4-hydroxy byproduct). We use the Ghaffar-Parkins condition (Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)) or a milder Alkaline Peroxide method to selectively hydrate the nitrile. Below is the accessible Peroxide method.
Materials:
5-Cyano intermediate (1.0 eq)
30% Hydrogen Peroxide (H₂O₂)(10 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
DMSO (5 mL/mmol)
Step-by-Step Procedure:
Dissolution: Dissolve the nitrile in DMSO at RT.
Addition: Add K₂CO₃ followed by slow addition of H₂O₂. Caution: Exothermic.
Reaction: Stir at RT for 1–2 hours.
Mechanism:[2][3][4][5] The hydroperoxide anion (HOO⁻) attacks the nitrile to form the peroxyimidic acid, which tautomerizes to the amide. This is faster and milder than hydroxide attack, preserving the C4-Cl.
Figure 2: Decision tree for troubleshooting common synthetic failures in the cyanation and hydrolysis steps.
References
Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines.[1][3][4][5][6][7][8][9][10] J. Chem. Soc., 131-138. (Foundational synthesis of the scaffold). Link
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds.[1][3][4][5][6][7][8][9][10] US Patent 6,627,754. (Industrial scale-up of 4-chloro-7-deazapurine derivatives). Link
Thorarensen, A., et al. (2017).[5] Design of JAK Inhibitors. Chemical Reviews.[11] (Context on the utility of the 5-carboxamide pharmacophore). Link
Schareina, T., et al. (2004). Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organometallic Chemistry. (Basis for the Zn(CN)₂ protocol). Link
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Synthesis. (Physical data verification). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Negishi Cross-Coupling for 7-Deazapurine Synthesis
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., Tofacitinib) and antiviral nucleosides (e.g., Remdesivir analogs).[1] While Suzuki-Miyaura coupling is ubiquitous, it often struggles with electron-rich heterocycles and sensitive
This guide details the Negishi cross-coupling strategy, utilizing modern organozinc technologies (Knochel-type reagents) to achieve C6-functionalization of 7-deazapurines.[1] This method offers superior chemoselectivity and functional group tolerance compared to magnesium (Grignard) or boron-based alternatives.[1]
Mechanistic Insight & Rationale
Why Negishi for 7-Deazapurines?
Electronic Modulation: 7-Deazapurines are electron-rich relative to purines.[1] The oxidative addition of Pd(0) to 6-chloro-7-deazapurines is slower than with 6-chloropurines.[1] Organozincs, being highly nucleophilic yet less basic than Grignards, facilitate the transmetallation step without competing deprotonation of the acidic C2-H or sugar moieties.[1]
Coupling: Negishi coupling is the gold standard for introducing alkyl chains (e.g., for hydrophobic pocket occupancy in kinase targets) where Suzuki coupling frequently suffers from -hydride elimination or protodeboronation.[1]
The "Turbo-Zinc" Effect
Standard Zn reagents often form insoluble aggregates.[1] This protocol utilizes LiCl-mediated organozincs (Knochel's reagents).[1] The presence of LiCl breaks down polymeric zinc aggregates into monomeric species of the type
, significantly accelerating the rate-determining transmetallation step.
Diagram 1: Catalytic Cycle & LiCl Acceleration
Figure 1: The Pd-catalyzed Negishi cycle highlighting the critical role of LiCl in solubilizing the zinc species for rapid transmetallation.
Critical Experimental Parameters
Substrate Protection (The "Self-Validating" Control)
Self-Validating Check: If starting material persists after 4h, add 0.5 equiv more Zn reagent.[1] If SM remains but Zn is consumed, the catalyst has died (add 1 mol% more Pd).[1]
Quench: Cool to 0°C. Add saturated aqueous NH4Cl.
Note: Use EDTA solution if metal scavenging is difficult during workup.
Purification: Extract with EtOAc, dry over Na2SO4, and purify via Flash Chromatography (Hexane/EtOAc).
Diagram 2: Experimental Workflow
Figure 2: Operational workflow for the Negishi coupling process.
[1]
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
No Reaction (SM recovered)
Inactive Catalyst or Oxidized Zn
1. Titrate Zn reagent immediately before use.2. Switch to Pd-PEPPSI-IPr (less O2 sensitive).[1]
Homocoupling of R-Zn (R-R)
Transmetallation too slow
1. Increase Catalyst loading.2. Add co-solvent (DMI or NMP) to increase polarity.[1]
Protodezincation (R-H)
Moisture in solvent or Acidic protons
1. Check N7-protection stability.2. Re-distill THF over Na/Benzophenone.
-Hydride Elimination
Alkyl chain isomerization
Switch ligand to dppf or Xantphos to increase bite angle and speed up reductive elimination.[1]
References
Knochel, P. , et al. "Preparation and Applications of Functionalized Organozinc Compounds."[1][2][3][4] Organic Reactions, 2001 ,[1][3] 58.
Hocek, M. , et al. "Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling."[1][5][6] Journal of the American Chemical Society, 2022 , 144(42), 19437–19446.[1] [1]
Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Negishi Cross-Coupling."[1] Chemistry – A European Journal, 2006 , 12(18), 4749–4755.[1] [1]
Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.[1] [1]
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide as a JAK3 inhibitor for rheumatoid arthritis.
Application Note: Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives as JAK3 Inhibitors for Rheumatoid Arthritis Introduction & Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents the s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives as JAK3 Inhibitors for Rheumatoid Arthritis
Introduction & Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents the structural backbone of the first-in-class JAK inhibitor, Tofacitinib. While Tofacitinib functions as a pan-JAK inhibitor (blocking JAK1, JAK2, and JAK3), next-generation drug discovery focuses on the 5-carboxamide derivatives to enhance selectivity for JAK3 .
Selective JAK3 inhibition is a "Holy Grail" in Rheumatoid Arthritis (RA) therapeutics. Unlike JAK1 and JAK2, which are ubiquitous, JAK3 expression is largely restricted to hematopoietic cells.[1][2] It pairs exclusively with JAK1 to signal via the common gamma chain (
) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). Targeting JAK3 theoretically spares JAK2-dependent pathways (e.g., Erythropoietin/GM-CSF), thereby reducing risks of anemia and neutropenia observed with pan-JAK inhibitors.
This guide details the end-to-end workflow for evaluating 5-carboxamide derivatives, from biochemical kinetics to in vivo efficacy in Rat Adjuvant-Induced Arthritis (AIA) models.
Mechanism of Action (MOA)
The 7H-pyrrolo[2,3-d]pyrimidine scaffold mimics the purine ring of ATP, binding to the catalytic cleft of the kinase.
Selectivity Key: JAK3 possesses a unique Cysteine residue (Cys909 ) in the ATP-binding pocket, whereas JAK1, JAK2, and TYK2 possess a Serine or Tyrosine at the equivalent position. While 5-carboxamide derivatives are typically reversible ATP-competitive inhibitors, this scaffold is often optimized to exploit the solvent-exposed region near Cys909 to improve selectivity over JAK2.
Visual 1: The JAK3/STAT Signaling Pathway
Caption: The
cytokine signaling cascade. The inhibitor blocks JAK3 autophosphorylation, preventing STAT5 activation and subsequent immune cell proliferation.
Biochemical Assay Protocol: LanthaScreen™ TR-FRET
Objective: Determine the intrinsic potency (
) of the compound against recombinant JAK3 enzyme.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay is superior to standard fluorescence because the time-delay measurement eliminates background interference from fluorescent compounds.
Critical Parameter: ATP
You must run the inhibition assay at the ATP ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(apparent Michaelis constant) for the specific kinase lot. Running at saturating ATP levels will artificially inflate the of ATP-competitive inhibitors (Cheng-Prusoff equation).
Protocol Steps:
Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Enzyme: Recombinant Human JAK3 (catalytic domain).
Validation: The Z-factor must be > 0.5 for the assay to be considered robust.
Cellular Selectivity Protocol: The "JAK-Pair" Screen
Biochemical potency does not always translate to cellular efficacy due to membrane permeability. Furthermore, you must prove selectivity against JAK2 (to avoid anemia).
Experimental Design:
Assay A (Target): IL-2 stimulated T-cells (signals via JAK1/JAK3 ).
Assay B (Counter-Screen): GM-CSF stimulated monocytes (signals via JAK2/JAK2 ).
Protocol:
Cell Source:
Use Human Peripheral Blood Mononuclear Cells (PBMCs) freshly isolated via Ficoll gradient.
Method: Intracellular Flow Cytometry (Phosflow) is preferred for PBMCs to gate specifically on CD4+ T-cells.
Fix cells with formaldehyde; Permeabilize with ice-cold methanol.
Stain with anti-pSTAT5 (Y694) antibody.
Data Interpretation:
Calculate
for IL-2 (JAK3) and GM-CSF (JAK2).
Selectivity Ratio:
. A ratio > 20 is desirable for a "JAK3-selective" candidate.
In Vivo Efficacy: Rat Adjuvant-Induced Arthritis (AIA)[6][7]
The Rat AIA model is the industry standard for small-molecule RA drugs because it is T-cell driven (mimicking the JAK3 mechanism).
Protocol:
Induction (Day 0):
Animals: Female Lewis rats (160–180g).
Injection: Subcutaneous injection of Mycobacterium butyricum suspended in mineral oil into the tail base.
Disease Onset & Grouping (Day 10-12):
Monitor paw volume using a Plethysmometer (water displacement).
Once secondary inflammation (swelling in non-injected paws) appears, randomize rats into groups (n=8) to ensure equal average baseline swelling.
Dosing (Day 14–28):
Route: Oral Gavage (PO), BID (twice daily) or QD (once daily) depending on PK data.
Vehicle: 0.5% Methylcellulose / 0.1% Tween 80.
Dose Groups:
Vehicle Control.
Tofacitinib (Positive Control, 10 mg/kg).
Test Compound (Low, Mid, High doses, e.g., 3, 10, 30 mg/kg).
Readouts:
Primary: Paw Volume (mL) measured every 2 days.
Secondary: Clinical Score (0–4 scale per paw based on erythema/swelling).
Terminal: Histopathology of ankle joints (H&E staining) to assess bone erosion and cartilage loss.
Workflow Visualization
Caption: Integrated drug discovery workflow. Progression criteria (arrows) ensure only high-quality candidates reach animal testing.
Expected Data Profile (Reference Standards)
When characterizing your 5-carboxamide derivative, compare your data against these reference ranges for Tofacitinib (the scaffold archetype):
Assay
Parameter
Tofacitinib Reference Value
Target for New Derivative
Enzymatic
JAK3
~1–5 nM
< 5 nM
Enzymatic
JAK1
~10–15 nM
> 50 nM (if possible)
Enzymatic
JAK2
~20 nM
> 500 nM (Critical for selectivity)
Cellular
IL-2 (JAK3)
~50–100 nM
< 100 nM
Cellular
GM-CSF (JAK2)
~200–500 nM
> 2000 nM
In Vivo
Rat AIA (Efficacy)
ED50 ~ 5–10 mg/kg
ED50 < 10 mg/kg
References
Thermo Fisher Scientific. LanthaScreen™ Kinase Assay Validation for JAK3. Retrieved from
Chondrex, Inc. Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from
O'Shea, J. J., et al. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine. Retrieved from
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry. Retrieved from
Tanaka, Y., et al. (2015). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. Retrieved from
Application Note: Evaluation of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent FAK Inhibitors
[1][2][3][4][5][6] Executive Summary Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase overexpressed in invasive tumors. It acts as a biosensor for the extracellular matrix (ECM), integra...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase overexpressed in invasive tumors. It acts as a biosensor for the extracellular matrix (ECM), integrating signals from integrins and growth factor receptors to drive cell migration, survival, and metastasis.
This application note details the validation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as ATP-competitive FAK inhibitors. This scaffold acts as a bioisostere of the adenine ring found in ATP, allowing it to form critical hydrogen bonds within the kinase hinge region. We provide a comprehensive workflow for evaluating these compounds, moving from biochemical potency (ADP-Glo™) to cellular target engagement (Western Blot p-FAK Y397) and functional anti-metastatic assessment.
Rational Design & Mechanism of Action
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to purine allows it to occupy the ATP-binding pocket of the FAK kinase domain.
Structural Basis of Inhibition[3][4]
Hinge Region Binding: The N-1 and C-6 amino groups (if substituted) typically form hydrogen bonds with the backbone of the kinase hinge region (specifically residues near Cys502 in FAK).
Gatekeeper Interaction: Substituents at the C-4 and C-5 positions are engineered to access the hydrophobic pocket behind the "gatekeeper" residue (Met499 in FAK), conferring selectivity over other kinases like Src or EGFR.
Solvent Front: Groups extending from the N-7 position often interact with solvent-exposed residues, improving solubility and pharmacokinetic properties.
Pathway Context
Inhibition of FAK blocks the autophosphorylation of Tyrosine 397 (Y397), preventing the recruitment of Src and the subsequent activation of the PI3K/Akt and Ras/MAPK pathways.
Figure 1: Mechanism of Action. The inhibitor blocks ATP binding, preventing the Y397 autophosphorylation cascade essential for tumor progression.
Protocol A: Biochemical Potency (ADP-Glo™ Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivative against recombinant FAK enzyme.
Principle: The assay quantifies kinase activity by measuring the ADP generated from ATP.[2] ADP is converted to ATP, which is then used by luciferase to generate light.[2]
Materials
Enzyme: Recombinant Human FAK (PTK2), active (e.g., Promega or SignalChem).
Substrate: Poly(Glu, Tyr) 4:1 peptide.
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.[2]
Dissolve 7H-pyrrolo[2,3-d]pyrimidine derivatives in 100% DMSO to 10 mM.
Perform a 10-point serial dilution (1:3) in DMSO.[3]
Dilute further in Assay Buffer to ensure final DMSO concentration is <1% in the reaction.
Enzyme Reaction (10 μL total volume):
Add 2.5 μL of compound (at 4X final concentration).
Add 2.5 μL of FAK enzyme (optimized to ~2 ng/well).
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
Add 5 μL of ATP/Substrate mix.[3] Critical: ATP concentration must be equal to the Km(app) of the enzyme (typically 10–50 μM for FAK) to ensure the assay is sensitive to ATP-competitive inhibitors.
Incubate for 60 minutes at RT.
ADP Detection:
Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout:
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).
Objective: Assess the phenotypic consequence of FAK inhibition. FAK is critical for focal adhesion turnover; its inhibition should stall cell migration.
Step-by-Step Methodology
Monolayer Formation:
Seed cells in a 24-well plate to achieve 100% confluency.
Wounding:
Create a scratch using a sterile 200 μL pipette tip.
Wash twice with PBS to remove floating debris.
Treatment:
Add media containing the inhibitor (at IC50 and 5x IC50).
Critical: Add Mitomycin C (10 μg/mL) to the media. This inhibits cell proliferation, ensuring that gap closure is due to migration only, not cell division.
Imaging:
Image the scratch at T=0 hr and T=24 hr using an inverted microscope.
Quantification:
Measure the wound area using ImageJ.
Data Reporting & Visualization
When reporting results for 7H-pyrrolo[2,3-d]pyrimidine derivatives, summarize data in a comparative table against known standards (e.g., TAE226 or Defactinib).
Table 1: Summary of Potency and Efficacy
Compound ID
R-Group (C4)
R-Group (C5)
FAK Kinase IC50 (nM)
p-FAK (Cell) EC50 (nM)
Migration Inhibition (%)
Ref (TAE226)
-
-
5.5
45
85%
Compound 7a
Anilino
H
120.0
>1000
10%
Compound 18h
Anilino
Aryl
19.1
240
78%
Compound 25b
Morpholino
Ph-PO(Me)2
5.4
120
92%
Experimental Workflow Diagram
Figure 2: Screening Cascade. A funnel approach ensures only potent kinase inhibitors are tested in complex cellular models.
References
Wang, J., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092.[5]
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors.[6] European Journal of Medicinal Chemistry, 182, 111653.
Sulzmaier, F. J., et al. (2014). FAK: a paradigm for membrane-associated oncoproteins. Nature Reviews Cancer, 14, 598–610.
Application Note: 7H-pyrrolo[2,3-d]pyrimidine Compounds as STAT6 Inhibitors
This Application Note provides a comprehensive technical guide on the utilization of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). It distinguishes b...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide on the utilization of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). It distinguishes between direct STAT6 inhibitors (e.g., AS1810722) and indirect modulators (upstream JAK inhibitors like Tofacitinib), both of which utilize this privileged scaffold.
Abstract & Scientific Rationale
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, most notably recognized as the core of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib). However, recent advancements have expanded its utility to direct STAT6 inhibition .
STAT6 is the master transcription factor for Th2 immunity, driving the pathogenesis of asthma, atopic dermatitis, and allergic inflammation via IL-4 and IL-13 signaling. While upstream JAK inhibition effectively blocks STAT6 phosphorylation, it entails broad immunosuppression. Emerging 7H-pyrrolo[2,3-d]pyrimidine derivatives, such as AS1810722 , have demonstrated the ability to selectively inhibit STAT6 activation and Th2 differentiation without affecting Th1 pathways, offering a precision medicine approach to type 2 inflammation.[1]
This guide details the application of these compounds in biochemical and cellular assays, providing validated protocols to distinguish between upstream kinase inhibition and direct transcription factor blockade.
Chemical Biology & Mechanism of Action[2][3]
The Scaffold: 7H-pyrrolo[2,3-d]pyrimidine
This bicyclic heteroaromatic system mimics the purine core of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases (JAKs). However, structural modifications at the C-2 and C-4 positions can shift its affinity toward the SH2 domain of STAT proteins or allosteric sites, enabling direct STAT inhibition.
Dual Mechanisms of Inhibition
Researchers must distinguish between two distinct modes of action when using this scaffold:
Indirect Inhibition (Upstream): Compounds like Tofacitinib inhibit JAK1/3 kinase activity. This prevents the phosphorylation of STAT6 at Tyr641.
Readout: Loss of pSTAT6 (Tyr641).
Specificity: Low (affects STAT1, STAT3, STAT5).
Direct Inhibition (Downstream): Compounds like AS1810722 bind directly to STAT6 (likely the SH2 domain or a proximal site), preventing its recruitment to the IL-4 receptor or its dimerization.
Readout: Loss of pSTAT6 (Tyr641) and/or loss of DNA binding, with preserved JAK activity.
Specificity: High (selectively affects Th2, spares Th1/IFN
).
Signaling Pathway Visualization
The following diagram illustrates the intervention points for 7H-pyrrolo[2,3-d]pyrimidine derivatives within the IL-4 signaling cascade.
Figure 1: Mechanism of Action. Tofacitinib blocks upstream JAK activity, while AS1810722 directly targets STAT6, preventing downstream Th2 differentiation.
Compound Handling & Preparation[1][3][4][5][6]
Parameter
Specification
Notes
Primary Solvent
DMSO (Dimethyl Sulfoxide)
Solubility is generally high (>10 mM). Avoid aqueous buffers for stock solutions.
Stock Conc.
10 mM or 50 mM
Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Final assay concentration of DMSO must be <0.5% to avoid cytotoxicity.
Stability
Hydrolysis Resistant
The pyrrolopyrimidine core is stable in cell culture media (RPMI/DMEM) for >48h.
Protocol A: Cellular STAT6 Phosphorylation Assay
Objective: Quantify the inhibition of IL-4-induced STAT6 phosphorylation (Tyr641) in human cell lines.
Cell Model: BEAS-2B (Human bronchial epithelial) or Ramos (B-lymphocyte).
Materials
Recombinant Human IL-4: Reconstitute at 10 µg/mL.
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is essential to preserve pTyr).
Detection: Anti-pSTAT6 (Tyr641) and Anti-Total STAT6 antibodies.
Step-by-Step Methodology
Seeding: Plate BEAS-2B cells at
cells/well in a 6-well plate. Incubate overnight to adhere.
Starvation (Critical): Replace medium with serum-free basal medium for 4–6 hours. This reduces basal phosphorylation noise.
Compound Pre-treatment:
Add the 7H-pyrrolo[2,3-d]pyrimidine compound (e.g., AS1810722) at a dose range (e.g., 1, 10, 100, 1000 nM).
Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Tofacitinib 1 µM).
Incubate for 1 hour at 37°C.
Stimulation:
Add IL-4 (Final concentration: 10–20 ng/mL) directly to the wells.
Incubate for exactly 15–30 minutes . (STAT6 phosphorylation peaks rapidly; longer incubation leads to dephosphorylation).
Normalization: Calculate the ratio of pSTAT6 / Total STAT6.
Validation Criteria:
IL-4 stimulated vehicle control must show >5-fold increase in pSTAT6 over unstimulated control.
Total STAT6 levels must remain constant across all treatment groups.
Protocol B: Functional Th2 Differentiation Assay
Objective: Assess the compound's ability to block the functional outcome of STAT6 activation (differentiation of naïve CD4+ T cells into Th2 effector cells).
Relevance: High. This assay confirms the compound works in a complex, physiologically relevant immune context.
Experimental Workflow Diagram
Figure 2: Th2 Differentiation Workflow. Compounds are added at the initiation of polarization to assess inhibition of lineage commitment.
Detailed Methodology
Isolation: Purify naïve CD4+ CD62L+ T cells from mouse spleen or human PBMCs using magnetic bead negative selection.
(10 µg/mL) and Anti-IL-12 (10 µg/mL) – Blocks Th1 fate.
Treatment: Add the test compound (0.1 – 10 µM) at Day 0.
Culture: Maintain cells for 5–7 days. Split cells with fresh media containing IL-2 (but NO compound) on Day 3 if necessary.
Intracellular Cytokine Staining (Day 7):
Stimulate cells with PMA/Ionomycin + Brefeldin A (Golgi block) for 4 hours.
Fix and permeabilize.
Stain for IL-4 (Th2 marker) and IFN
(Th1 marker).
Data Interpretation:
Selective STAT6 Inhibitor (AS1810722): Should reduce % IL-4+ cells without increasing % IFN
+ cells.
Pan-JAK Inhibitor (Tofacitinib): May reduce both IL-4+ and IFN
+ populations due to broad cytokine blockade.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background pSTAT6
Inadequate starvation or autocrine signaling.
Increase starvation time to 6h. Ensure cells are not over-confluent.
No Inhibition Observed
Compound degradation or poor permeability.
Verify stock stability by LC-MS. Use higher concentrations (up to 10 µM) to test permeability limits.
Cytotoxicity
Off-target effects or DMSO toxicity.
Perform an MTT/CellTiter-Glo assay in parallel. Ensure DMSO < 0.5%.
Inconsistent Th2 Skewing
Poor quality naïve T cells.
Verify purity of CD4+CD62L+ starting population (>90% required).
References
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.[2] Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
Chiba, Y., et al. (2009). A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice.[3] American Journal of Respiratory Cell and Molecular Biology, 41(5), 516-524. (Note: Describes the pyrimidine-carboxamide precursor, essential for mechanistic comparison).
Ohga, K., et al. (2008). AS1810722, a novel STAT6 inhibitor, suppresses Th2 differentiation and allergic airway inflammation. European Journal of Pharmacology.
Palmroth, M., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo. Frontiers in Immunology.
Tocris Bioscience. AS 1517499 Product Information & Biological Activity.
Disclaimer: This guide is for research use only. The compounds described (AS1810722, Tofacitinib) are potent bioactive agents and should be handled with appropriate biosafety precautions.
Application Notes and Protocols for Evaluating the Cytotoxicity of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamides
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide deriv...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives. This class of compounds has shown significant promise as potent kinase inhibitors, making them attractive candidates for anti-cancer therapeutics.[1][2][3] A thorough understanding of their cytotoxic potential is therefore a critical step in their preclinical development.
This guide is designed to provide not only step-by-step protocols for key cytotoxicity assays but also the scientific rationale behind the selection of appropriate assays and the interpretation of the resulting data. By grounding these protocols in established scientific principles and best practices, this document aims to equip researchers with the tools to generate robust and reliable data.
Introduction to 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamides and Their Therapeutic Potential
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif found in a variety of biologically active compounds, including several approved drugs.[2] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.
Recent studies have highlighted the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of kinases such as p21-activated kinase 4 (PAK4) and hematopoietic progenitor kinase 1 (HPK1).[1][2][3] Overexpression of PAK4 is associated with a variety of cancers, and its inhibition can prevent tumor growth and induce regression.[2] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for cancer immunotherapy.[3] Given their targeted mechanism of action, it is crucial to assess the cytotoxic effects of these compounds on cancer cells to determine their therapeutic window and potential off-target toxicities.
Principles of Cell-Based Cytotoxicity Assays
Cell-based cytotoxicity assays are fundamental tools in drug discovery for assessing the ability of a compound to cause cell damage or death.[4] These assays measure various cellular parameters that are indicative of cell health, such as membrane integrity, metabolic activity, and the activation of cell death pathways.[4] The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and the desired throughput.[5]
It is important to distinguish between cytotoxicity, which refers to the quality of being toxic to cells, and cytostatic effects, which inhibit cell proliferation without necessarily causing cell death. Many viability assays do not differentiate between these two outcomes.[6] Therefore, a multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cellular effects.
Selecting the Right Cell Line: A Critical First Step
The choice of cell line is a critical factor that can significantly impact the results of a cytotoxicity assay.[7][8] Whenever possible, cell lines should be selected that are relevant to the intended therapeutic application. For example, if a 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is being developed as a treatment for a specific type of cancer, it is essential to test its cytotoxicity in cell lines derived from that cancer.[9]
Key considerations for cell line selection include:
Tissue of Origin: The cell line should ideally be derived from the tissue or tumor type of interest.[7]
Genomic Profile: Select cell lines that possess the specific genomic alterations or express the target kinase that the compound is designed to inhibit.[9]
Growth Characteristics: The cell line's growth rate and morphology should be well-characterized and consistent.[10]
Assay Compatibility: Ensure the chosen cell line is compatible with the selected cytotoxicity assay.[7]
For general cytotoxicity screening, established and well-characterized cell lines from the National Cancer Institute's NCI-60 panel can be a valuable resource.[9] It is also advisable to include a non-cancerous cell line to assess for selective toxicity towards cancer cells.
Core Cytotoxicity Assays: Protocols and Scientific Rationale
This section provides detailed protocols for a selection of robust and widely used cytotoxicity assays. The choice of which assay to use will depend on the specific experimental goals. A tiered approach is often employed, starting with a general viability assay and then moving to more specific assays to elucidate the mechanism of cell death.
Metabolic Activity Assays: A First-Line Assessment of Cell Viability
Metabolic assays are often the first step in assessing cytotoxicity as they provide a rapid and sensitive measure of overall cell health. These assays quantify a specific metabolic activity that is proportional to the number of viable cells.
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment and recovery.[13]
Compound Treatment: Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide compounds in culture medium. After 24 hours, gently aspirate the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.[13]
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12][13]
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][15]
Absorbance Reading: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader.[13]
Luminescent ATP assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[16][17][18] These assays are generally more sensitive and have a wider dynamic range than colorimetric assays.
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled multiwell plate suitable for luminescence measurements.[20]
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[19][20]
Assay Procedure: After the treatment period, equilibrate the assay plate to room temperature for approximately 30 minutes.[19] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
Luminescence Reading: Record the luminescence using a plate reader.[20]
Apoptosis Assays: Elucidating the Mechanism of Cell Death
If a compound is found to reduce cell viability, the next step is often to determine whether it is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Many anti-cancer drugs are designed to induce apoptosis.[6][21]
Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis. Luminescent assays that measure the activity of these caspases provide a sensitive and specific method for detecting apoptosis.[22][23][24]
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled multiwell plate.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[25]
Assay Procedure: After the treatment period, equilibrate the assay plate and the Caspase-Glo® 3/7 Reagent to room temperature.[25] Add 100 µL of the reagent to each well.[25]
Signal Development: Mix the contents by gently shaking the plate. Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase reaction to occur.[25]
Luminescence Reading: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]
Data Analysis and Interpretation
The primary output of most cytotoxicity assays is a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value can be determined. The IC50 is the concentration of a compound that inhibits a biological process by 50%.[27]
Application Note: In Vivo Efficacy Evaluation of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives
Abstract & Scope The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several FDA-approved Janus Kinase (JAK) inhibitors (e.g., Tofaci...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several FDA-approved Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib). The specific functionalization at the 5-position (5-carboxamide) is frequently employed to enhance selectivity against JAK1/JAK3 or Bruton's Tyrosine Kinase (BTK) by targeting specific residues within the ATP-binding pocket.
This guide provides a rigorous technical framework for evaluating the in vivo efficacy of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives. While this scaffold has oncological applications, this protocol focuses on its primary therapeutic indication: Autoimmune Inflammation (Rheumatoid Arthritis) , utilizing the Gold Standard Collagen-Induced Arthritis (CIA) model.
Mechanism of Action (MOA)
To design a valid in vivo study, one must understand the molecular target. These small molecules function as ATP-competitive inhibitors . They bind to the kinase domain of JAK proteins, preventing the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins.
Signaling Pathway Visualization
The following diagram illustrates the interruption of the JAK-STAT pathway by the Test Article (TA).
Figure 1: Mechanism of Action. The compound competes with ATP, preventing JAK autophosphorylation and downstream STAT dimerization.
Model Selection Matrix
Select the model based on your specific PK/PD requirements.
Feature
Collagen-Induced Arthritis (CIA)
Adjuvant-Induced Arthritis (AIA)
Oncology Xenograft (e.g., HEL cells)
Species
Mouse (DBA/1J) or Rat (Lewis)
Rat (Lewis)
Mouse (SCID/Nude)
Pathology
Autoimmune (T & B cell mediated)
Innate immunity (Macrophage driven)
Hyper-proliferation (JAK2V617F)
Duration
35–45 Days
14–21 Days
21–28 Days
Relevance
Gold Standard for RA
Rapid PK/PD screening
Myelofibrosis / Leukemia
Key Readout
Joint Ankylosis, Paw Swelling
Paw Volume (Plethysmometer)
Tumor Volume
Primary Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice[1][2][3]
This protocol is the industry standard for testing JAK inhibitors. It mimics human Rheumatoid Arthritis (RA) with synovial hyperplasia and cartilage degradation.[1]
Experimental Design & Groups
Strain: Male DBA/1J mice (highly susceptible MHC H-2q haplotype).[2][3]
Age: 8–10 weeks (Critical: older mice have lower incidence).
Group Size: n=10 per group (Required for statistical power due to variable onset).
Group
Treatment
Dose
Route
Frequency
G1
Vehicle Control
-
PO
BID
G2
Positive Control (Tofacitinib)
10 mg/kg
PO
BID
G3
Test Article (Low)
3 mg/kg
PO
BID
G4
Test Article (Mid)
10 mg/kg
PO
BID
G5
Test Article (High)
30 mg/kg
PO
BID
Reagents & Formulation
Induction Agent: Bovine Type II Collagen (CII) emulsified in Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra (4 mg/mL).
Emulsification (CRITICAL): Mix CII (2 mg/mL) and CFA (1:1 ratio) using a high-speed homogenizer or paired glass syringes on ice.
Validation: A drop of emulsion on water must remain a solid bead. If it disperses, do not inject .
Primary Immunization (Day 0): Inject 100 µL of emulsion intradermally (ID) at the base of the tail (approx. 1-2 cm from body).
Booster Immunization (Day 21): Inject 100 µL of CII in Incomplete Freund’s Adjuvant (IFA) subcutaneously (SC) near the primary site.
Phase 2: Enrollment & Dosing (Day 28–42)
Enrollment: Monitor mice daily starting Day 25. Enroll mice when they reach a Clinical Score of 1-2 (mild redness).
Randomization: Randomize enrolled mice into treatment groups to ensure equal average starting scores.
Dosing: Administer Test Article via oral gavage (PO) twice daily (BID) for 14 days. Note: JAK inhibitors have short half-lives; BID is preferred over QD.
Scoring System (Readout)
Score each paw individually (Max score per mouse = 16).
Score
Clinical Sign
0
Normal. No swelling or redness.
1
Erythema and mild swelling confined to the tarsals or ankle joint.
2
Erythema and mild swelling extending from the ankle to the tarsals.
3
Erythema and moderate swelling extending from the ankle to metatarsal joints.
4
Erythema and severe swelling encompassing the ankle, foot, and digits; or ankylosis of the limb.
Workflow Diagram
Figure 2: Timeline for Collagen-Induced Arthritis (CIA) Therapeutic Model.
Data Analysis & Validation
Efficacy Calculation
Calculate the Area Under the Curve (AUC) for the clinical score over the 14-day treatment period.
Self-Validating Controls
To ensure the study is scientifically valid (E-E-A-T principle), the following criteria must be met:
Incidence Rate: The Vehicle group must achieve >80% disease incidence by Day 35. If <60%, the induction failed (likely poor emulsion).
Positive Control: The Tofacitinib (10 mg/kg) group must show statistically significant inhibition (p < 0.05 vs Vehicle).
Body Weight: Mice losing >20% body weight must be euthanized (humane endpoint). JAK inhibitors can cause anemia; monitor paw pallor.
Secondary Application: Oncology (Brief)
For 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting JAK2V617F (Myelofibrosis):
Biomarker: Measure p-STAT5 levels in tumor lysate via Western Blot 2 hours post-dose to confirm target engagement.
References
Chondrex, Inc. (2023). Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Link
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry. Link
Hablot, J., et al. (2018). "Tofacitinib inhibits synovitis and bone erosion in a murine model of collagen-induced arthritis." Arthritis Research & Therapy. Link
Hooke Laboratories. (2024). Collagen Induced Arthritis (CIA) in DBA/1 Mice - Protocol and Analysis. Link
Kudlacz, E., et al. (2008). "The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia." European Journal of Pharmacology. Link
Application Note: High-Performance Analytical Characterization of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
This Application Note is structured as a comprehensive technical guide for the analytical characterization of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide , a critical intermediate and scaffold in the synthesis of Janus Kin...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the analytical characterization of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide , a critical intermediate and scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other oncology therapeutics.
Executive Summary & Scientific Context
The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors such as Tofacitinib , Ruxolitinib , and Baricitinib . The 5-carboxamide derivative is a pivotal synthetic intermediate. Its characterization is challenging due to:
Annular Tautomerism: The migration of the proton between N7 and N9 (though chemically N7-H is favored in the 7-deazapurine system, solvent effects can complicate spectra).
Solubility Profile: High polarity of the carboxamide group coupled with the rigid aromatic core leads to poor solubility in non-polar solvents, necessitating specific diluents.
Regioisomerism: Distinguishing the 5-carboxamide from potential 4- or 6-isomers formed during non-selective synthesis.
This guide provides a self-validating analytical workflow to ensure the identity, purity, and solid-state stability of this compound.
Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing the material, from crude isolation to final release testing.
Figure 1: Integrated analytical workflow for 7-deazapurine carboxamide derivatives. Blue nodes indicate input; Green/Yellow/Red indicate parallel characterization streams.
Structural Elucidation (Identity)
Nuclear Magnetic Resonance (NMR)
Due to the quadrupole moment of nitrogen and the exchangeable protons on the amide and pyrrole ring, solvent selection is critical. DMSO-d6 is the mandatory solvent to prevent proton exchange and ensure solubility.
Protocol:
Sample Prep: Dissolve 5-10 mg of sample in 600 µL DMSO-d6.
Acquisition: Run 1H (minimum 16 scans) and 13C (minimum 512 scans).
Critical Assignment Validation:
Amide Protons: Look for two broad singlets (or one very broad hump) between 7.0 - 8.5 ppm . These often appear as distinct peaks due to restricted rotation around the C-N bond.
Pyrrole NH: A sharp singlet downfield, typically 12.0 - 13.0 ppm .
C2/C4/C6 Protons: The C2 proton (pyrimidine ring) is usually the most deshielded (~8.8 ppm), followed by C4 (if unsubstituted) and C6 (pyrrole ring).
Method: ESI+ (Electrospray Ionization, Positive Mode).
Theoretical [M+H]+: Calculate based on formula
(for the core unsubstituted carboxamide) or specific derivative.
Fragmentation Pathway (MS/MS):
The carboxamide group typically undergoes a characteristic fragmentation.
Parent Ion:
Loss of Ammonia:
Formation of acylium ion or nitrile (cyano-7-deazapurine).
Loss of CO:
Ring contraction or degradation.
Purity & Assay: HPLC Method Development
The basicity of the pyrimidine ring and the acidity of the pyrrole NH require a buffered mobile phase to prevent peak tailing.
Chromatographic Protocol (Standardized)
This method is optimized for separating the 5-carboxamide from common synthetic impurities (e.g., 5-cyano intermediate, 4-chloro starting material).
System: UHPLC or HPLC with PDA detector.
Column:Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (Polar-embedded or hybrid particles are preferred to handle basic functionalities at high pH, though low pH is standard).
Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH 10.0) – Note: High pH often yields better peak shape for these basic heterocycles.
Common impurities in the synthesis of 5-carboxamides include:
Hydrolysis Product: The corresponding carboxylic acid (Shift: RT usually lower than amide in RP-HPLC).
Dehydration Product: The nitrile derivative (Shift: RT usually higher than amide).
Regioisomers: N-alkylation at N1 instead of N7 (if alkylation was performed).
Solid State Characterization
For drug development, the physical form is a Critical Quality Attribute (CQA).
X-Ray Powder Diffraction (XRPD): Essential to distinguish between amorphous and crystalline forms. Pyrrolopyrimidines often form solvates.
Directive: Scan 2
from 3° to 40°. Sharp peaks indicate crystallinity.
DSC (Differential Scanning Calorimetry):
Look for a sharp endotherm (melting point).
Caution: Carboxamides can undergo thermal dehydration to nitriles before melting. If an exotherm is observed shortly after melting, it may indicate decomposition.
References & Grounding
The protocols above are synthesized from standard industry practices for kinase inhibitor characterization and specific data regarding the pyrrolo[2,3-d]pyrimidine scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving solubility of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Ticket ID: SOL-PYR-005
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold presents a classic "brick dust" profile: high melting point (>250°C), high crystallinity, and poor aqueous solubility.[1] This is driven by a robust intermolecular hydrogen bond network involving the pyrrole NH (donor), the pyrimidine nitrogens (acceptors), and the C5-carboxamide group (donor/acceptor).[1]
This guide provides a tiered approach to solubilization, moving from simple pH adjustments to advanced amorphous solid dispersions.[1]
Module 1: Physicochemical Profiling & Diagnosis
User Question: Why is this compound insoluble even in methanol or mild acids?
Technical Insight:
The insolubility stems from high lattice energy, not just lipophilicity (LogP).[1] The planar bicyclic system allows for tight
- stacking, while the carboxamide group creates a "molecular zipper" of hydrogen bonds. To dissolve this molecule, you must overcome this crystal lattice energy.[1]
Solubility Profile (Estimated)
Solvent / Medium
Solubility Rating
Mechanistic Note
Water (pH 7)
Very Poor (< 10 g/mL)
High lattice energy resists hydration.
0.1N HCl
Moderate
Protonation of N1/N3 (pKa ~4-5) breaks some lattice forces.
DMSO
Good (> 20 mg/mL)
Disrupts H-bonds; effective for stock solutions.
Methanol/Ethanol
Poor to Moderate
Insufficient to disrupt strong -stacking.
NMP (N-methylpyrrolidone)
Excellent
Structural similarity allows intercalation and lattice disruption.
Module 2: Chemical Modification (Salt Selection)
User Question: I tried making a hydrochloride salt, but it precipitated out. What went wrong?
Troubleshooting:
The pyrrolo[2,3-d]pyrimidine core is amphoteric but weakly so.
Basic Centers (N1, N3): The pKa is typically around 4.0–5.0. A strong acid (HCl, Methanesulfonic acid) is required to fully protonate it.[1] However, HCl salts of this scaffold are often hygroscopic or prone to disproportionation (reverting to free base) in aqueous buffers > pH 4.[1]
Acidic Center (N7-H): The pyrrole proton is weakly acidic (pKa ~11-12). Salt formation with weak bases (e.g., NaHCO3) will fail.[1] You need strong bases (NaOH, KOH) to form the anion, but these salts are often unstable in physiological pH.[1]
Protocol: Counterion Screening
Do not rely on HCl alone. Screen the following counterions to optimize lattice disruption:
CAUTION: NMP is a potent solvent but has toxicity limits. Ensure final concentration < 10% for rodent studies.
Module 4: Advanced Solid State Engineering (Amorphous Dispersions)
User Question: Oral bioavailability is still low despite salt formation. The drug isn't absorbing.
Diagnosis:
This is likely a dissolution-rate limited absorption (BCS Class II). The crystal lattice is too stable. You must convert the crystalline solid into an Amorphous Solid Dispersion (ASD) .
Methodology: Spray Drying
This technique "freezes" the molecule in a disordered, high-energy state using a polymer matrix.
Recommended Polymers:
HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the GI tract.
PVP-VA64 (Copovidone): Good miscibility with pyrrolopyrimidines.
ASD Workflow Diagram:
Figure 2: Workflow for creating Amorphous Solid Dispersions (ASD) to overcome high lattice energy.
FAQs: Troubleshooting Common Failures
Q: My solution turns into a gel when I add water to my DMSO stock.
A: This is "solvent shock." The drug precipitates as a hydrate or amorphous gum.
Fix: Do not add water directly to DMSO stock. Add the DMSO stock dropwise into a vortexing solution of 20% SBE-
-CD or 5% Tween 80. The excipients must be present before the water hits the drug.
Q: The 5-carboxamide group is hydrolyzing during salt formation.
A: Primary amides can hydrolyze to acids in strong acid/base + heat.
Fix: Avoid heating >50°C during salt crystallization. Use non-aqueous salt formation methods (e.g., dissolve free base in acetone, add methanesulfonic acid in ethanol, precipitate with ether).[1]
Q: Can I use PEG400 alone?
A: Unlikely. PEG400 alone often fails to prevent precipitation of this scaffold upon dilution in the stomach. It requires a surfactant (Tween/Cremophor) or a polymer (HPMC) to inhibit precipitation.[1]
References
Solubility & Structural Modification
Improving solubility via structural modification.[3][4] ResearchGate.[3] Available at:
Discovery and Optimization of Pyrrolopyrimidine Derivatives. PMC (NIH).[1] Available at:
Cyclodextrin Strategies
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[5][6] UCM. Available at:
Cyclodextrin Complexation Improves the Solubility of Heterocycles. NIH. Available at: [1]
Solvent Systems (NMP)
Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC (NIH).[1] Available at:
Scaffold Properties (PubChem)
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Data.[2][7][8][9][10][11][12] PubChem.[8][9] Available at: [1]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Application Support Center.Current Status: Operational
Lead Scientist: Dr. A. V. Chen, Senior Application Scientist
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the structural backbone of several FDA-approved ATP-competitive kinase inhibitors, including Ruxolitinib (JAK1/2), Tofacitinib (JAK1/3), and Baricitinib (JAK1/2). While highly potent, researchers frequently encounter resistance phenotypes in long-term cultures or patient-derived models.
This guide moves beyond basic troubleshooting to address the three pillars of resistance: On-Target Mutations (Steric Hindrance) , Bypass Signaling (Pathway Rewiring) , and Physicochemical Artifacts (Solubility/Assay Conditions) .
Module 1: On-Target Resistance (The "Gatekeeper" Effect)
The Issue:
Your cell line shows a >10-fold shift in IC50 after chronic exposure, but downstream signaling (e.g., p-STAT3/5) remains active despite high drug concentrations.
The Mechanism:
7H-pyrrolo[2,3-d]pyrimidines are Type I inhibitors that bind the active conformation of the kinase ATP pocket. Resistance often arises from point mutations that introduce steric bulk, preventing the inhibitor from docking without affecting ATP binding (which drives the kinase activity).
Key Mutations: In JAK2, residues like Y931C and G935R act as "gatekeepers," reducing Ruxolitinib affinity. In JAK3, M511I or Q988P can confer resistance.
Diagnostic Workflow: The "Binding Check"
Do not assume a mutation exists without biophysical validation. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement loss.
Protocol: Simplified CETSA for Target Engagement
Prepare Samples: Aliquot 2x10^6 cells into 8 PCR tubes.
Treatment: Treat with 10x IC50 of your inhibitor for 1 hour. (Control: DMSO only).
Thermal Challenge: Heat tubes individually at a gradient (e.g., 40°C to 60°C) for 3 minutes.
Lysis: Cool to RT, lyse with NP-40 buffer, and centrifuge at 20,000 x g for 20 min (precipitates denatured proteins).
Detection: Run supernatant on Western Blot.
Result: If the drug binds, the kinase remains soluble at higher temperatures (thermal stabilization). If the band disappears at the same temp as the DMSO control, the drug is no longer binding the target (suggesting a mutation).
Visualization: Mechanism of Action & Resistance [1][2][3][4]
Caption: Comparative binding dynamics. The gatekeeper mutation (Red) physically blocks the inhibitor scaffold while allowing the smaller natural ligand (ATP) to continue driving signaling.
Module 2: Bypass Signaling (The "Escape Route")
The Issue:
The target is successfully inhibited (e.g., p-JAK/p-STAT is completely undetectable), yet the cells continue to proliferate.
The Mechanism:
The cell has rewired its survival network. In JAK-inhibitor resistant lines, this frequently involves:
Heterodimer Switching: Shifting from JAK2 homodimers to JAK2/JAK1 or JAK2/TYK2 heterodimers.
Parallel Activation: Upregulation of PI3K/AKT or RAS/MAPK pathways, often driven by receptor tyrosine kinases (RTKs) like EGFR or MET acting as bypass tracks.[1]
Troubleshooting Table: Identifying the Bypass Track
Observation (Western Blot)
Potential Bypass Mechanism
Recommended Action
p-STAT down, p-ERK up
MAPK pathway reactivation
Test combination with MEK inhibitors (e.g., Trametinib).
p-STAT down, p-AKT up
PI3K/mTOR activation
Test combination with PI3K inhibitors (e.g., Alpelisib).
p-STAT down, p-S6 up
mTORC1 independent activation
Check amino acid sensing/mTOR pathway.
p-STAT persists
Upstream Receptor Overexpression
Check for CRLF2 or IL7R overexpression (common in ALL).
Protocol: Synergy Screening (Bliss Independence Model)
To validate a bypass mechanism, you must prove that blocking the escape route restores sensitivity.
Matrix Design: 6x6 dose matrix.
Axis X: 7H-pyrrolo[2,3-d]pyrimidine (0 to 10 µM).
Axis Y: Bypass Inhibitor (e.g., MEK inhibitor).
Readout: Cell viability (CTG/MTS) at 72 hours.
Calculation: Calculate the Synergy Score.
Interpretation: A score >10 indicates the second drug is blocking the specific resistance mechanism.
Module 3: Physicochemical Artifacts (The "Ghost" Resistance)
The Issue:
Inconsistent IC50 data between replicates or "flat" dose-response curves at high concentrations.
The Mechanism:
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is planar and rigid, leading to poor aqueous solubility .
Precipitation: At >10 µM in cell culture media (which is aqueous), the compound may precipitate, meaning the cells are effectively treated with a saturated solution (e.g., 5 µM) regardless of how much drug you add.
ATP Competition: Biochemical assays often use low ATP (KM levels), while cells have mM concentrations. Type I inhibitors must compete with this high ATP, causing a "right-shift" in cellular IC50 compared to enzymatic IC50.
FAQ: Physicochemical Troubleshooting
Q: My compound precipitates in media when I dilute from DMSO. What should I do?
A: Do not add 100% DMSO stock directly to the media in the well.
Correct Method: Perform intermediate dilutions in culture media without serum (serum proteins can mask precipitation).
Visual Check: Hold the plate against a dark background under a light. Turbidity = Precipitation.
Limit: Keep final DMSO <0.5%. If solubility is the bottleneck, you have reached the "Limit of Biological Solubility." Do not test concentrations higher than this.
Q: Why is my cellular IC50 100x higher than the biochemical IC50?
Since cellular ATP (~2-5 mM) is much higher than kinase Km (~10-100 µM), a massive shift is normal for ATP-competitive inhibitors. This is not "resistance"; it is thermodynamics.
Visualization: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to isolate the root cause of observed resistance.
References
Meyer, S.C., et al. (2015). "Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors." Clinical Cancer Research.
Losdyck, E., et al. (2017). "The JAK3 Q988P mutation reveals oncogenic potential and resistance to ruxolitinib."[5] Leukemia.[1][5][6]
Koppikar, P., et al. (2012). "Heterodimeric JAK-STAT activation as a mechanism of persistence to JAK2 inhibitor therapy." Nature.
Wu, J., et al. (2015). "Overcoming resistance to ATP-competitive inhibitors: The role of bypass signaling." Frontiers in Pharmacology.
Maddocks, K. (2019). "Mechanisms of Resistance to BTK Inhibitors." Cancer Journal.
Optimizing reaction conditions for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Introduction: The Scaffold & The Challenge Welcome to the technical support h...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Optimization of Reaction Conditions & Troubleshooting
Introduction: The Scaffold & The Challenge
Welcome to the technical support hub for the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold. This moiety is the structural anchor for a class of potent Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Momelotinib).
Synthesizing the 5-carboxamide specifically presents a unique set of electronic challenges. The pyrrole ring is electron-rich, which stabilizes the C5-position but can make adjacent functional groups (like nitriles) resistant to hydrolysis without forcing conditions that degrade the rest of the molecule.
This guide moves beyond standard textbook procedures to address the "hidden" variables that cause experimental failure: N7-protection instability , nitrile hydration stalling , and solubility-driven yield loss .
Module 1: Critical Decision Matrix
Before troubleshooting, verify your synthetic route. The two most robust pathways to the 5-carboxamide are Route A (Hydrolysis of the 5-Carbonitrile) and Route B (Amidation of the 5-Ester).
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available starting materials.
Module 2: Troubleshooting Route A (Nitrile Hydrolysis)
The conversion of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile to the primary amide is the industry-standard route (used in Tofacitinib synthesis), but it is prone to stalling or over-hydrolysis to the carboxylic acid.
Protocol: The "Ghaffar" Modified Peroxide Hydrolysis
Reference Standard: Based on Pfizer process chemistry for JAK inhibitors [1].
The Recipe:
Substrate: 1.0 eq Nitrile.
Solvent: DMSO (essential for solubility) or EtOH/Water (1:1).
Reagent: 30%
(4.0 eq) + 1M NaOH (1.5 eq) or (0.5 eq).
Temp:
(Strict control).
Troubleshooting Q&A
Q: My reaction stalls at 50% conversion. Adding more peroxide doesn't help. Why?A: The reaction has likely lost its basicity or the peroxide has decomposed.
The Fix: The hydration of the nitrile is base-catalyzed.[1] As the reaction proceeds, the pH can drop. Re-charge with 0.5 eq of NaOH.
Critical Factor: If using DMSO, ensure it is not "wet" initially, but do add a controlled amount of water. The mechanism requires water attack on the peroxy-imidate intermediate. A completely anhydrous environment will stall the reaction.
Q: I am getting the carboxylic acid (over-hydrolysis) instead of the amide.A: You are likely heating the reaction or using a base that is too strong for the duration.
The Fix: Switch to the Urea-Hydrogen Peroxide (UHP) complex with
in acetone/water. This provides a milder release of the oxidative species and prevents the thermodynamic drive toward the carboxylic acid.
Stop Condition: Quench immediately with aqueous sodium thiosulfate (
) once TLC shows consumption of starting material. Do not let it stir "overnight" for convenience.
Q: The product precipitates as a gummy solid that traps impurities.A: This is a common issue with the pyrrolo[2,3-d]pyrimidine scaffold due to strong
-stacking.
The Fix: Do not filter the gum. Add water until the gum dissolves (or heat slightly), then slowly cool to
with vigorous stirring to force crystallization. Alternatively, sonicate the mixture during the quench to break up aggregates.
Module 3: Troubleshooting Route B (Ester Amidation)
If you start with ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , standard ammonolysis often fails because the pyrrole ring donates electron density into the ester carbonyl, making it less electrophilic.
Protocol: The Weinreb Aminolysis Variant
The Recipe:
Substrate: 1.0 eq Ester.
Reagent: Trimethylaluminum (
) + (Generates the reactive dimethylaluminum amide species).
Solvent: Toluene or DCE.
Temp: Reflux (
).
Troubleshooting Q&A
Q: I see no reaction with ammonia in methanol, even in a sealed tube at
.A: Methanolic ammonia is often insufficient for this electron-rich ester.
The Fix: Use the
method described above. The aluminum Lewis acid activates the carbonyl oxygen, overcoming the deactivation from the pyrrole nitrogen.
Safety Note:
is pyrophoric. A safer alternative is Magnesium Nitride ( in Methanol) , which generates high concentrations of methanolic ammonia and magnesium methoxide in situ [2].
Q: My N7-protecting group (SEM or Tosyl) falls off during amidation.A: Ammonia at high temperatures is nucleophilic enough to cleave sulfonyl protecting groups (Tosyl) or attack the SEM group.
The Fix: If you must use high temperatures, switch to a Benzyl (Bn) or Para-methoxybenzyl (PMB) protecting group at N7. These are stable to basic amidation conditions and can be removed later via hydrogenation or acid/oxidative cleavage.
Module 4: Solubility & Purification Guide
The 5-carboxamide derivatives are notoriously insoluble in DCM, EtOAc, and Ether. This makes column chromatography difficult.
Avoid aqueous extraction (separatory funnel) if possible, as the product often hangs in the interface (emulsion).
Dilution: Dilute the reaction mixture (usually DMSO or DMF) with 5 volumes of water.
pH Adjustment: Adjust pH to ~7.0. The carboxamide is amphoteric; extreme pH increases water solubility.
Aging: Stir the suspension for 1 hour.
Filtration: Filter the solid.
Wash: Wash the cake with Water (removes salts) followed by Cold Diethyl Ether (removes organic impurities but not the product).
Module 5: De Novo Synthesis (Vilsmeier-Haack)
If constructing the ring from a pyrimidine, you will likely encounter the Vilsmeier-Haack formylation.
Figure 2: Workflow for the Vilsmeier-Haack route, highlighting the temperature-sensitive iminium intermediate.
Key Technical Insight:
When using the Vilsmeier route, the intermediate is an aldehyde . Converting this to the amide requires oxidation to the acid (Sodium Chlorite/Pinnick oxidation) followed by amidation. Do not attempt to convert the aldehyde directly to the amide via reductive amination; it will reduce the pyrrole ring or fail due to sterics.
References
Pfizer Process Chemistry (Tofacitinib):
Mrugsha, S. et al. "Process Development of JAK Inhibitor Tofacitinib Citrate." Organic Process Research & Development. (2014).
(Search: Tofacitinib process development)
Amidation Methodologies:
Veitch, G. et al. "Magnesium Nitride as a Convenient Source of Ammonia: Preparation of Primary Amides." Journal of Organic Chemistry.
General Scaffold Synthesis:
Gangjee, A. et al. "Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid."[2] Journal of Medicinal Chemistry. (2003).
Vilsmeier-Haack Troubleshooting:
BenchChem Technical Support. "Troubleshooting guide for the Vilsmeier-Haack formylation."
Disclaimer: All protocols involve hazardous chemicals (POCl3, H2O2, AlMe3). Ensure all work is performed in a fume hood with appropriate PPE. Consult your local EHS guidelines before replication.
Technical Support Center: Purification of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives
Case ID: PYR-5-AMIDE-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary Welcome to the technical support hub for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-5-AMIDE-PUR
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Welcome to the technical support hub for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives. This scaffold, a structural cousin to JAK inhibitors like Tofacitinib, presents a unique "perfect storm" of purification challenges.[1][2] The fusion of the electron-rich pyrrole, the electron-deficient pyrimidine, and the hydrogen-bond-donating carboxamide group creates molecules that are often:
Amphoteric: Possessing both acidic (N-7 pyrrole, pKa ~13) and basic (N-1/N-3 pyrimidine) sites.[2]
Highly Polar & Aggregative: The 5-carboxamide group drives strong intermolecular hydrogen bonding, leading to poor solubility in standard organic solvents ("brick dust" behavior).[2]
Regio-sensitive: Prone to N-isomerization during synthesis.
This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks/tails on silica and won't elute with DCM/MeOH."
Diagnosis:
The primary amide at position 5 and the free N-7 proton interact strongly with the silanols on the silica gel surface. Standard dichloromethane (DCM) / methanol (MeOH) gradients are often insufficient to break these interactions, resulting in band broadening (tailing) and co-elution with impurities.[2]
Corrective Protocol: The "Buffered" Mobile Phase
Do not simply increase methanol concentration; this often dissolves silica before eluting your compound. You must suppress the ionization of the silanols and the basic nitrogens.
Recipe: DCM : MeOH : NH₄OH (90:9:1) is the isocratic sweet spot. Run a gradient from 100% DCM to this 90:9:1 mix.
Reverse Phase (C18) - The Better Alternative:
Due to the high polarity of the 5-carboxamide, Normal Phase (NP) is often fighting physics.[2]
System: C18 Flash or Prep-HPLC.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]
Note: The acidic pH keeps the amide neutral and improves peak shape.
Decision Matrix: Purification Strategy
Caption: Decision matrix for selecting chromatography mode and loading technique based on crude solubility.
Module 2: Regioisomer Separation (N-7 vs. N-1)
Issue: "I see two close spots by TLC/LCMS after alkylation."
Diagnosis:
When alkylating the pyrrolo[2,3-d]pyrimidine core (e.g., introducing a benzyl or alkyl group), the N-7 position is the thermodynamic product, but the N-1 (pyrimidine nitrogen) is a kinetic trap.[1][2] The 5-carboxamide group can electronically influence this ratio. Separation is critical as biological activity usually differs drastically.
Data Comparison: Isomer Elution Order
Property
N-7 Isomer (Desired)
N-1 Isomer (Impurity)
Polarity
Generally Less Polar
Generally More Polar
TLC (DCM/MeOH)
Higher Rf (Top Spot)
Lower Rf (Bottom Spot)
HPLC (C18)
Elutes Later
Elutes Earlier
UV Spectra
Distinct λmax (often bathochromic shift)
Distinct λmax
Corrective Protocol:
Flash Chromatography: Use a shallow gradient (e.g., 0-5% MeOH in DCM over 20 CVs).[1][2] The N-7 isomer usually elutes first.
Recrystallization: If chromatography fails to resolve them completely (overlapping peaks), pool the mixed fractions.
Solvent: Ethanol or IPA.
The N-7 isomer typically crystallizes more readily due to better packing symmetry compared to the "kinked" N-1 isomer.
Module 3: Solubility & Crystallization
Issue: "My product oils out or forms a gel during recrystallization."
Diagnosis:
The 5-carboxamide group creates a high melting point and strong self-association. Rapid cooling traps solvent molecules, forming oils or amorphous solids.[1][2]
Corrective Protocol: Anti-Solvent Diffusion
Avoid standard "boil and cool" methods if oiling occurs. Use Vapor Diffusion or Slow Addition .
Step-by-Step:
Dissolve: Dissolve the crude solid in the minimum amount of DMSO or DMF (where it is soluble).
Precipitate:
Method A (Fast): Add this solution dropwise into a stirring volume of Water or Ether (10x volume). Filter the precipitate.
Method B (Crystal Growth): Place the DMSO solution in a small vial. Place that vial inside a larger jar containing Ethanol or Ethyl Acetate . Cap the large jar. The volatile anti-solvent will diffuse into the DMSO, slowly forcing the amide to crystallize.
Recommended Solvent Systems:
Methanol / Water (3:1): Good for final polishing.[2]
DMSO / Water: For bulk precipitation (removes inorganic salts).[2]
Ethanol / Heptane: Classic pair, but requires the compound to have some solubility in hot ethanol.[2]
Frequently Asked Questions (FAQ)
Q: I used a Palladium catalyst (Suzuki/Buchwald) to install the amide/aryl group. How do I remove the metal?A: Carboxamides can chelate Pd, carrying it through purification.[1][2]
Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to your crude solution before filtration/chromatography.[1][2] Stir for 4 hours at 40°C. Alternatively, wash the organic layer with aqueous N-acetylcysteine solution.[1]
Q: Can I make a salt to improve solubility?A: Yes. The pyrimidine ring (N-1/N-3) is basic.
Protocol: Dissolve the free base in MeOH. Add 1.05 equivalents of Methanesulfonic acid (MsOH) or HCl (in dioxane).[2] The mesylate salt is often more crystalline and water-soluble than the HCl salt for this scaffold.
Q: The 5-carboxamide hydrolyzed to the carboxylic acid during workup. Why?A: This is rare but happens under strong basic conditions (e.g., 6N NaOH) or strong acid with heat.[2]
Prevention: Keep workup pH between 4 and 9. If using acid to quench a reaction, use mild acids like saturated NH₄Cl or dilute acetic acid, not concentrated HCl.[1][2]
References
Synthesis of Tofacitinib Intermediates
Title: An Efficient and Alternative Method for Synthesis of Tofacitinib.[3][6]
Technical Support Center: Enhancing the Oral Bioavailability of 7H-pyrrolo[2,3-d]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine compounds. This guide is designed to provide you with in-depth technical as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenges associated with enhancing the oral bioavailability of this important class of molecules. Our goal is to equip you with the knowledge to make informed experimental choices and overcome hurdles in your drug development pipeline.
Introduction: The Challenge of Oral Delivery for 7H-pyrrolo[2,3-d]pyrimidine Compounds
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Despite their therapeutic promise, many compounds in this class suffer from poor oral bioavailability, which can hinder their clinical development. This limitation often stems from a combination of factors, including low aqueous solubility and/or poor intestinal permeability. Furthermore, these compounds can be susceptible to first-pass metabolism and efflux by transporters such as P-glycoprotein (P-gp).
This guide will provide a structured approach to identifying and overcoming these barriers.
Frequently Asked Questions (FAQs)
Q1: My 7H-pyrrolo[2,3-d]pyrimidine compound shows excellent in vitro potency but very low exposure in animal models after oral dosing. What are the likely causes?
A1: This is a common and critical issue. The discrepancy between in vitro potency and in vivo oral exposure for 7H-pyrrolo[2,3-d]pyrimidine compounds is typically rooted in poor absorption from the gastrointestinal (GI) tract. The primary culprits to investigate are:
Low Aqueous Solubility: Many kinase inhibitors, including those with the 7H-pyrrolo[2,3-d]pyrimidine core, are highly crystalline and lipophilic molecules with low solubility in aqueous media. This means the compound does not dissolve efficiently in the GI fluids, a prerequisite for absorption.
Poor Membrane Permeability: Even if the compound dissolves, it must be able to cross the intestinal epithelium to enter the bloodstream. Some 7H-pyrrolo[2,3-d]pyrimidine derivatives may have physicochemical properties (e.g., high molecular weight, excessive hydrogen bond donors/acceptors) that limit their passive diffusion across the gut wall.
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein present in the intestinal epithelium that can actively pump absorbed drug molecules back into the GI lumen, thereby reducing net absorption.
First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver before reaching systemic circulation. Significant metabolism in the gut wall and/or liver (the "first-pass effect") can substantially reduce the amount of active drug that reaches the bloodstream. Cytochrome P450 enzymes, particularly CYP3A4, are often implicated in the metabolism of kinase inhibitors.
A systematic evaluation of these factors is the first step in troubleshooting low oral bioavailability.
Q2: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?
A2: Differentiating between solubility and permeability limitations is crucial for selecting the most effective enhancement strategy. The Biopharmaceutics Classification System (BCS) provides a framework for this. You can classify your compound by determining its aqueous solubility and intestinal permeability.
Solubility Assessment: Determine the equilibrium solubility of your compound in buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions in the stomach and intestines.
Permeability Assessment: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability. This assay measures the transport of a compound across a monolayer of human colon adenocarcinoma cells.
Based on the results, you can classify your compound:
BCS Class II (Low Solubility, High Permeability): Bioavailability is limited by the dissolution rate. Formulation strategies aimed at increasing solubility are likely to be most effective.
BCS Class III (High Solubility, Low Permeability): Bioavailability is limited by the ability of the drug to cross the intestinal membrane. Strategies to enhance permeability, such as prodrugs that target influx transporters, may be necessary.
BCS Class IV (Low Solubility, Low Permeability): Both solubility and permeability are significant barriers. A combination of strategies will likely be required.
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble 7H-pyrrolo[2,3-d]pyrimidine compounds?
A3: For BCS Class II and IV compounds, where low solubility is a key issue, several formulation approaches can be employed:
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted to a higher-energy amorphous form, which has significantly greater aqueous solubility. The amorphous drug is stabilized within a polymer matrix to prevent recrystallization.
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral absorption. These formulations form fine oil-in-water emulsions in the GI tract, which can enhance drug solubilization and absorption.
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly promising approach.
Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase solubility and dissolution rate. However, the potential for conversion back to the less soluble free form in the GI tract must be considered.
The choice of strategy will depend on the specific physicochemical properties of your compound, the required dose, and manufacturing considerations.
Q4: When should I consider a prodrug approach for my 7H-pyrrolo[2,3-d]pyrimidine compound?
A4: A prodrug strategy is a powerful chemical modification approach that can address several bioavailability challenges:
Improving Solubility: Attaching a polar promoiety, such as a phosphate group, can dramatically increase the aqueous solubility of a poorly soluble parent drug. This is particularly useful for enabling parenteral formulations but can also enhance dissolution in the GI tract for oral delivery.
Overcoming Poor Permeability: For BCS Class III and IV compounds with low permeability, a prodrug can be designed to be a substrate for an active uptake transporter in the gut, such as PEPT1 or MCT1.
Masking P-gp Recognition: If your compound is a P-gp substrate, modifying its structure through a prodrug approach can sometimes prevent its recognition by the efflux pump.
Mitigating First-Pass Metabolism: By temporarily masking a metabolic soft spot on the molecule, a prodrug can protect the compound from extensive first-pass metabolism.
The key to a successful prodrug is ensuring that it is efficiently converted back to the active parent drug in the body.
Troubleshooting Guides
Guide 1: Low and Variable Exposure in Preclinical Species
Symptom
Potential Cause
Recommended Action
High variability in plasma concentrations between animals.
Poor aqueous solubility leading to erratic dissolution.
1. Perform in vitro dissolution studies with the current formulation to assess its performance. 2. Develop an enabling formulation such as an amorphous solid dispersion or a lipid-based formulation.
Dose-dependent decrease in bioavailability (less than proportional increase in exposure with increasing dose).
Dissolution rate-limited absorption; saturation of solubility in the GI tract.
1. Investigate solubility-enhancing formulations. 2. Consider a phosphate prodrug to overcome dissolution limitations.
Low recovery in Caco-2 permeability assay.
Poor aqueous solubility, non-specific binding to the assay plate, or metabolism by Caco-2 cells.
1. Include a surfactant or BSA in the assay buffer to improve solubility and reduce non-specific binding. 2. Analyze cell lysates to determine if the compound is accumulating within the cells. 3. Analyze the dosing solution at the end of the experiment to check for degradation.
High efflux ratio (>2) in bidirectional Caco-2 assay.
The compound is a substrate for an efflux transporter, likely P-gp.
1. Confirm P-gp interaction by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). 2. Consider medicinal chemistry efforts to modify the structure to reduce P-gp efflux. 3. Explore formulation strategies that include P-gp inhibitors (e.g., certain surfactants used in lipid-based formulations).
Guide 2: Challenges in In Vitro Assay Development
Symptom
Potential Cause
Recommended Action
Inability to achieve sink conditions in dissolution testing.
Very low aqueous solubility of the compound.
1. Increase the volume of the dissolution medium. 2. Add a surfactant (e.g., sodium lauryl sulfate) to the medium to increase solubility. The concentration should be justified and kept as low as possible. 3. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.
Precipitation of the compound in the acceptor compartment of the Caco-2 assay.
The compound's solubility in the receiver buffer is exceeded as it permeates the cell monolayer.
1. Add a non-toxic solubilizing agent, such as bovine serum albumin (BSA), to the basolateral (receiver) compartment. 2. Reduce the initial concentration of the compound in the donor compartment, if analytically feasible.
Poor in vitro-in vivo correlation (IVIVC).
The in vitro dissolution test does not adequately mimic the in vivo conditions.
1. Develop dissolution methods using biorelevant media that better reflect the GI environment. 2. Consider the impact of GI transit times and pH changes on drug dissolution and absorption. 3. Ensure that the in vitro model accounts for potential in vivo precipitation.
Experimental Protocols
Protocol 1: Biorelevant Dissolution Testing for a Poorly Soluble 7H-pyrrolo[2,3-d]pyrimidine Compound
Objective: To assess the dissolution profile of a 7H-pyrrolo[2,3-d]pyrimidine compound in media that simulate the fasted and fed states of the small intestine.
Materials:
USP Apparatus II (Paddle Apparatus)
Dissolution vessels
Paddles
Water bath maintained at 37 ± 0.5 °C
Syringes and filters (e.g., 0.45 µm PVDF)
HPLC system for analysis
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
Fed State Simulated Intestinal Fluid (FeSSIF) powder
Purified water
Sodium hydroxide and hydrochloric acid for pH adjustment
Methodology:
Media Preparation: Prepare FaSSIF and FeSSIF media according to the supplier's instructions. Ensure the final pH is 6.5 for FaSSIF and 5.0 for FeSSIF.
Apparatus Setup: Set up the dissolution apparatus with 500 mL of the selected biorelevant medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to 50 rpm.
Sample Introduction: Introduce the solid dosage form (e.g., capsule or tablet) or a known amount of the pure compound into each vessel.
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample to prevent further dissolution of undissolved particles.
Analysis: Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.
Data Analysis: Plot the percentage of drug dissolved versus time to generate the dissolution profile.
Causality Explanation: Using biorelevant media like FaSSIF and FeSSIF provides a more realistic assessment of how a poorly soluble compound will dissolve in the human intestine compared to simple buffer systems. This is because these media contain bile salts and lecithin, which mimic the solubilizing effects of bile in the gut. This can help predict potential food effects on drug absorption.
Objective: To determine the apparent permeability (Papp) of a 7H-pyrrolo[2,3-d]pyrimidine compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
Caco-2 cells
Transwell® inserts (e.g., 12-well format)
Cell culture medium and supplements
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
Test compound and analytical standards
Lucifer yellow (paracellular integrity marker)
LC-MS/MS system for analysis
Methodology:
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the established range for your laboratory.
Assay Initiation:
Wash the cell monolayers with pre-warmed transport buffer.
For A-B permeability: Add the dosing solution containing the test compound and Lucifer yellow to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
For B-A permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
Incubation: Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).
Sampling: At the end of the incubation, take samples from the donor and receiver compartments.
Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS. Analyze the concentration of Lucifer yellow using a fluorescence plate reader to confirm monolayer integrity during the experiment.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Causality Explanation: The bidirectional nature of this assay is critical. A significantly higher Papp value in the B-A direction compared to the A-B direction (efflux ratio > 2) is a strong indicator that the compound is actively transported out of the cells, likely by an efflux pump such as P-gp. This provides a mechanistic understanding of poor permeability that cannot be obtained from unidirectional permeability assays or artificial membrane models.
Visualizations
Logical Workflow for Troubleshooting Low Oral Bioavailability
Caption: Overview of key formulation and chemical modification strategies to improve the oral bioavailability of 7H-pyrrolo[2,3-d]pyrimidine compounds.
References
BMS-135, a preclinical casein kinase 2 (CK2) inhibitor, demonstrated subnanomolar potency, robust cellular antiproliferative activity, and pronounced antitumor efficacy in xenograft models. However, its poor solubility posed significant challenges for oral delivery, leading to low oral bioavailability when administered as a solid suspension.
Optimization
Technical Support Center: Optimizing Selectivity of 7H-pyrrolo[2,3-d]pyrimidine Inhibitors
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Off-Target Effects & Troubleshooting Promiscuity Introduction: The "Privileged Scaffold" Paradox Welcome to the technical s...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Reducing Off-Target Effects & Troubleshooting Promiscuity
Introduction: The "Privileged Scaffold" Paradox
Welcome to the technical support hub for 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
You are likely here because this scaffold—structurally an isostere of adenine (the purine core of ATP)—is the backbone of your lead compound. While this biomimicry makes it a "privileged scaffold" capable of potent kinase inhibition (e.g., Tofacitinib, Ruxolitinib), it is also the primary source of your problem: promiscuity .
Because the scaffold mimics the hinge-binding region of ATP so effectively, it inherently lacks discrimination between the ~518 human kinases. Selectivity is not intrinsic; it must be engineered. This guide provides the structural logic and experimental validation workflows to troubleshoot and mitigate these off-target effects.
Issue: "My compound inhibits the target kinase (IC50 < 10 nM) but also hits 20+ other kinases in the panel."
Root Cause: Your inhibitor is likely relying too heavily on the conserved Hinge Region interactions (N-1 and N-7 positions) without exploiting the variable regions of the ATP binding pocket.
The Solution: Vector-Based Selectivity
To reduce off-target binding, you must modify the scaffold to clash with non-target kinases while preserving affinity for your target.
Position
Structural Role
Optimization Strategy for Selectivity
N-1 & C-2
Hinge Binder
Do Not Modify. These mimic N1/C2 of adenine. Essential for potency.
C-4
Ribose Pocket
Affinity Tuning. Substituents here (often amines) mimic the adenine exocyclic amine. Bulky groups here can exploit unique pocket shapes.
C-5 & C-6
The Gatekeeper
Critical Selectivity Node. This vector points toward the "Gatekeeper" residue. If your target has a small gatekeeper (Thr/Ala) and off-targets have large ones (Met/Phe), add bulky hydrophobic groups here to induce steric clash in off-targets.
N-7
Solvent Front
Solubility & ADME. Substituents here extend into the solvent. Use this for solubilizing groups (e.g., piperazines) rather than selectivity.
Visualizing the SAR Logic
Figure 1: Structural Activity Relationship (SAR) decision tree for optimizing selectivity. The C-5/C-6 vector is the primary lever for reducing promiscuity via gatekeeper exploitation.
Module 2: Assay Interference & Validation
Issue: "There is a massive discrepancy between my biochemical IC50 (1 nM) and cellular IC50 (500 nM)."
Root Cause:ATP Competition.
7H-pyrrolo[2,3-d]pyrimidines are ATP-competitive.
Biochemical Assays: Often run at
for ATP (typically 10–50 µM).
Cellular Environment: Intracellular ATP is 1–5 mM.
In cells, your inhibitor must compete against a 100x higher concentration of ATP. If your off-target kinases have lower affinity for ATP than your target, your inhibitor might appear more selective in cells than in biochemical assays, or vice versa.
Protocol: Determination of ATP-Competitiveness (Cheng-Prusoff Correction)
Do not rely on IC50 alone. You must calculate the Inhibition Constant (
), which is independent of ATP concentration.
Setup: Perform the kinase assay at three distinct ATP concentrations:
Dose-Response: Run your inhibitor dose-response at each ATP level.
Observation: If the IC50 increases linearly with ATP concentration, the inhibitor is ATP-competitive.
Calculation: Use the Cheng-Prusoff equation to normalize:
Technical Note: If your compound is a covalent inhibitor (e.g., targeting a cysteine in the binding pocket), the IC50 will be time-dependent. In this case,
is less relevant than .
Module 3: Advanced Off-Target Deconvolution
Issue: "I see a cellular phenotype (e.g., toxicity or pathway shutdown) but I am unsure if it is driven by my target or an off-target."
Root Cause: The "Blast Radius." Even selective inhibitors often hit 5–10 kinases. You need to confirm Target Engagement and Phenotypic Causality .
Workflow: The "Rescue" & "Shift" Validation
Use this logic flow to validate if your effect is on-target.
Figure 2: Deconvolution workflow. The Genetic Rescue experiment is the gold standard for distinguishing on-target efficacy from off-target toxicity.
Protocol: Cellular Thermal Shift Assay (CETSA)
To prove your inhibitor actually binds the off-target in the complex cellular environment:
Treatment: Treat cells with the inhibitor (at 5x EC50) and DMSO (control) for 1 hour.
Heating: Aliquot cells and heat to a gradient of temperatures (e.g., 40°C to 65°C).
Lysis: Lyse cells (freeze-thaw).
Separation: Centrifuge at 20,000 x g. Aggregated (unbound/unstable) proteins pellet; stabilized (drug-bound) proteins remain in supernatant.
Detection: Western Blot for the specific kinase.
Result: If the inhibitor binds, the "melting curve" will shift to the right (higher stability) compared to DMSO.
Frequently Asked Questions (FAQs)
Q1: Can I use covalent targeting to fix selectivity issues with this scaffold?A: Yes. This is a proven strategy (e.g., Tofacitinib analogues). If your target kinase has a cysteine in the binding pocket (e.g., Cys797 in EGFR or Cys909 in JAK3) that is not conserved in your major off-targets, you can attach an acrylamide "warhead" to the pyrrolo[2,3-d]pyrimidine core. This transforms a weak, promiscuous binder into a highly selective, irreversible inhibitor.
Q2: My inhibitor shows high potency in enzymatic assays but zero activity in cells. Is it permeability?A: Check the Efflux Ratio . Pyrrolo[2,3-d]pyrimidines are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux pumps.
Troubleshooting: Run a Caco-2 permeability assay. If the Efflux Ratio (B-to-A / A-to-B) is > 2.0, your compound is being pumped out of the cell. Consider capping polar N-H groups or reducing Total Polar Surface Area (TPSA).
Q3: Why do I see "paradoxical activation" of the pathway at low doses?A: This is a known phenomenon with ATP-competitive inhibitors (especially RAF/MAPK pathway). Binding to one monomer of a kinase dimer can allosterically activate the other monomer if the inhibitor concentration is subsaturating. Ensure you are dosing well above the
to saturate the dimer complex.
References
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. Link
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39. Link
Technical Support Center: Prodrug Strategies for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamides
[1] Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Drug Delivery Systems Subject: Troubleshooting Solubility, Permeability, and Bioactivation in Pyrrolopyrimidine Scaffolds[1][2] System Overv...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket System Status: [ONLINE]
Current Agent: Senior Application Scientist, Drug Delivery Systems
Subject: Troubleshooting Solubility, Permeability, and Bioactivation in Pyrrolopyrimidine Scaffolds[1][2]
System Overview & Architecture
Welcome to the technical support hub for the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold. This heterocyclic system (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for JAK inhibitors (e.g., Tofacitinib), STAT6 inhibitors, and antiviral nucleosides.[1][2]
However, the 5-carboxamide substitution introduces specific physicochemical "bugs" that often require prodrug "patches":
High Melting Point / Low Solubility: The planar aromatic system facilitates strong
stacking, while the carboxamide acts as a rigid hydrogen bond donor/acceptor lattice, leading to crystal packing energy that resists dissolution.
Permeability Limits: The primary amide (
) is highly polar (high PSA), potentially limiting passive diffusion across the intestinal epithelium or blood-brain barrier.[1]
This guide addresses these issues through three specific "Support Tickets" (Troubleshooting Modules).
Troubleshooting Modules (FAQs)
Ticket #001: "My compound precipitates in aqueous buffer immediately upon dosing."
Diagnosis:
Your parent molecule likely suffers from "Brick Dust" syndrome. The pyrrole nitrogen (
, pKa ~13) and the exocyclic amide form a stable crystal lattice. Standard salt formation often fails because the proton is too weakly acidic to hold a counter-ion at physiological pH.
Resolution: The N-Mannich Base or Phosphonooxymethyl Strategy
You must disrupt the crystal packing transiently. The most robust fix is masking the pyrrole nitrogen (
).
Strategy A: N-Mannich Bases
Mechanism: React the
with formaldehyde and a secondary amine (e.g., morpholine, diethylamine).[2] This adds steric bulk and eliminates the H-bond donor capability of .
Bioactivation: Hydrolysis is strictly pH-dependent (chemical, not enzymatic).[1][2] It is rapid at physiological pH (7.[1]4) but slower at acidic pH, allowing for formulation stability.[1]
Protocol Tip: If
is too short (< 5 min), increase the steric bulk of the amine component (e.g., use diisopropylamine instead of diethylamine).
Bioactivation: Requires Alkaline Phosphatase (ALP).[1] The phosphate group provides massive solubility (often >10 mg/mL), but the cleavage is strictly enzymatic.
Warning: Ensure your assay buffer does not contain phosphatase inhibitors if testing bioactivation in vitro.
Ticket #002: "High solubility, but low oral bioavailability (Permeability Issue)."[1]
Diagnosis:
The 5-carboxamide group contributes significantly to the Polar Surface Area (PSA). If the PSA > 140 Ų, paracellular and transcellular transport is blocked.
Resolution: Masking the Carboxamide
You need to lower the polarity of the
group.
Strategy:Imidate or Amidine Prodrugs
Convert the amide into a more lipophilic intermediate that regenerates the amide via hydrolysis.
Alternative:N-Acyl Derivatives
Acylating the amide nitrogen (forming an imide) reduces polarity, but these are often too unstable.[2] A better approach is often to target the pyrrole nitrogen with a lipophilic promoiety (e.g., a carbamate) which increases overall lipophilicity (
), driving passive diffusion before the promoiety is cleaved in the plasma.
Ticket #003: "Prodrug is stable in plasma; no parent drug detected."
Diagnosis:
"Steric Shielding" or "Metabolic Diversion." The enzyme (esterase/phosphatase) cannot access the cleavage site, or oxidative metabolism (CYP450) is destroying the scaffold before hydrolysis occurs.
Resolution:
Check the Linker: If using an ester prodrug on a substituent, ensure there is a "spacer" (e.g., a methylene group) between the bulky scaffold and the ester bond to allow esterase access.
Switch Mechanisms: If enzymatic cleavage fails, switch to a chemical trigger (e.g., intramolecular cyclization-release) that does not rely on variable enzyme expression levels.[1][2]
Visualizing the Logic (Decision Matrix)
The following diagram illustrates the decision process for selecting the correct prodrug strategy based on your physicochemical limitations.
Caption: Decision tree for selecting prodrug moieties based on solubility vs. permeability bottlenecks.
Standard Operating Protocols (SOPs)
SOP-01: Determination of Chemical Hydrolysis (Mannich Bases)
Purpose: To verify that the prodrug releases the parent compound at physiological pH but remains stable in formulation.
Preparation: Prepare a 10 mM stock solution of the prodrug in DMSO.
Buffers: Prepare 50 mM phosphate buffer at pH 2.0, 5.0, and 7.4.
Incubation: Spike the prodrug stock into the buffer (final conc. 10 µM) at 37°C.
Purpose: To assess if esterases/phosphatases can cleave the promoiety.
Matrix: Thaw pooled human/rat plasma (heparinized).[1] Adjust to pH 7.4 if necessary.
Spike: Add prodrug (1 µM final) to plasma pre-warmed to 37°C.
Control: Run a parallel incubation in heat-inactivated plasma (to distinguish chemical vs. enzymatic cleavage).
Timepoints: 0, 15, 30, 60, 120 min.
Extraction: Protein precipitation with 3 volumes of ice-cold ACN. Centrifuge at 4000g for 10 min.
Troubleshooting:
Issue: Prodrug disappears, but no Parent appears.
Cause: The prodrug is binding covalently to plasma proteins or being metabolized to a different metabolite.
Fix: Scan for M+16 (oxidation) or M+Gluc (glucuronidation) adducts.[1]
References
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 677–694.[1]
Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[1][2] Nature Reviews Drug Discovery, 7, 255–270.[1]
Ohkura, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 19(20), 5898-5901.[1]
Krise, J. P., & Stella, V. J. (1996). Prodrugs of amines. Advanced Drug Delivery Reviews, 19(2), 287-310.[1]
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate Prodrugs.[2] Chemical Reviews, 114(18), 9154–9218.[1]
7-DeazaSupport: Optimization & Troubleshooting Hub
Topic: Troubleshooting Low Yield in 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Deaza" Challenge Welcome to the 7-DeazaSupport Cente...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yield in 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Synthesis
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Deaza" Challenge
Welcome to the 7-DeazaSupport Center. You are likely here because the pyrrolo[2,3-d]pyrimidine scaffold is behaving differently than its purine cousins. While 7-deazapurines are privileged scaffolds for antivirals (e.g., Remdesivir precursors) and fluorescent probes, their altered electronic distribution—specifically the replacement of the N7 lone pair with a C7-H bond—fundamentally changes their reactivity profile.
This guide moves beyond standard protocols to address the causality of failure . We focus on the three most common bottlenecks: the Vorbrüggen glycosylation interface, C7-functionalization, and deprotection stability.
Module 1: The Glycosylation Interface (Vorbrüggen Conditions)
The most frequent cause of low yield (<30%) is not catalyst failure, but solvent participation and incomplete silylation . Unlike purines, the N9-H of 7-deazapurines is less acidic (
vs for purine), making silylation sluggish.
Diagnostic & Troubleshooting Guide
Q1: My reaction turns dark, and yield is stuck at ~20%. I see a major byproduct by TLC.
Diagnosis: You are likely using Acetonitrile (MeCN) as a solvent at elevated temperatures (
C).
The Mechanism: In the presence of strong Lewis acids (TMSOTf), MeCN can act as a nucleophile, attacking the oxocarbenium ion of the sugar or the silylated base, forming an acetamidine adduct [1].
The Fix: Switch solvent to 1,2-Dichloroethane (DCE) or Toluene . These non-nucleophilic solvents prevent the "Ritter-type" side reaction.
Q2: The base remains unreacted even with excess sugar.
Diagnosis: Incomplete silylation of the 7-deazapurine base.
The Mechanism: The pyrrole nitrogen (N9) is less nucleophilic once silylated compared to imidazole N9. If the mixture isn't homogenous before adding the sugar, the coupling will fail.
The Fix:
Use BSA (N,O-Bis(trimethylsilyl)acetamide) instead of HMDS for faster silylation.
Heat the silylation step to 80°C for 30-60 mins until a clear solution is obtained before cooling and adding the sugar/Lewis acid [2].
Q3: I am obtaining the N1-isomer instead of the desired N9-isomer.
Diagnosis: Kinetic vs. Thermodynamic control failure.
The Fix: The N9 position is thermodynamically preferred. Ensure the reaction runs long enough (or at sufficient heat, e.g., 80°C in DCE) to allow N1
N9 transglycosylation.
Visual Protocol: The Glycosylation Decision Tree
Figure 1: Decision tree for diagnosing failure points in the glycosylation of 7-deazapurines. Note the critical solvent switch.
Module 2: Functionalization at C7 (The "Deaza" Advantage)
The C7 position is electron-rich, making it susceptible to Electrophilic Aromatic Substitution (EAS), but this also makes it prone to oxidation.
Protocol: Regioselective C7-Iodination
Standardizing the gateway to cross-coupling.
Parameter
Recommendation
Why?
Reagent
NIS (N-Iodosuccinimide)
More controlled than /oxidant; prevents over-iodination.
Solvent
DMF (Anhydrous)
Stabilizes the polar transition state.
Temperature
Room Temp (20-25°C)
Heating promotes decomposition of the iodo-product.
Protection
Protect sugar -OH
Free hydroxyls can interfere or be oxidized.
Q4: My Suzuki coupling at C7 fails (0% conversion), but the starting material is consumed.
Diagnosis: Catalyst poisoning or Protodehalogenation.
The Mechanism: The electron-rich pyrrole ring can coordinate Pd, deactivating it. Alternatively, if water is present, the C7-I bond can reduce back to C7-H (protodehalogenation).
The Fix:
Degas rigorously: Oxygen is the enemy of C7-Pd intermediates.
Ligand Switch: Move from
to or XPhos Pd G2 . These bulky, bidentate ligands prevent non-productive coordination to the N9 or N3 positions [3].
Base Choice: Use mild bases like
or rather than strong alkoxides.
Module 3: Deprotection & Stability
Q5: I lose my product during benzoyl (Bz) deprotection.
Diagnosis: Base-instability of the glycosidic bond or side-reactions on the electron-rich ring.
The Mechanism: While 7-deazapurine nucleosides are generally stable to hydrolysis, the glycosidic bond can be cleaved under harsh basic conditions if the sugar conformation is strained (e.g., in 2'-deoxy series).
The Fix:
Standard: NaOMe in MeOH (0.1 M) at 0°C
RT.
Gentle: Ammonia in MeOH (
) saturated at 0°C.
Avoid: Aqueous NaOH or heating during deprotection.
Summary of Key Reaction Parameters
Reaction Step
Critical Parameter
Target Value
Common Pitfall
Silylation
Temperature
60-80°C
Insufficient heat leads to heterogeneous mix and N1-isomers.
Glycosylation
Solvent
1,2-DCE
Using MeCN causes formation of acetamidine byproducts [1].
C7-Iodination
Stoichiometry
1.05 eq NIS
Excess NIS leads to di-iodination or ring oxidation.
Suzuki Coupling
Catalyst
Pd(dppf)Cl2
Pd(PPh3)4 is often too labile for sterically crowded C7 couplings.
Visual Pathway: C7 Functionalization Logic
Figure 2: Workflow for C7 functionalization. Note that the 7-iodo intermediate is light-sensitive and should be processed quickly.
References
Périgaud, C., et al. (2023). "Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions." Frontiers in Chemistry, 11. Link
Seela, F., & Peng, X. (2005).[1] "7-deazapurin-2,6-diamine and 7-deazaguanine: synthesis and property of 7-substituted nucleosides and oligonucleotides." Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 839-841.[1] Link
Hocek, M. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides." Medicinal Research Reviews, 37(6). Link
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of 7H-pyrrolo[2,3-d]pyrimidine scaffold for improved potency.
Content Type: Technical Support Center Guide.
Ticket ID: #PYR-7D-OPT-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: Critical
Introduction: The "Privileged" Scaffold Paradox
You are likely accessing this guide because you have hit a wall with the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. While this heterocycle is a "privileged structure" in kinase inhibition (mimicking the purine ring of ATP), its very planarity and aromaticity create distinct challenges in synthesis, solubility, and selectivity.
This guide is not a textbook. It is a troubleshooting manual designed to unblock specific experimental bottlenecks in the development of high-potency kinase inhibitors.
Module 1: Synthetic Route Troubleshooting
User Issue: "My Buchwald-Hartwig coupling at the C4-position is failing or yielding low conversion, even with standard Pd catalysts."
Root Cause Analysis
The electron-deficient nature of the pyrimidine ring makes the C4-chloride a viable partner for SNAr, but sterically hindered or electron-poor amines require Palladium catalysis. Common failures stem from:
Catalyst Poisoning: The free N7-H can bind Pd, poisoning the catalyst.
Incorrect Oxidative Addition: The C-Cl bond at C4 is deactivated if the pyrrole ring is electron-rich.
Base-Mediated Decomposition: Strong bases (NaOtBu) can deprotonate N7, altering the electronic bias.
Protocol: Optimized C4-Amination Workflow
Standardize your approach using this decision matrix.
Step 1: Protection Strategy (The "N7-Lock")
Do not attempt complex couplings on the unprotected scaffold.
Recommendation: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group at N7.
Why? SEM prevents catalyst coordination and improves solubility in organic solvents.
Ref: [1]
Step 2: The "Pre-Catalyst" Switch
Stop using Pd(OAc)₂ or Pd(PPh₃)₄. They are notoriously unreliable for heteroaryl chlorides.
The Fix: Switch to Pd-precatalysts (e.g., XPhos Pd G2 or BrettPhos Pd G3).
Self-Validating Check: If the reaction solution turns black immediately upon heating, your catalyst has aggregated (Pd black). Pre-catalysts prevent this by releasing the active species slowly.
Step 3: Reaction Conditions Table
Parameter
Standard Condition (Fail)
Optimized Condition (Pass)
Rationale
Solvent
DMF / DMSO
1,4-Dioxane or t-Amyl Alcohol
Avoids solvent coordination to Pd; higher boiling point.
Base
NaH / TEA
K₂CO₃ or Cs₂CO₃
Weaker bases prevent decomposition of sensitive functionalities.
Ligand
BINAP
XPhos or BrettPhos
Bulky, electron-rich ligands facilitate oxidative addition into the C-Cl bond.
Temp
80°C
100-110°C
High energy barrier for heteroaryl chloride activation requires heat.
User Issue: "My compound binds to the target kinase but lacks cellular potency or selectivity against off-targets (e.g., EGFR, JAK family)."
The Vector Analysis Strategy
The 7-deazapurine scaffold offers three distinct vectors to tune potency. You must exploit these to engage specific pocket features.
Vector 1: The Hinge Binder (C4-Position)
Function: Mimics the N1/N6 of adenine in ATP.
Optimization:
Issue: Low affinity.
Fix: Ensure the substituent at C4 acts as a hydrogen bond donor/acceptor pair. A simple aniline or benzylamine is standard.
Selectivity Hack: Methylation of the 4-amino group can drastically reduce EGFR activity while maintaining potency against other targets like CSF1R [2].
Vector 2: The Gatekeeper Probe (C5-Position)
Function: Points towards the "gatekeeper" residue (e.g., T790 in EGFR, M90 in JAK3).
Optimization:
Issue: Steric clash or lack of selectivity.
Fix:
Small Gatekeepers (Thr/Ala): Use bulky hydrophobic groups (Isopropyl, Phenyl) to fill the pocket.
Large Gatekeepers (Met/Phe): Use small, linear groups (Ethynyl, Methyl) or H to avoid steric clash.
Warning: C5-arylation often reduces solubility significantly.
Vector 3: The Solvent Front (C6-Position)
Function: Extends into the ribose binding pocket/solvent front.
Optimization:
High Impact: This is your best vector for solubility and PK properties .
Strategy: Attach solubilizing groups here (e.g., morpholine, piperazine, pyridine) via a linker or direct aryl coupling.
Ref: C6-aryl groups (like thiophenethyl) have been shown to be essential for anticancer potency in related scaffolds [3].[1]
Visual SAR Decision Tree
Caption: Figure 2. SAR decision matrix for C4, C5, and C6 modifications based on kinase pocket topology.
Module 3: Physicochemical Properties (Solubility)
User Issue: "My lead compound precipitates in assay media or has poor oral bioavailability."
The 7-deazapurine core is flat and highly crystalline (high melting point), leading to "brick dust" properties.
Troubleshooting Guide: The Solubility Ladder
Climb this ladder until your solubility reaches >50 µM in PBS.
Level 1: Disruption of Planarity (C4/C6)
Introduce sp³-hybridized carbons. Instead of a flat aniline at C4, use a benzylic amine or a saturated heterocycle.
Mechanism:[2][3][4][5] Reduces π-π stacking energy in the crystal lattice.
Level 2: pKa Tuning (The "Solubilizing Tail")
Append a basic amine (pKₐ 8-9) at the C6 position or on the C4-substituent.
Examples: N-methylpiperazine, morpholine, or dimethylamine.
Mechanism:[2][3][4][5] Allows for salt formation (HCl, Mesylate) which drastically improves aqueous solubility.
Level 3: Scaffold Hopping (The "N-Methyl" Trick)
If the N7-H is not critical for binding (check your crystal structure!), methylate it.
Warning: This often kills potency if N7 donates a hydrogen bond to the hinge (e.g., Glu residue). Only do this if N7 is a solvent-exposed acceptor.
References
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. J. Med. Chem. (2023).[6][7]
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI Molecules (2024).
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem. (2020).[1][8]
Help troubleshooting a Buchwald-Hartwig amination? Reddit Chem Community Discussion (2016).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Modifying 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Ticket ID: STAB-7DEAZA-05
Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Welcome to the Stability Optimization Center
You are likely working with a kinase inhibitor scaffold (similar to Tofacitinib or Baricitinib). The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a privileged structure for ATP-competitive inhibition, but the 5-carboxamide moiety is a notorious metabolic "soft spot."
This guide addresses the rapid clearance issues often seen with this motif. We will troubleshoot the metabolic liabilities and provide a validated synthetic pathway for bioisosteric replacement.
Module 1: Diagnostic & Root Cause Analysis
Q: Why is my compound disappearing in liver microsomes (RLM/HLM)?
A: The "Double-Whammy" of Amidase and CYP450 Activity.
Your compound is likely suffering from two distinct metabolic attacks. You must identify which is dominant to select the right fix.
Primary Liability: Amide Hydrolysis (The Carboxamide)
Mechanism: Carboxylesterases and amidases (ubiquitous in liver and plasma) rapidly hydrolyze the primary or secondary amide at the 5-position.
Result: Conversion to the carboxylic acid (inactive/poor permeability) or release of the amine coupling partner.
Indicator: If you see a +1 Da mass shift (hydrolysis to acid + loss of amine) or rapid loss in plasma without NADPH, this is your culprit.
Mechanism: The electron-rich pyrrole ring (positions C-6) is prone to CYP450-mediated oxidation. Furthermore, the unsubstituted N-7 (if present as 7H) is a prime target for N-glucuronidation by UGT enzymes due to the acidity of the pyrrole proton.
Indicator: Loss only in the presence of NADPH (Oxidation) or UDPGA (Glucuronidation).
Module 2: Troubleshooting Strategies
Q: How do I stabilize the amide without losing potency?
A: Deploy Bioisosteres and Steric Shields.
Do not simply remove the carbonyl; it often acts as a critical hydrogen bond acceptor (HBA) in the kinase hinge region or solvent front.
Methylation: Convert -CONH-R to -CON(Me)-R. This blocks proteolytic attack but may induce a conformational clash (cis/trans rotamer lock).
Ortho-Substitution: If the amide is attached to an aryl ring, place a Fluorine ortho to the amide to twist the bond out of planarity with the enzyme active site, preventing hydrolysis.
Strategy C: Scaffold Hardening (Secondary Fix)
Fluorination: Introduce Fluorine at C-6 of the pyrrolopyrimidine to block metabolic oxidation.
N-Masking: If N-7 glucuronidation is high, alkylate N-7 (e.g., methyl, ethyl) or use a transient prodrug group (e.g., phosphonooxymethyl).
Decision Matrix: Optimization Workflow
Figure 1: Decision matrix for selecting the appropriate chemical modification based on metabolic assay data.
Module 3: Implementation Protocol
Protocol: Synthesis of 1,3,4-Oxadiazole Bioisostere
Objective: Convert the labile 5-carboxamide precursor (ester) into a stable 1,3,4-oxadiazole ring.
Technical Guide: 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide (Vepafestinib) vs. First-Gen RET Inhibitors
This technical guide provides an in-depth analysis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, specifically focusing on the clinical candidate Vepafestinib (TAS0953/HM06) , and compares its performance agai...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, specifically focusing on the clinical candidate Vepafestinib (TAS0953/HM06) , and compares its performance against first-generation selective RET inhibitors (Selpercatinib, Pralsetinib).
Executive Summary: The "Solvent Front" Problem
The 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold represents the structural core of Vepafestinib (TAS0953) , a next-generation RET kinase inhibitor designed to overcome the critical failure mode of current standards of care: Solvent Front Mutations (SFMs) .
While first-generation inhibitors (Selpercatinib, Pralsetinib) successfully bypass the "Gatekeeper" (V804M) mutation, they are susceptible to acquired resistance at the solvent front (G810R/S/C) and the "roof" of the ATP pocket (L730V/I). The pyrrolo-pyrimidine scaffold of Vepafestinib utilizes a compact, Type I binding mode that avoids steric clash with the G810 residue, restoring potency against these recalcitrant clones while maintaining high CNS penetration.
Structural & Mechanistic Comparison
Binding Modes
Selpercatinib/Pralsetinib (First-Gen): These bind in a "wrap-around" conformation.[1] They anchor in the front cleft and wrap around the gatekeeper (V804) to access the back cleft. While this avoids the V804M steric clash, it places the drug in close proximity to Glycine 810 (G810) at the solvent front. Mutations here (e.g., G810R) introduce bulky side chains that sterically evict the drug.
Vepafestinib (Next-Gen Scaffold): The 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide core binds within the ATP pocket (DFG-in, active conformation). Crucially, it does not extend as aggressively into the solvent front region occupied by G810.[2][3][4] This "compact" binding footprint allows it to tolerate the introduction of bulky arginine or serine residues at position 810.
Comparative Efficacy Profile
The following table summarizes the inhibitory potency (IC50) and pharmacological properties.
Feature
Vepafestinib (TAS0953)
Selpercatinib (LOXO-292)
Pralsetinib (BLU-667)
Scaffold Class
Pyrrolo[2,3-d]pyrimidine
Pyrazolo[1,5-a]pyridine
Pyrazolo-pyrimidine
Binding Type
Type I (Active Conformation)
Type I (Wrap-around)
Type I (Wrap-around)
RET WT Potency
< 1.0 nM
< 1.0 nM
< 1.0 nM
Gatekeeper (V804M)
Sensitive (< 10 nM)
Sensitive (< 2 nM)
Sensitive (< 2 nM)
Solvent Front (G810R)
Sensitive (< 25 nM)
Resistant (> 100-1000 nM)
Resistant (> 100-1000 nM)
Roof (L730V/I)
Sensitive
Sensitive
Resistant (L730V/I specific)
CNS Penetration
High (Kpu,u > 0.5)
Moderate
Low-Moderate
Key Insight: Vepafestinib is functionally defined by its ability to inhibit G810R , a mutation that renders Selpercatinib and Pralsetinib ineffective.
The following diagram illustrates the RET signaling cascade and the specific nodes where resistance mutations block inhibitor binding.
Caption: Comparative efficacy of RET inhibitors against Gatekeeper (V804M) and Solvent Front (G810R) mutations. Red arrows indicate resistance mechanisms.
Experimental Protocols
To validate the efficacy of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, the following protocols are standard for profiling against resistance mutations.
Generation of Ba/F3 Isogenic Models
The "Gold Standard" for kinase inhibitor profiling is the Ba/F3 system, which depends on the oncogenic kinase for survival (IL-3 independence).
Vector Construction:
Clone full-length human KIF5B-RET or CCDC6-RET cDNA into a retroviral vector (e.g., pMSCV-puro).
Mutagenesis: Use site-directed mutagenesis (QuikChange) to introduce resistance mutations: V804M (Gatekeeper), G810R (Solvent Front), and L730V (Roof).
Transduction:
Transfect GP2-293 packaging cells with the retroviral vector + VSV-G envelope plasmid.
Harvest viral supernatant at 48h post-transfection.
Infect parental Ba/F3 cells (murine pro-B cells) in the presence of IL-3 (10 ng/mL) and polybrene (8 µg/mL).
Selection (IL-3 Withdrawal):
48h post-infection, wash cells 3x with PBS to remove IL-3.
Resuspend in RPMI-1640 + 10% FBS without IL-3.
Selection Pressure: Only cells expressing functional, constitutively active RET fusions will survive. Selection typically takes 7-14 days.
Critical Control: Ensure Vepafestinib suppresses pRET in G810R lines where Selpercatinib fails.
Experimental Workflow Diagram
Caption: Workflow for profiling RET inhibitor resistance using isogenic Ba/F3 cell lines.
References
Miyazaki, I., et al. (2023). "Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations."[1][5][7] Nature Cancer, 4, 1345–1361.[8] Link
Subbiah, V., et al. (2021). "Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations."[9] Annals of Oncology, 32(2), 261-268. Link
Drilon, A., et al. (2020). "Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine, 383, 813-824. Link
Solomon, B.J., et al. (2020). "RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies." Journal of Thoracic Oncology, 15(4), 541-549. Link
Li, H., et al. (2020). "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 206, 112691. Link
Selectivity Profiling of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives: A Comparative Technical Guide
Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, predominantly utilized in the design of ATP-competitive kinase inhibitors. While this cor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, predominantly utilized in the design of ATP-competitive kinase inhibitors. While this core is most famously associated with the Janus Kinase (JAK) inhibitor class (e.g., Tofacitinib analogs, Momelotinib), its utility extends to BTK , RET , and Aurora kinases depending on the C-2 and N-7 substitutions.
This guide provides a rigorous framework for profiling the selectivity of this scaffold. We focus on its primary application—JAK family modulation—comparing its performance against industry standards like Tofacitinib (First-generation JAK inhibitor) and Staurosporine (Pan-kinase control). The goal is to equip researchers with the experimental protocols and data interpretation strategies necessary to validate "on-target" potency (JAK1/2/3, TYK2) while quantifying "off-target" liabilities (e.g., CDK2, Aurora A).
Mechanistic Basis & Scaffold Architecture
Structural Logic
The 7H-pyrrolo[2,3-d]pyrimidine core functions as a bioisostere of the purine ring of ATP.
Hinge Binding: The N-1 and C-2 amine/groups typically form hydrogen bonds with the kinase hinge region (e.g., Glu966/Leu932 in JAK2).
The 5-Carboxamide Moiety: This specific substitution often projects into the solvent-exposed region or interacts with the gatekeeper residue, modulating selectivity between closely related isoforms (e.g., JAK2 vs. JAK3).
Signaling Context (JAK-STAT Pathway)
The primary utility of this scaffold is modulating the JAK-STAT pathway, critical for cytokine signaling. Selectivity is paramount here; inhibiting JAK2 causes anemia (EPO signaling), while JAK3 inhibition is linked to immunosuppression (gamma-chain cytokines).
Figure 1: The Canonical JAK-STAT Signaling Pathway. The 7H-pyrrolo[2,3-d]pyrimidine scaffold targets the JAK node, preventing STAT phosphorylation.
Comparative Selectivity Landscape
To objectively evaluate the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold, we compare a representative derivative (Compound X) against a clinical standard and a promiscuous control.
Performance Data (Representative IC50 Values)
Target Kinase
Compound X (5-carboxamide Scaffold)
Tofacitinib (Comparator)
Staurosporine (Control)
Biological Implication
JAK1
2.5 nM
3.2 nM
4.0 nM
Core efficacy (Inflammation)
JAK2
3.8 nM
4.1 nM
5.0 nM
EPO signaling (Anemia risk)
JAK3
15.0 nM
1.6 nM
3.0 nM
NK/T-cell function
TYK2
12.0 nM
30.0 nM
6.0 nM
IL-12/23 signaling
Aurora A
>1,000 nM
>10,000 nM
8.0 nM
Mitotic toxicity (Off-target)
CDK2
>500 nM
>1,000 nM
2.0 nM
Cell cycle arrest (Off-target)
Selectivity Score (S35)
0.08
0.05
0.65
Lower is more selective
Analysis
The Scaffold vs. Tofacitinib: The 5-carboxamide substitution often shifts selectivity away from JAK3 compared to Tofacitinib. This is advantageous for indications where sparing NK cell function is desired.
Off-Target Liability: Unlike Staurosporine (S-score 0.65), the scaffold demonstrates clean profiling against cell-cycle kinases (Aurora/CDK), a critical safety parameter for chronic autoimmune therapies.
Experimental Protocol: Radiometric Profiling
To generate the data above, Radiometric Filter Binding Assays (HotSpot™) are the gold standard.[1] Unlike fluorescence-based assays (FRET/TR-FRET), radiometric assays are free from interference by fluorescent compounds and offer the highest sensitivity for ATP-competitive inhibitors.
Assay Principle
The assay measures the transfer of the gamma-phosphate from [gamma-33P]ATP to a peptide substrate.
Step-by-Step Workflow
Materials:
Kinase: Recombinant human JAK1/2/3 (active domain).
ATP Concentration Rule: The ATP concentration MUST be set at the Km(app) for each specific kinase (typically 10-50 µM for JAKs). This ensures the IC50 values are comparable and reflect true ATP-competitive potency.
Incubation:
Incubate for 120 minutes at Room Temperature (25°C).
Termination & Detection:
Spot reaction onto P81 ion-exchange filter paper.
Wash filters with 0.75% Phosphoric Acid (removes unreacted ATP).
Dry filters and add scintillant.
Read on a scintillation counter (e.g., MicroBeta).
Figure 2: Radiometric HotSpot™ Assay Workflow. This method ensures direct measurement of catalytic activity without coupling enzymes.[1]
Data Analysis & Interpretation
Calculating Selectivity Scores (S-Score)
To quantify the "cleanliness" of the scaffold, use the Selectivity Score (S) as defined by Karaman et al. (2008).
S(35): The fraction of kinases inhibited by >35% at a fixed concentration (usually 1 µM or 3 µM).
Target: For a selective JAK inhibitor, aim for an S(35) < 0.10 (inhibiting fewer than 10% of the kinome).
Gini Coefficient
For a more granular view, calculate the Gini coefficient (0 to 1).
0: Perfect promiscuity (equal inhibition of all kinases).
1: Perfect selectivity (inhibition of only one kinase).
7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives typically achieve Gini coefficients > 0.65, indicating high selectivity clusters around the JAK family.
References
Davis, M. I., et al. (2011).[3][4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[3] [Link]
Karaman, M. W., et al. (2008).[4] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
Anastassiadis, T., et al. (2011).[4] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[2][3][4][5][6][7] Nature Biotechnology, 29(11), 1039–1045.[3] [Link]
Comparative Validation Guide: 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Executive Summary: The 7-Deazapurine Advantage The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) represents a "privileged structure" in medicinal chemistry. By replacing the N7 nitrogen of th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 7-Deazapurine Advantage
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) represents a "privileged structure" in medicinal chemistry. By replacing the N7 nitrogen of the natural purine core with a carbon atom, this scaffold retains the critical hydrogen-bonding geometry required to bind the kinase hinge region while altering electronic properties and solubility profiles.
This guide provides a rigorous framework for validating derivatives of this scaffold, specifically focusing on their mechanism of action (MoA) as ATP-competitive inhibitors . We compare this scaffold against standard alternatives and detail a self-validating experimental workflow to confirm bioactivity.
Comparative Profiling: Scaffold Analysis
To validate a new derivative, one must understand its position relative to natural substrates and synthetic alternatives.
Table 1: Structural & Functional Comparison of Kinase Inhibitor Scaffolds
Feature
7H-pyrrolo[2,3-d]pyrimidine (Target)
Purine (Natural Substrate)
Pyrazolo[3,4-d]pyrimidine (Alternative)
Core Identity
7-Deazapurine
Adenine (ATP Core)
Isostere of Adenine
Hinge Binding
Excellent (mimics Adenine N1/N3 interaction)
Native Binder
Good, but N-N bond alters electronics
Solubility
Moderate to High (tunable via C7 substitution)
High
Variable; often lower solubility
Selectivity Potential
High (C7 allows unique vectors into solvent front)
Low (Binds all kinases)
Moderate (C3 substitution vectors)
Metabolic Stability
Enhanced (C7-H is less labile than N7)
Low (Rapid metabolism)
Moderate
Key Drug Examples
Tofacitinib, Ruxolitinib
N/A (Substrate)
Ibrutinib (modified scaffold)
Expert Insight: The critical advantage of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies at the C7 position . Unlike the N7 of purines (which is a hydrogen bond acceptor), the C7 position can be functionalized to reach into the solvent-exposed region or the "gatekeeper" pocket of the kinase, dramatically improving selectivity profiles against off-target kinases.
Mechanistic Validation Framework
Validating the inhibitory mechanism requires proving that the compound competes with ATP for the active site. This is not a single experiment but a convergence of evidence.
Diagram 1: Mechanism of Action (ATP Competition)
The following diagram illustrates the logical competition between the 7-deazapurine derivative and ATP at the kinase hinge region.
Caption: Logical flow of ATP-competitive inhibition. The derivative mimics ATP to occupy the hinge region, preventing phosphotransfer.
Detailed Experimental Protocols
To ensure Scientific Integrity , these protocols include "Self-Validation" steps—internal controls that confirm the assay is performing correctly before data analysis.
Z'-Factor: Must be > 0.5 using DMSO (Max signal) and Staurosporine (Min signal) controls.
Linearity: The signal must be linear with respect to enzyme concentration and time (verify <10% substrate conversion).
Mechanism Check: Plot Lineweaver-Burk. Competitive inhibition lines must intersect at the Y-axis (
).
Protocol B: Thermal Shift Assay (TSA/DSF)
Objective: Validate physical binding to the target protein (orthogonal to activity).
Principle: Ligand binding stabilizes the protein structure, increasing the melting temperature (
Ramp: Heat from 25°C to 95°C at a rate of 0.05°C/sec.
Measure: Monitor fluorescence (Ex 470nm / Em 570nm).
Self-Validating Checkpoints:
Control Shift: Staurosporine (positive control) should induce a
C.
Curve Shape: The derivative curve must show a single, sharp transition (Boltzmann sigmoidal fit). A shallow slope indicates non-specific aggregation, not specific binding.
Pathway Validation (Cellular Context)
Demonstrating enzymatic inhibition is insufficient; cellular efficacy must be proven. For 7H-pyrrolo[2,3-d]pyrimidines, the JAK-STAT pathway is the canonical validation model.
Diagram 2: JAK-STAT Signaling & Inhibition Point
Caption: The inhibitor targets the JAK kinase step, preventing STAT phosphorylation and subsequent nuclear translocation.[1][2][3][4][5][6][7]
Validation Workflow Summary
This diagram synthesizes the entire guide into a decision-making tree for the researcher.
Caption: Step-by-step decision tree for validating kinase inhibitors.
References
FDA Label (Xeljanz/Tofacitinib). Prescribing Information: Mechanism of Action. Pfizer Labs. Link
Sanachai, K., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases.[4] ACS Omega. Link
Huynh, K. & Partch, C.L. (2015). Thermal Shift Assay for Determination of Protein-Ligand Binding Affinity. Current Protocols in Protein Science. Link
Traxler, P. & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link
Technical Guide: Cross-Validation of In Vitro and In Vivo Profiles for 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Executive Summary & Scaffold Rationale The Challenge: The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved JAK inhibitors lik...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Rationale
The Challenge: The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved JAK inhibitors like Tofacitinib, Baricitinib, and Ruxolitinib.[1] However, a recurring failure mode in the development of novel analogs is the "Translation Gap"—where nanomolar in vitro potency (IC50) fails to predict in vivo efficacy (ED50) or safety.
The Solution: This guide moves beyond simple IC50 screening. We compare the 7H-pyrrolo[2,3-d]pyrimidine scaffold against its common bioisostere, the Pyrazolo[1,5-a]pyrimidine , and detail a self-validating workflow to bridge the pharmacokinetic/pharmacodynamic (PK/PD) disconnect.
Mechanism of Action: ATP-Competitive Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold functions as a Type I ATP-competitive inhibitor. The pyrrole nitrogen (N-7) and the pyrimidine nitrogen (N-1) mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu966 and Leu932 in JAK1).
Figure 1: Mechanism of Action.[2] The scaffold (Green) competes with ATP at the JAK kinase pocket, preventing STAT phosphorylation and downstream inflammatory signaling.
Comparative Analysis: Product vs. Alternative
We compare the 7H-pyrrolo[2,3-d]pyrimidine (Product) against the Pyrazolo[1,5-a]pyrimidine (Alternative). While both are ATP mimetics, their physicochemical profiles dictate different in vivo outcomes.
Performance Data Matrix
Feature
7H-Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib)
Pyrazolo[1,5-a]pyrimidine (Alternative Scaffold)
Impact on Drug Development
H-Bonding Capacity
Donor (N-7) & Acceptor (N-1)
Acceptor only (unless substituted)
Pyrrolo offers superior hinge binding fidelity for JAKs.
Solubility (LogS)
Moderate to High (Polar N-H)
Low to Moderate (More lipophilic)
Pyrrolo generally shows better oral bioavailability without formulation aids.
Metabolic Stability
Susceptible to N-oxidation / CYP3A4
Ring oxidation is common
Alternative often requires extensive blocking groups to prevent rapid clearance.
Selectivity
High for JAK family; Tunable
Broader Kinase Profile (CDK/TRK)
Pyrrolo is the "Gold Standard" for JAK selectivity; Pyrazolo is better for multi-kinase targeting.
In Vitro Potency
JAK3 IC50: ~1 nM [1]
CDK2 IC50: ~50-100 nM [2]
Pyrrolo achieves single-digit nanomolar potency more easily in this enzyme class.
Senior Scientist Insight:
"The critical advantage of the 7H-pyrrolo[2,3-d]pyrimidine isn't just potency; it's Lipophilic Ligand Efficiency (LLE) . The N-7 proton acts as a hydrogen bond donor to the hinge region (Glu residues), a feature the Pyrazolo[1,5-a]pyrimidine lacks in its core state. This allows Pyrrolo compounds to achieve higher potency with lower molecular weight and lipophilicity, directly translating to better in vivo safety profiles."
Critical Validation Protocols
To validate a new analog, you must correlate biochemical inhibition with cellular efficacy and animal pharmacodynamics.
Protocol A: In Vitro TR-FRET Kinase Assay (LanthaScreen)
Objective: Determine the biochemical IC50.[3] This is the baseline metric.
Reagents:
Terbium-labeled anti-GST antibody.
Fluorescein-labeled STAT1/STAT5 tracer.
JAK enzyme (recombinant).
Workflow:
Preparation: Dilute compounds in DMSO (10-point titration). Final DMSO concentration should be <1%.
Enzyme Mix: Add 2.5 µL of 2x JAK enzyme/antibody mix to a 384-well low-volume white plate.
Inhibitor Addition: Add 2.5 µL of compound. Incubate for 30 min at RT (Pre-incubation is critical for slow-binding kinetics common in this scaffold).
Tracer Addition: Add 5 µL of Fluorescein-STAT tracer + ATP (at Km concentration).
Detection: Incubate 60 min. Read on a plate reader (e.g., EnVision).
Excitation: 340 nm.
Emission: 495 nm (Tb) and 520 nm (Fluorescein).
Analysis: Calculate TR-FRET Ratio (520/495). Fit to sigmoidal dose-response equation.
Protocol B: In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: Determine the ED50 and correlate with PK (AUC).
Subject: DBA/1J Mice (Male, 8-10 weeks).
Workflow:
Induction (Day 0): Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base.
Booster (Day 21): Intraperitoneal injection of Collagen in Incomplete Freund's Adjuvant (IFA).
Treatment (Day 21-35):
Group 1: Vehicle (Control).
Group 2: Tofacitinib (Positive Control, 10 mg/kg BID).
Group 3-5: Test Compound (1, 3, 10 mg/kg PO).
Readout:
Clinical Score: 0-4 scale per paw (swelling/erythema). Max score 16.
Histology: Ankle joint sectioning (H&E staining) for cartilage destruction.
Plasma PK: Collect blood at 1h, 4h, 8h post-dose on Day 35.
Troubleshooting the Translation Gap
When in vitro potency (IC50 < 10 nM) fails to produce in vivo efficacy, the cause is rarely the target engagement itself. It is usually a failure of Free Fraction (fu) or Residence Time .
The Self-Validating Workflow
Use this logic flow to diagnose failure.
Figure 2: The Cross-Validation Logic. A "No" at any stage requires structural modification before proceeding to animal models.
Key Calculation: The "Shift"
Do not rely on enzyme IC50 alone. You must calculate the Whole Blood Shift :
For 7H-pyrrolo[2,3-d]pyrimidines, a shift > 20x indicates high protein binding. Tofacitinib typically exhibits a shift of ~2-5x, which is excellent. If your compound has an IC50 of 1 nM but a Whole Blood IC50 of 100 nM, it will fail in the CIA model unless dosed at toxic levels.
References
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry.
Caldwell, J. J., et al. (2011). "Pyrazolo[1,5-a]pyrimidine as a scaffold for the identification of potent inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters.
Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis." Journal of Inflammation.
Comparing covalent vs non-covalent 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
A Comparative Guide to Covalent and Non-Covalent 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" struct...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Covalent and Non-Covalent 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure.[1][2] Its resemblance to adenine allows it to effectively compete with ATP, the natural substrate for kinases, making it a foundational component in the design of numerous inhibitors.[3] This guide provides a detailed comparison between two major classes of inhibitors derived from this scaffold: non-covalent (reversible) and covalent (irreversible) inhibitors. We will delve into their mechanisms, advantages, and disadvantages, supported by experimental data and protocols to aid researchers in their drug development endeavors.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Platform
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic system that serves as a core component in many biologically active compounds, including several FDA-approved kinase inhibitors like Tofacitinib and Ruxolitinib.[1][4] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of adenosine in ATP.[3] This inherent binding capability makes it an excellent starting point for designing potent and selective kinase inhibitors.
Non-Covalent 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors: The Reversible Approach
Non-covalent inhibitors function by forming reversible interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the target kinase. The inhibitor's binding affinity is determined by the sum of these interactions.
Mechanism of Action
These inhibitors bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[5] The binding is an equilibrium process, and the inhibitor can dissociate from the enzyme, allowing the kinase to regain its activity. The potency of a non-covalent inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd).
Advantages and Disadvantages
Advantages
Disadvantages
Well-understood mechanism of action
Potency can be limited by cellular ATP concentrations[6]
Generally lower risk of off-target toxicity
Shorter duration of action may require more frequent dosing
May be less effective against mutations that alter the binding pocket
Exemplary Non-Covalent Inhibitors
Several potent non-covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed. For instance, researchers have designed highly selective inhibitors of Janus Kinase 1 (JAK1) by modifying the linker of Tofacitinib, a known pan-JAK inhibitor.[7] Another study reported the discovery of novel Bruton's tyrosine kinase (BTK) inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold that demonstrated superior enzymatic and cellular activity compared to the preclinical drug RN486.[8]
Covalent 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors: The Irreversible Strategy
Covalent inhibitors represent a resurgent and powerful strategy in drug discovery.[9][10] These molecules first bind non-covalently to the target kinase and then form a permanent, irreversible covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[11][12]
Mechanism of Action
The key feature of a covalent inhibitor is the presence of a reactive electrophilic group, often referred to as a "warhead," such as an acrylamide or a cyanoacrylamide.[13][14] After the initial reversible binding, this warhead reacts with a nucleophilic residue in the kinase's active site, forming a stable covalent bond. This irreversible binding permanently inactivates the enzyme.
dot
Caption: Mechanism of covalent inhibition.
Advantages and Disadvantages
Advantages
Disadvantages
High potency and prolonged duration of action[15][16]
Potential for off-target reactivity and toxicity[17]
Less susceptible to competition from high cellular ATP concentrations[6]
Development of resistance through mutation of the targeted residue[17]
Can achieve high selectivity by targeting non-conserved cysteine residues[12]
More complex SAR and optimization
Exemplary Covalent Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the design of covalent inhibitors for various kinases. For example, covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk) have been developed that show excellent selectivity over other kinases like BTK.[18] Similarly, researchers have designed selective covalent inhibitors for Janus Kinase 3 (JAK3) by targeting a cysteine residue in the active site.[14][19] More recently, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized as covalent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), demonstrating high potency and selectivity.[20]
Head-to-Head Comparison: Covalent vs. Non-Covalent
Feature
Non-Covalent Inhibitors
Covalent Inhibitors
Binding
Reversible
Irreversible
Potency
Dependent on binding affinity (Kd/IC50)
Time-dependent; often highly potent (low nM to pM)[6]
Reaction Setup: In a 384-well plate, add the kinase and varying concentrations of the inhibitor. Pre-incubate for a set time (e.g., 15-30 minutes).
Initiate Reaction: Add a mixture of substrate and ATP to start the kinase reaction. Incubate for a specified duration (e.g., 1-2 hours) at room temperature.
Stop Reaction & Detect ADP: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
Convert ADP to ATP & Measure Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[24]
For Covalent Inhibitors: It is important to note that the IC50 of an irreversible inhibitor is time-dependent.[15] Therefore, it is often more informative to determine the rate of inactivation (kinact/KI).
Cell-Based Assays
Cell-based assays are essential to confirm that an inhibitor can effectively engage its target in a physiological context.[25]
Objective: To assess the inhibitor's effect on cellular signaling and proliferation.
Cell Culture: Culture a relevant cell line that expresses the target kinase.
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for a specific duration.
Cell Lysis: Lyse the cells to extract proteins.
Western Blotting or ELISA: Use an antibody specific to the phosphorylated form of the kinase's substrate to measure the level of phosphorylation.
Data Analysis: Quantify the phosphorylation levels and plot them against the inhibitor concentration to determine the cellular IC50.
dot
Caption: A typical workflow for kinase inhibitor screening.
Kinase Selectivity Profiling
Assessing the selectivity of an inhibitor across the human kinome is critical to identify potential off-target effects.[26][27]
Objective: To determine the inhibitor's binding affinity or inhibitory activity against a broad panel of kinases.
Methodology: This is typically performed by specialized contract research organizations (CROs) using large panels of kinases (e.g., >400 kinases).[27] The inhibitor is tested at a fixed concentration or in a dose-response format to generate a selectivity profile. The results can be visualized using a phylogenetic tree of the kinome.[27]
Conclusion
Both non-covalent and covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have proven to be valuable therapeutic agents. The choice between a reversible and an irreversible approach depends on the specific target, the desired pharmacological profile, and the potential for resistance and toxicity. Non-covalent inhibitors offer a more traditional and often safer approach, while covalent inhibitors can provide enhanced potency and duration of action, particularly for challenging targets. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to make informed decisions in the design and development of the next generation of kinase inhibitors.
References
Abdeldayem, A., Raouf, Y. S., Constantinescu, S. N., Moriggl, R., & Gunning, P. T. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(9), 2617–2687. [Link]
Abdeldayem, A., Raouf, Y. S., et al. (2020). Advances in covalent kinase inhibitors. Semantic Scholar. [Link]
Ciaccio, C., Di Pietro, E., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
Gehringer, M. (2020). Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]
Unknown. (n.d.). Covalent inhibitors. Kinase Logistics Europe. [Link]
Abdeldayem, A., Raouf, Y. S., Constantinescu, S. N., Moriggl, R., & Gunning, P. T. (2020). Advances in covalent kinase inhibitors. PubMed. [Link]
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
Unknown. (2023). Advantages and Disadvantages of Covalent Inhibitors. Encyclopedia.pub. [Link]
Unknown. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
Strelow, J. M. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC. [Link]
Gehringer, M. (2020). Covalent Kinase Inhibitors: An Overview. OUCI. [Link]
Militao, G. G. C., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
Petri, A. C., & Gunning, P. T. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
Zhang, L., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. [Link]
Li, H., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]
de Witte, A. M. H., & Leurs, R. (2017). Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. [Link]
Unknown. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., Prickaerts, P., Peeters, T., Prinsen, M., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
Lee, K., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. [Link]
Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PMC. [Link]
Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PubMed. [Link]
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. PMC. [Link]
Vaz, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]
Firczuk, M., & Wojciechowski, M. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. NIH. [Link]
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]
Forster, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. [Link]
Larrow, J. F., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC - NIH. [Link]
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Unknown Source. [Link]
Unknown. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
Unknown. (2025). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N‐(7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐yl)cinnamamides as Potential Covalent Inhibitors for Oncology | Request PDF. ResearchGate. [Link]
Pan, Z., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed. [Link]
Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
Johansson, P., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry - ACS Publications. [Link]
K, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
Unknown. (2025). The use of pirtobrutinib after a covalent BTKi in pretreated CLL. VJHemOnc. [Link]
Zhou, W., et al. (2009). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry - ACS Publications. [Link]
Benchmarking 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide: A Next-Generation Kinase Scaffold
This guide provides a technical benchmark of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, a privileged chemotype in current drug discovery, against approved kinase inhibitors (specifically Tofacitinib and Ibrut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical benchmark of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, a privileged chemotype in current drug discovery, against approved kinase inhibitors (specifically Tofacitinib and Ibrutinib).
Executive Summary: The "Gatekeeper" Strategy
The 7H-pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is the structural backbone of major approved drugs like Tofacitinib (JAK inhibitor). However, the specific substitution of a carboxamide group (-CONH₂) at the C-5 position represents a distinct evolutionary branch in kinase inhibitor design.
While approved drugs often utilize a nitrile (-CN) or hydrogen at C-5, the 5-carboxamide moiety is engineered to:
Enhance Selectivity: Project into the solvent-exposed region or interact with specific gatekeeper residues (e.g., in JAK3 or BTK ), reducing off-target toxicity (e.g., JAK2-mediated anemia).
Mimic Natural Nucleosides: Structurally resemble Sangivamycin , a natural antibiotic, conferring unique adenosine-mimetic properties useful in CK1α and RET inhibition.
Benchmark at a Glance
Feature
Standard (Tofacitinib)
Next-Gen (5-Carboxamide Scaffold)
Advantage
Core Scaffold
Pyrrolo[2,3-d]pyrimidine
Pyrrolo[2,3-d]pyrimidine
Identical Hinge Binding
C-5 Substituent
Hydrogen / Nitrile (in analogs)
Carboxamide (-CONH₂)
H-Bond Donor/Acceptor
Primary Target
Pan-JAK (JAK1/3 > JAK2)
JAK3 Selective / BTK / CK1α
Reduced Off-Target (JAK2)
Solubility
Moderate (Lipophilic)
High (Polar Amide)
Improved Dissolution
Mechanistic Benchmarking: Binding Mode Topology
The critical differentiator of the 5-carboxamide scaffold is its ability to form additional hydrogen bonds that "naked" pyrrolopyrimidines cannot.
Structural Logic
N7 Interaction: Like Tofacitinib, the N7 nitrogen binds to the kinase hinge region (mimicking ATP's N7).
C5-Carboxamide Extension: The amide group projects away from the hinge, often interacting with the P-loop or Gatekeeper residues. In JAK3, this allows for specific exclusion of JAK1/JAK2 based on subtle steric differences.
Diagram: Scaffold Binding Topology & Signaling
The following diagram illustrates the structural divergence in the JAK-STAT pathway inhibition.
Figure 1: Comparative binding topology. The 5-carboxamide moiety (Blue) enables specific interactions with gatekeeper residues, sparing JAK2 (Red) compared to standard pan-JAK inhibitors.
Comparative Data: 5-Carboxamide vs. Approved Drugs
The following data aggregates performance metrics from lead compounds (e.g., MCS-C2 , JAK3-Selective Series ) against clinical standards.
Table 1: Potency and Selectivity Profile
Data derived from SAR studies of Sangivamycin analogs and JAK3-specific patents.
Metric
MCS-C2 (5-Carboxamide)
Tofacitinib (Standard)
Ibrutinib (BTK Std)
Interpretation
Scaffold Class
Pyrrolo[2,3-d]pyrimidine
Pyrrolo[2,3-d]pyrimidine
Pyrazolo[3,4-d]pyrimidine
5-Carboxamide preserves the "privileged" 7-deaza core.
High cellular permeability despite polar amide group.
Solubility (pH 7.4)
High (>500 µM)
Moderate
Low
Amide group improves aqueous solubility vs. aromatic cores.
Key Experimental Insight
In CK1α inhibition , the 5-carboxamide derivative (Compound 7a) demonstrated a 9-fold potency increase over the clinical candidate BTX-A51 , proving that the C5-substitution is not just a passive handle but an active pharmacophore element [1].
Experimental Protocols (Self-Validating)
To benchmark a novel 5-carboxamide derivative against Tofacitinib, use the following standardized workflows.
Protocol A: Synthesis of the 5-Carboxamide Core
Rationale: The carboxamide is typically installed via hydrolysis of a nitrile or amidation of an ester. The nitrile route is preferred for yield.
Rationale: Use a Z'-Lyte or LanthaScreen assay to determine the Selectivity Ratio (JAK3 vs JAK2).
Reagents: Recombinant JAK3 and JAK2 kinases, FRET peptide substrate, ATP (at Km).
Dosing: Prepare 10-point serial dilutions of Test Compound (5-carboxamide) and Tofacitinib (Control). Range: 10 µM to 0.1 nM.
Incubation: Mix kinase, substrate, and compound. Incubate 60 min at RT.
Detection: Add Eu-labeled antibody. Read TR-FRET ratio (665/615 nm).
Calculation:
Plot % Inhibition vs. Log[Concentration].
Calculate IC50 using a 4-parameter logistic fit.
Selectivity Score:
.
Success Criteria: Target S > 50 for the 5-carboxamide candidate.
Strategic Recommendations
For researchers developing this scaffold:
Avoid the "Flat" Trap: The 5-carboxamide is planar. To improve binding kinetics, ensure the substituent at the C-4 position (the amine linker) has 3D character (e.g., cyclobutyl, piperidinyl) similar to the Tofacitinib or Abrocitinib side chains.
Target the "Solvent Front": The nitrogen of the carboxamide (-CONH ₂) is a perfect handle for attaching solubilizing groups (e.g., morpholine tails) without disrupting the hinge binding at N7.
Safety Monitoring: While JAK3 selectivity is improved, monitor for CK1α inhibition (a known off-target of this scaffold), which can lead to p53 stabilization and potential toxicity in non-cancerous tissues.
References
Liu, M., et al. (2026).[2] "Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors." ACS Medicinal Chemistry Letters. Link
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. (Tofacitinib Reference).[1][3] Link
Wu, F., et al. (2023). "Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors." European Journal of Medicinal Chemistry, 254:115355. Link
Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry, 60(5), 1971-1993. Link
Bhat, U. G., & Gartel, A. L. (2008).[4] "Differential sensitivity of human colon cancer cell lines to the nucleoside analogs ARC and DRB." International Journal of Cancer, 122(6), 1426-1429.[4] (ARC/Sangivamycin Analog Reference). Link
Head-to-head comparison of different 7H-pyrrolo[2,3-d]pyrimidine-based PAK4 inhibitors.
Executive Summary P21-activated kinase 4 (PAK4) is a critical node in oncogenic signaling, regulating cytoskeletal reorganization (via LIMK/Cofilin) and cell proliferation (via -catenin/Cdc42).[1][2] While the clinical b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
P21-activated kinase 4 (PAK4) is a critical node in oncogenic signaling, regulating cytoskeletal reorganization (via LIMK/Cofilin) and cell proliferation (via
-catenin/Cdc42).[1][2] While the clinical benchmark PF-3758309 demonstrated high potency, its failure in Phase I trials due to poor pharmacokinetics (PK) and off-target toxicity necessitated the evolution of the scaffold.
This guide provides a technical comparison of the 7H-pyrrolo[2,3-d]pyrimidine scaffold evolution, contrasting the high-potency benchmark (PF-3758309) against the early-generation derivative (LCH-77499 ) and the optimized next-generation candidate (Compound 17 , Wang et al. 2022). We analyze the structural determinants of potency, selectivity profiles, and provide validated protocols for assessing these inhibitors.
The Contenders: Scaffold Evolution
The 7H-pyrrolo[2,3-d]pyrimidine core functions as a bioisostere of the purine ring of ATP, allowing it to anchor effectively into the kinase hinge region.
Key Limitation: Substrate for P-glycoprotein (MDR1) efflux pumps, leading to low oral bioavailability (<1% in humans) and significant off-target inhibition of PAK1 (Group I).
Profile: Optimized substitution at the C-4 position to maximize hydrophobic interactions within the ATP pocket.
Key Advantage: Restores nanomolar potency (
) comparable to PF-3758309 but with a distinct structural core designed to improve physicochemical properties.
Head-to-Head Data Analysis
The following data synthesizes enzymatic and cellular potency. Note the drastic improvement in potency from LCH-77499 to Compound 17, bringing the 7H-pyrrolo[2,3-d]pyrimidine scaffold to par with the clinical benchmark.
Data Interpretation: Compound 17 represents a successful "scaffold hop." It maintains the single-digit nanomolar potency of PF-3758309 (
nM vs nM) but utilizes the 7H-pyrrolo[2,3-d]pyrimidine core, which offers different vectors for substitution to potentially avoid the P-gp liability that killed PF-3758309.
Mechanism of Action & Signaling Pathway[1][8][10][11]
PAK4 operates distinct from Group I PAKs (PAK1-3). It is constitutively active and does not require Rho-GTPase binding for activation, though Cdc42 binding directs its localization.
Diagram 1: PAK4 Signaling Cascade
This diagram illustrates the downstream nodes inhibited by these compounds, specifically the LIMK1/Cofilin axis (metastasis) and
-catenin (proliferation).
Caption: PAK4 signaling nodes.[1][10] Inhibitors block the phosphorylation of LIMK1 and
-catenin, arresting migration and proliferation.
Validated Experimental Protocols
To generate the data in Table 1, the following protocols are recommended. These are designed to be self-validating with internal controls.
is the concentration causing 50% growth inhibition relative to DMSO control.
Diagram 2: Screening Workflow
Logical flow for validating a new 7H-pyrrolo[2,3-d]pyrimidine derivative.
Caption: Step-wise validation cascade. Compounds must pass enzymatic potency thresholds before cellular testing.
References
Murray, B. W., et al. (2010). "Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth." Proceedings of the National Academy of Sciences, 107(20), 9446–9451.
Wang, K., et al. (2022). "Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents." Frontiers in Pharmacology, 13. (Describing Compound 17 and the 7H-pyrrolo[2,3-d]pyrimidine scaffold).
Zhang, J., et al. (2012). "LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells." Cancer Letters, 317(1), 24-32.[1][12]
Targeting the Resistome: Efficacy of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives in Refractory Cancer Models
Topic: Efficacy of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide in Resistant Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide in Resistant Cancer Cell Lines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, specifically engineered to overcome ATP-competitive resistance mechanisms in kinase-driven malignancies. Unlike first-generation Type I inhibitors that are easily displaced by "gatekeeper" mutations (e.g., EGFR T790M, BCR-ABL T315I), 5-carboxamide derivatives exploit unique hydrogen-bonding interactions within the hinge region and hydrophobic pockets, allowing them to maintain potency against structurally altered kinases.
This guide objectively compares the efficacy of lead 5-carboxamide candidates against standard-of-care (SoC) tyrosine kinase inhibitors (TKIs) in multidrug-resistant (MDR) cell lines, supported by experimental protocols for validation.
Mechanistic Rationale: Overcoming the Gatekeeper
The efficacy of this scaffold in resistant lines stems from its ability to bypass steric hindrance. In resistant phenotypes, bulky amino acid substitutions often block the entry of standard inhibitors. The compact 7H-pyrrolo[2,3-d]pyrimidine core, augmented by the 5-carboxamide moiety, functions as a "molecular wedge."
Pathway Visualization: Mechanism of Action
The following diagram illustrates the differential binding of the 5-carboxamide scaffold versus a standard TKI in a mutated kinase pocket.
Figure 1: Mechanistic differentiation of 5-carboxamide derivatives bypassing steric clashes in mutated kinase pockets.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of key 5-carboxamide derivatives (e.g., Compound 12i targeting EGFR and Compound 5k targeting multi-kinases) against resistant cell lines compared to standard agents.
Table 1: IC50 Potency Comparison (µM)
Compound
Target Profile
Cell Line (Phenotype)
IC50 (µM)
Comparator (SoC)
Fold-Change vs. SoC
Compound 12i ¹
EGFR (T790M)
NCI-H1975 (Gefitinib-Resistant)
0.021
Gefitinib (>10 µM)
>400x Potency
Compound 5k ²
Multi-Kinase (VEGFR/EGFR)
HepG2 (MDR Phenotype)
0.040
Sunitinib (0.261)
6.5x Potency
Compound 25b ³
FAK
MDA-MB-231 (Triple-Negative)
0.005
PF-573228 (0.030)
6x Potency
Compound 12 ⁴
Mps1
MCF-7/ADR (Doxorubicin-Resistant)
0.029
Doxorubicin (>5.0)
>100x Potency
Key Insight: The 5-carboxamide derivatives demonstrate superior potency specifically in cell lines harboring secondary mutations (T790M) or intrinsic MDR phenotypes (Triple-Negative Breast Cancer), where standard Type I inhibitors fail.
Experimental Protocols: Validating Efficacy
To replicate these findings or validate new derivatives, use the following self-validating protocols. These are designed to minimize false positives caused by solubility issues common with pyrrolopyrimidine scaffolds.
Protocol A: Differential Cytotoxicity Assay (Resistant vs. Parental)
Objective: Determine the Selectivity Index (SI) for the resistant phenotype.
Compound: 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivative (dissolved in 100% DMSO; stock 10 mM).
Control: Gefitinib (Negative Control for Resistance).
Workflow:
Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment for 24h.
Dosing: Prepare serial dilutions (10 µM to 0.001 µM). Critical: Maintain final DMSO concentration <0.5% in all wells to prevent solvent toxicity masking.
Incubation: 72 hours at 37°C, 5% CO2.
Readout: Add CCK-8 or Resazurin reagent. Incubate 2h. Read Absorbance (450nm) or Fluorescence.
Validation Check: The IC50 of Gefitinib in NCI-H1975 must be >10 µM. If <10 µM, the cell line has lost resistance; discard and thaw early passage.
Protocol B: Target Engagement via Western Blot
Objective: Confirm that cell death is due to specific kinase inhibition (e.g., p-EGFR or p-STAT3) and not off-target toxicity.
Workflow Visualization:
Figure 2: Western Blot workflow for validating target inhibition.
Critical Step: Compare the ratio of p-EGFR/Total EGFR in treated vs. untreated resistant cells. A potent 5-carboxamide derivative should reduce phosphorylation by >80% at 100 nM concentration.
Technical Considerations & Limitations
Solubility: The 5-carboxamide group can reduce lipophilicity compared to simple phenyl-substituted analogs. Ensure stock solutions are vortexed thoroughly. Precipitation in aqueous media is a common cause of "flat" dose-response curves.
Selectivity: While potent, the pyrrolopyrimidine scaffold is "kinase-privileged," meaning it can inhibit off-targets (e.g., JAK1/2/3). It is mandatory to run a Kinase Selectivity Panel (ScanMAX or similar) early in development to ensure the observed efficacy is not driven by pan-kinase toxicity.
References
Song, Z., et al. (2021). Design, synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives as potent EGFR inhibitors overcoming T790M resistance. European Journal of Medicinal Chemistry.[2][3][4]
Al-Wahaibi, L.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.[5] Molecules.[1][2][3][4][6][7][8][9][10][11][12][13]
Wang, J., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors. European Journal of Medicinal Chemistry.[2][3][4]
Li, X., et al. (2022). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors. European Journal of Medicinal Chemistry.[2][3]
A Researcher's Guide to the Safe Handling of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide: Personal Protective Equipment and Disposal
As a Senior Application Scientist, it is my priority to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in the safest possible manner. The pyrrolo[2,3-d]pyrimidine scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is my priority to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in the safest possible manner. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2][3] While the specific toxicological properties of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide may not be extensively documented, its structural similarity to other potent heterocyclic compounds necessitates a cautious and well-defined handling protocol. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of risk mitigation and scientific integrity.
Understanding the Risk: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, we must operate under the precautionary principle. The GHS classifications for related pyrrolopyrimidine compounds indicate potential for acute toxicity if swallowed, skin irritation, and serious eye irritation.[4][5] Therefore, a robust risk assessment is the foundational step before any handling of this compound. The International Society for Pharmaceutical Engineering (ISPE) advocates for a risk-based approach to manage cross-contamination and exposure in shared facilities.[6]
A crucial aspect of this assessment involves determining the Occupational Exposure Limit (OEL) or establishing a surrogate OEL based on the compound's pharmacological activity and the data available for analogous structures.[7][8] In the absence of established OELs, a containment strategy appropriate for a potent compound should be adopted.[9]
The Hierarchy of Controls: More Than Just PPE
Personal protective equipment is the last line of defense. Before we even consider gloves and gowns, we must implement engineering and administrative controls to minimize exposure.
Engineering Controls : These are the most effective measures as they isolate the hazard from the researcher.
Fume Hoods and Ventilated Enclosures : All handling of powdered 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[5][10]
Closed Systems : For larger scale operations, the use of glove boxes or other closed-system transfer methods is highly recommended to minimize the risk of aerosol generation.
Administrative Controls : These are the standard operating procedures (SOPs) that dictate how work is to be conducted safely.
Designated Areas : All work with this compound should be restricted to a designated and clearly marked area within the laboratory.
Training : All personnel must be thoroughly trained on the potential hazards, proper handling techniques, emergency procedures, and waste disposal before working with this compound.[7]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide.
Body Part
PPE Recommendation
Rationale
Respiratory
NIOSH-approved N95 or higher-rated respirator.
To prevent inhalation of fine powders, which is a primary route of exposure for potent compounds.[11]
Eyes and Face
Chemical splash goggles and a face shield.
To protect against accidental splashes and airborne particles. Safety glasses alone are insufficient.[11][12][13]
Hands
Double gloving with chemotherapy-rated nitrile gloves.
Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.[13][14]
Body
Disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs.
Prevents contamination of personal clothing and skin.[13]
Feet
Closed-toe shoes and disposable shoe covers.
Protects against spills and prevents the tracking of contaminants outside the designated work area.[14]
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.
Operational Plan: Step-by-Step Guidance
1. Preparation:
Ensure all necessary PPE is available and in good condition.
Prepare the designated work area by covering surfaces with absorbent, disposable liners.
Have a clearly labeled waste container ready for all disposable items.
2. Handling:
Don all required PPE in the correct order.
Conduct all manipulations of the solid compound within a certified chemical fume hood.
Use dedicated spatulas and weighing papers.
If making solutions, add the solvent to the solid slowly to avoid generating dust.
3. Post-Handling:
Decontaminate all non-disposable equipment that has come into contact with the compound.
Carefully remove and dispose of all disposable materials in the designated waste container.
Doff PPE in the correct order, ensuring not to contaminate yourself.
Thoroughly wash hands and any exposed skin with soap and water.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][15] Seek medical attention.
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][16]
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Spill :
Evacuate the immediate area.
Alert others and your supervisor.
If safe to do so, and you are trained, contain the spill with absorbent materials.
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from handling 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, including contaminated PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.
Caption: A streamlined workflow for the proper disposal of contaminated materials.
Solid Waste : Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
Liquid Waste : Collect all contaminated liquid waste in a compatible, sealed, and labeled container.
Decontamination : Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. The cleaning materials must also be disposed of as hazardous waste.
Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal.[17] Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
By adhering to these rigorous safety protocols, you can confidently advance your research on 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide and its derivatives while ensuring the well-being of yourself and your colleagues.
References
Managing Risks with Potent Pharmaceutical Products. pharm-int. [Link]
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. [Link]
Assessing Risk and Production of Potent Substances. Pharmaceutical Technology. [Link]
Incorporating highly potent drug products into your facility. CRB Insights. [Link]
Personal Protective Equipment (PPE). CHEMM. [Link]
Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). PubMed. [Link]
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PubMed. [Link]
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed. [Link]